(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Description
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Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLAJHVLMBGXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386138 | |
| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-00-4 | |
| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic route via reductive amination, outlines the necessary starting materials, and provides a step-by-step experimental protocol. Furthermore, it delves into the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.
Introduction
This compound is a fluorinated secondary amine that holds promise as a scaffold in the design of new pharmacologically active molecules. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The 2-methoxy-1-methylethyl moiety can also influence the compound's conformational preferences and interactions with biological targets. Given these features, a reliable and well-documented synthetic and analytical methodology is crucial for its exploration in drug discovery programs.
This guide presents a detailed procedure for the synthesis of this compound, leveraging the widely employed and efficient reductive amination reaction. It also provides a thorough discussion of the expected outcomes from various characterization techniques, enabling researchers to confidently verify the identity and purity of the synthesized compound.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step process, beginning with the preparation of the requisite amine precursor, 2-methoxy-1-methylethylamine, followed by its reaction with 2-fluorobenzaldehyde via reductive amination.
Synthesis of the Amine Precursor: 2-Methoxy-1-methylethylamine
While various methods for the synthesis of 2-methoxyethylamine have been reported, a common strategy involves the methylation of ethanolamine followed by purification.[1][2] A similar approach can be adapted for the synthesis of 2-methoxy-1-methylethylamine starting from 1-amino-2-propanol.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Methylation. In a well-ventilated fume hood, dissolve 1-amino-2-propanol in a suitable solvent such as tetrahydrofuran (THF).
-
Step 2: Reagent Addition. Cool the solution in an ice bath and slowly add a methylating agent, such as dimethyl sulfate, dropwise while stirring. An appropriate base, like sodium hydride, should be added to deprotonate the hydroxyl group, facilitating methylation.
-
Step 3: Reaction Monitoring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2-methoxy-1-methylethylamine.
Reductive Amination
The core of the synthesis is the reductive amination of 2-fluorobenzaldehyde with the prepared 2-methoxy-1-methylethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation due to its mildness and high selectivity for iminium ions over aldehydes.[3][4][5]
Reaction Scheme:
// Nodes aldehyde [label="2-Fluorobenzaldehyde"]; amine [label="2-Methoxy-1-methylethylamine"]; imine_intermediate [label="Imine Intermediate", shape=ellipse, fillcolor="#FBBC05"]; iminium_ion [label="Iminium Ion", shape=ellipse, fillcolor="#FBBC05"]; stab [label="NaBH(OAc)₃", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> imine_intermediate [label="+ Amine\n- H₂O"]; amine -> imine_intermediate; imine_intermediate -> iminium_ion [label="+ H⁺"]; iminium_ion -> product [label="+ [H⁻] from NaBH(OAc)₃"]; stab -> iminium_ion [style=dashed]; }
Caption: Reductive Amination Reaction Mechanism.Experimental Protocol:
-
Step 1: Reactant Mixture. In a round-bottom flask, dissolve 2-fluorobenzaldehyde and a slight excess (1.1 equivalents) of 2-methoxy-1-methylethylamine in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Step 2: Reducing Agent Addition. To this stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Step 3: Reaction Monitoring. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Step 4: Work-up. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction and Purification. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
// Nodes start [label="Starting Materials:\n- 2-Fluorobenzaldehyde\n- 2-Methoxy-1-methylethylamine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in DCM"]; add_stab [label="Add NaBH(OAc)₃"]; stir [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Aqueous Work-up"]; extract [label="Extract with DCM"]; purify [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#FBBC05"]; product [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_stab; add_stab -> stir; stir -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extract; extract -> purify; purify -> product; }
Caption: Experimental Workflow for Synthesis.Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 4H | Aromatic protons (C₆H₄F) |
| ~3.80 | s | 2H | Benzyl protons (-CH₂-) |
| ~3.40 | m | 1H | -CH(CH₃)- |
| ~3.30 | s | 3H | Methoxy protons (-OCH₃) |
| ~2.70 | m | 2H | -CH₂-NH- |
| ~1.10 | d | 3H | Methyl protons (-CH(CH₃)-) |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F of aromatic ring |
| ~130-140 | Quaternary aromatic carbon |
| ~115-130 | Aromatic CH carbons |
| ~75 | -CH(CH₃)- |
| ~59 | -OCH₃ |
| ~55 | Benzyl -CH₂- |
| ~50 | -CH₂-NH- |
| ~15 | -CH(CH₃)- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Expected Molecular Ion Peak:
-
Molecular Formula: C₁₁H₁₆FNO
-
Molecular Weight: 197.25 g/mol
-
[M+H]⁺ (for ESI): 198.13
Expected Fragmentation Pattern: A prominent fragment would be the tropylium ion resulting from the loss of the amine side chain (m/z = 91), and another significant fragment would be the fluorobenzyl cation (m/z = 109).[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (aromatic) |
| ~1200-1300 | C-F stretch |
| ~1000-1100 | C-O stretch (ether) |
Safety Considerations
-
2-Fluorobenzaldehyde: Irritant.
-
2-Methoxy-1-methylethylamine: Flammable and corrosive.
-
Sodium triacetoxyborohydride: Water-reactive.
-
Dichloromethane: Suspected carcinogen.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The reductive amination protocol described is reliable and utilizes readily available reagents. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, will aid researchers in verifying the successful synthesis and purity of the target compound. This information is intended to facilitate further investigation into the potential applications of this and related compounds in the field of drug discovery and development.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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Organic Chemistry Portal. Reductive Amination. [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1239–1242. [Link]
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Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
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ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. [Link]
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Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]
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PubMed Central. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a fluorinated aromatic ring and a methoxyalkyl chain, impart specific physicochemical characteristics that are crucial for its application in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its expected spectroscopic profile. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Chemical Identity and Structure
This compound, with the CAS number 355817-00-4, is a chiral secondary amine. The presence of a stereocenter at the C1 position of the methylethyl group indicates that this compound can exist as two enantiomers. The overall physicochemical properties of the racemic mixture and the individual enantiomers are expected to be similar, with the notable exception of optical rotation.
Molecular Structure:
Figure 1: 2D Chemical Structure of this compound.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that several of these values are computational predictions and should be confirmed through experimental validation for any critical applications.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆FNO | ChemBK[1] |
| Molecular Weight | 197.25 g/mol | ChemBK[1] |
| CAS Number | 355817-00-4 | ChemBK[1] |
| Predicted Boiling Point | 245.7 ± 20.0 °C | ChemBK[1] |
| Predicted Density | 1.029 ± 0.06 g/cm³ | ChemBK[1] |
| Predicted pKa | 9.0 - 10.0 (amine) | Estimated based on similar secondary amines |
| Predicted LogP | ~2.5 - 3.5 | Estimated based on structure |
| Appearance | Likely a liquid at room temperature | Based on predicted boiling point |
Experimental Determination of Physicochemical Properties
For researchers requiring precise data, the following section outlines standardized experimental protocols for determining key physicochemical properties. The causality behind these experimental choices lies in establishing a robust and reproducible dataset for this compound, which is essential for applications in drug development where properties like solubility and pKa directly influence bioavailability and formulation.
Melting Point Determination
While the compound is predicted to be a liquid at room temperature, its hydrochloride salt is commercially available as a solid.[2] The melting point of a solid derivative is a critical indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.
Solubility Profile
The solubility of a compound in various solvents is fundamental to its handling, purification, and formulation. A systematic approach to determining solubility is crucial.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, dichloromethane, and hexane.
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).
-
Observation: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve a given amount of solute (e.g., as per the United States Pharmacopeia standards).
Figure 2: Logical workflow for determining the solubility of an amine compound.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorobenzyl group, with splitting patterns influenced by the fluorine atom and their relative positions. The benzylic protons (CH₂) will likely appear as a doublet. The methoxy group (OCH₃) should present as a sharp singlet, while the methyl group (CH₃) on the chiral center will be a doublet. The protons of the methylene group adjacent to the methoxy group and the methine proton at the chiral center will exhibit more complex splitting patterns due to coupling with each other and the neighboring protons. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon, the carbons of the methoxyethyl group, and the methyl carbon will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
For this compound, the following characteristic absorption bands are expected:
-
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[3]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorption bands in the 2800-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range for the aliphatic amine.[3]
-
C-O Stretch (Ether): A strong band typically observed between 1000 and 1300 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Figure 3: Key expected regions in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound (C₁₁H₁₆FNO) is expected at an m/z of 197.[3]
-
Fragmentation Pattern: The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, the most likely fragmentation would involve the loss of a methoxymethyl radical or a propyl radical, leading to the formation of a stable iminium cation. Cleavage of the benzyl group is also a probable fragmentation pathway.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data is lacking in the public domain, this document consolidates the available predicted values and outlines robust experimental protocols for their determination. The presented information on its chemical identity, core properties, experimental methodologies, and spectroscopic characteristics will serve as a valuable resource for scientists and researchers, facilitating its effective use in drug discovery and development. The self-validating nature of the described protocols ensures that researchers can confidently generate the precise data required for their specific applications.
References
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ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
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A Comprehensive Spectroscopic and Analytical Guide to (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Abstract
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine of interest in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section details the theoretical basis for the predicted spectral features, supported by established principles of spectroscopic interpretation. Furthermore, this document includes standardized experimental protocols for data acquisition and illustrative diagrams to elucidate analytical workflows, offering a comprehensive resource for researchers and professionals in drug development and chemical analysis.
Introduction: The Structural and Analytical Significance
This compound incorporates several key functional groups that contribute to its unique spectroscopic signature: a 2-fluorobenzyl moiety, a secondary amine linkage, and a 2-methoxy-1-methylethyl side chain. The presence of the electronegative fluorine atom on the aromatic ring, in particular, induces predictable electronic effects that are discernible in NMR spectroscopy. The secondary amine provides characteristic signals in both IR and NMR, and its linkage dictates the primary fragmentation pathways in mass spectrometry. This guide will systematically deconstruct the molecule to predict and interpret its spectral data, providing a benchmark for its empirical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound, providing a basis for experimental verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, methine, methylene, and methyl protons, as well as the amine proton. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 7.0 - 7.5 | Multiplet | - |
| Benzylic CH₂ | ~3.8 | Singlet/Doublet | - |
| Amine NH | 0.5 - 5.0 | Broad Singlet | - |
| Methine CH | ~2.8 - 3.0 | Multiplet | ~6-7 |
| Methoxy CH₃ | ~3.3 | Singlet | - |
| Methylene CH₂ (adjacent to O) | ~3.4 - 3.5 | Multiplet | ~6-7 |
| Methyl CH₃ (aliphatic) | ~1.1 | Doublet | ~6-7 |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The protons on the fluorobenzyl group will appear in the typical aromatic region. The fluorine substituent will cause deshielding, with the extent varying for the ortho, meta, and para positions, leading to a complex multiplet.[1]
-
Benzylic Protons: The methylene protons adjacent to the nitrogen and the aromatic ring are expected to be deshielded and appear around 3.8 ppm.
-
Amine Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[2] It often appears as a broad singlet that can be exchanged with D₂O.[2]
-
Aliphatic Protons: The protons on the 2-methoxy-1-methylethyl chain are influenced by the adjacent nitrogen and oxygen atoms. The methine and methylene protons directly attached to the nitrogen or adjacent to the oxygen will be deshielded. The terminal methyl group will appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | ~160-165 (Doublet, ¹JCF) |
| Aromatic C (ipso, attached to CH₂) | ~125-130 |
| Aromatic CH | ~115-130 |
| Benzylic CH₂ | ~50-55 |
| Methine CH | ~55-60 |
| Methoxy CH₃ | ~58-60 |
| Methylene CH₂ (adjacent to O) | ~75-80 |
| Methyl CH₃ (aliphatic) | ~15-20 |
Expert Insights on Carbon Shifts:
-
Fluorinated Carbon: The carbon atom directly bonded to fluorine will exhibit a large chemical shift and will appear as a doublet due to one-bond C-F coupling.[3]
-
Carbons Adjacent to Heteroatoms: Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and shifted downfield.[4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands:
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| N-H | Bend | 1550 - 1650 | Variable |
| C-N | Stretch | 1000 - 1250 | Medium |
| C-O (Ether) | Stretch | 1050 - 1150 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
Trustworthiness of IR Assignments:
-
N-H Stretch: Secondary amines typically show a single, relatively sharp N-H stretching band in the 3300-3500 cm⁻¹ region.[5][6] This distinguishes them from primary amines, which show two bands.
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ range.[6]
-
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Experimental Protocol for IR Spectroscopy (FTIR-ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₁₆FNO, giving a molecular weight of 197.25 g/mol .[7] In accordance with the nitrogen rule, the nominal molecular weight is an odd number (197), which is characteristic of a compound containing an odd number of nitrogen atoms.[8]
-
Major Fragmentation Pathway (Alpha-Cleavage): Amines readily undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, two primary alpha-cleavage pathways are possible:
-
Loss of a methoxy-ethyl radical: Cleavage between the methine carbon and the methyl-bearing carbon would result in a fragment with m/z = 122.
-
Loss of a 2-fluorobenzyl radical: Cleavage of the benzylic C-N bond would lead to the formation of a 2-fluorobenzyl cation (m/z = 109) or radical, and an amine-containing fragment.
-
The most prominent peak in the spectrum is often due to the most stable carbocation formed through alpha-cleavage.[9][10][11]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (2-Fluorobenzyl cation) |
| 88 | [C₅H₁₂NO]⁺ (Iminium ion from loss of 2-fluorobenzyl) |
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column's stationary phase.
-
MS Analysis:
-
The separated compound enters the mass spectrometer.
-
Ionization: Molecules are ionized, typically by electron impact (70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for GC-MS analysis.
Conclusion
This technical guide has provided a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this document serves as an authoritative reference for researchers. The included experimental protocols and workflows offer practical guidance for obtaining high-quality analytical data. The combination of theoretical interpretation and practical methodology presented herein is intended to facilitate the efficient and accurate characterization of this and structurally related compounds in a research and development setting.
References
-
Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])
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Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog. (URL: [Link])
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IR: amines - University of Calgary. (URL: [Link])
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Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (URL: [Link])
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Chemical shifts - University of Regensburg. (URL: [Link])
-
Mass Spectrometry: Fragmentation - Michigan State University. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (URL: [Link])
-
Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])
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(2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE - ChemBK. (URL: [Link])
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (URL: [Link])
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An In-depth Technical Guide to CAS Number 355817-00-4
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Defining the Scope of Available Knowledge
This technical guide addresses the chemical entity registered under CAS Number 355817-00-4. It is imperative to establish at the outset that publicly accessible scientific literature and chemical databases predominantly characterize this compound as a chemical intermediate. As such, information regarding its specific applications, biological activity, and established experimental protocols is limited. This document serves to consolidate the available physicochemical data and provide a foundational understanding of this molecule for researchers who may encounter it in synthetic chemistry endeavors. The narrative will focus on presenting the known properties with clarity and precision, acknowledging the current knowledge gaps.
Chemical Identity and Nomenclature
The compound with CAS Number 355817-00-4 is systematically identified as an amine derivative with the following nomenclature:
-
Systematic Name: (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE
-
Alternative Name: N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine
This nomenclature precisely describes a secondary amine structure wherein the nitrogen atom is bonded to a 2-fluorobenzyl group and a 1-methoxy-2-propyl group.
Physicochemical Properties
A summary of the key physicochemical properties for CAS 355817-00-4 is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvents and its potential for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆FNO | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.029 g/cm³ | [1] |
| Boiling Point | 245.7 °C at 760 mmHg | [1] |
| Flash Point | 102.4 °C | [1] |
| LogP | 2.34110 | [1] |
| PSA (Polar Surface Area) | 21.26 Ų | [1] |
Expert Insight: The LogP value suggests a moderate lipophilicity, indicating that the compound is likely to have good solubility in organic solvents and limited solubility in aqueous media. The presence of both a hydrogen bond acceptor (oxygen and nitrogen) and a polar C-F bond contributes to its overall polarity, as reflected in the PSA. These properties are typical for a building block in organic synthesis, allowing for its use in a variety of reaction conditions.
Structural Elucidation and Representation
The chemical structure of (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE is depicted below. This visual representation is fundamental for understanding its reactivity and steric hindrance.
Potential Role in Synthetic Chemistry
While direct applications of CAS 355817-00-4 are not extensively documented, its structure suggests its utility as an intermediate in the synthesis of more complex molecules. The secondary amine functionality provides a reactive site for various chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
N-alkylation or N-arylation: Introduction of further substituents on the nitrogen atom.
-
Formation of heterocyclic systems: The amine can act as a nucleophile in cyclization reactions to construct nitrogen-containing rings.
Logical Framework for Synthetic Utility:
Handling, Storage, and Safety Considerations
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of any potential vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
CAS Number 355817-00-4, or (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE, is a chemical intermediate with well-defined physicochemical properties but limited publicly available information on its specific uses and biological activities. Its structural features, particularly the secondary amine, make it a potentially valuable building block in synthetic organic chemistry for the creation of more complex molecules.
For researchers in drug discovery and development, this compound may be of interest as a precursor for novel chemical entities. Further investigation into its synthetic accessibility and reactivity would be necessary to fully elucidate its potential. As new synthetic methodologies and drug discovery campaigns are initiated, the role and importance of such intermediates may become more apparent. It is the hope of the author that this technical guide provides a solid foundation of the known characteristics of this compound.
References
-
LookChem. CAS No.355817-00-4,(2-FLUORO-BENZYL) - LookChem. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Benzylamine Analogs for Drug Discovery Professionals
Introduction: The Strategic Imperative of Fluorination in Benzylamine Scaffolds
The benzylamine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatility allows for functionalization that can be tailored to interact with a wide array of biological targets. However, the progression of simple organic scaffolds into viable drug candidates is often hindered by metabolic instability and suboptimal physicochemical properties. It is here that the strategic incorporation of fluorine has revolutionized the field.[1][2] Fluorine, the most electronegative element, imparts a unique suite of properties when incorporated into organic molecules.[3] Its relatively small van der Waals radius allows it to act as a hydrogen isostere, yet its profound electronic influence can dramatically alter a molecule's pKa, lipophilicity, conformational preference, and metabolic fate.[3][4]
The strategic fluorination of the benzylamine core is a prime example of modern drug design principles. By introducing fluorine or fluorinated moieties (such as the trifluoromethyl group, -CF3), medicinal chemists can precisely modulate the compound's properties to enhance its therapeutic potential.[2] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[2][5]
-
Modulated Lipophilicity: Fluorination can fine-tune a molecule's lipophilicity, which is critical for membrane permeability and traversing biological barriers like the blood-brain barrier.[6][7]
-
Altered Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the basicity of the benzylamine's nitrogen atom, influencing its ionization state at physiological pH and thereby affecting target binding and cell penetration.[3]
-
Improved Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's active site, including dipole-dipole and halogen bonds, leading to increased potency and selectivity.[8][9]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated benzylamine analogs. We will delve into their synthesis, analyze their interactions with key biological targets—with a particular focus on Monoamine Oxidase B (MAO-B)—and present the causal logic behind experimental design, supported by quantitative data and detailed protocols.
Synthetic Methodologies: Accessing the Fluorinated Chemical Space
The rational exploration of SAR is predicated on the accessible synthesis of a diverse library of analogs. Several robust methods exist for the preparation of fluorinated benzylamines, with the choice often depending on the desired substitution pattern and the availability of starting materials.
A prevalent and direct approach is the reductive amination of corresponding fluorinated benzaldehydes.[2] This method is highly versatile and allows for the introduction of the amine functional group in a single, efficient step. Another common route involves the reduction of fluorinated benzonitriles , which provides a reliable pathway to the primary benzylamine.[10][11] These foundational strategies enable chemists to systematically vary the position and number of fluorine substituents on the aromatic ring to build a comprehensive SAR map.
Caption: Key synthetic routes to fluorinated benzylamine analogs.
Primary Biological Target: Monoamine Oxidase B (MAO-B)
While fluorinated benzylamines interact with various targets, their role as inhibitors of Monoamine Oxidase B (MAO-B) is particularly well-documented and therapeutically significant.[12] MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[12] Selective inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for the treatment of Parkinson's disease.[13] Benzylamine itself is a known substrate for MAO-B, making it an ideal starting point for inhibitor design.[12]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated benzylamine analogs is exquisitely sensitive to the location, number, and nature of the fluorine substituents.
The Influence of Ring Substitution Position
The placement of fluorine on the benzyl ring dictates the molecule's electronic profile and its steric interactions within the enzyme's active site.
-
Electron-Withdrawing Effects: Studies have shown that increasing the electron-withdrawing character of the benzene ring, for instance by adding multiple fluorine atoms, tends to decrease the turnover number (kcat) when the compound acts as a substrate for MAO-B.[14] This suggests that a more electron-rich aromatic system facilitates the enzymatic process, a key insight when transitioning a substrate into an inhibitor.
-
meta-Substitution: This position has been identified as particularly important for binding to MAO, suggesting an interaction with a surface region of the enzyme rather than a deeply engulfed pocket.[14]
-
ortho-Substitution: A fluorine atom at the ortho position can have profound conformational effects. It can form an intramolecular hydrogen bond with one of the amine hydrogens, restricting the rotation of the side chain.[15] This pre-organization of the ligand into a specific conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.
The Impact of Fluorine vs. Trifluoromethyl Groups
The choice between a single fluorine atom and a trifluoromethyl (-CF3) group represents a significant strategic decision in analog design.
-
Single Fluorine Atom: Acts as a small, highly electronegative substituent that can fine-tune electronics and participate in specific polar interactions. It generally has a smaller steric footprint than a methyl group.
-
Trifluoromethyl Group (-CF3): This group is a powerful modulator of both lipophilicity and metabolic stability.[2][16] Its strong inductive effect significantly lowers the pKa of the amine, while its bulk provides a robust block against oxidative metabolism at the site of attachment.
Quantitative Analysis of MAO-B Inhibition
The systematic modification of the fluorinated benzylamine scaffold has led to the development of highly potent and selective MAO-B inhibitors. The data below, synthesized from multiple studies, illustrates key SAR trends.
| Compound/Analog Description | Target | Potency (IC₅₀ or Kᵢ) | Selectivity Index (SI for MAO-B vs MAO-A) | Source(s) |
| Safinamide (Reference Drug) | MAO-B | IC₅₀ = 0.163 µM | 172 | [13] |
| Fluorinated Pyrrolidine (D5) | MAO-B | IC₅₀ = 0.019 µM | 2440 | [13] |
| Fluorobenzyloxy Chalcone (FBZ6) | MAO-B | Kᵢ = 0.015 µM | > 666 | [6] |
| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | Kᵢ = 0.0021 µM | > 1904 | [6] |
| Benzylamine-Sulfonamide (4i) | MAO-B | IC₅₀ = 0.041 µM | High (MAO-A IC₅₀ > 100 µM) | [12] |
| Benzylamine-Sulfonamide (4t) | MAO-B | IC₅₀ = 0.065 µM | High (MAO-A IC₅₀ > 100 µM) | [12] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. SI: Ratio of MAO-A IC₅₀ / MAO-B IC₅₀.
Key Insights from the Data:
-
The incorporation of fluorinated benzylamine motifs into larger, more complex scaffolds can lead to exceptionally potent and selective MAO-B inhibitors, with some analogs (like FBZ13 and D5) demonstrating significantly greater potency and selectivity than established drugs like Safinamide.[6][13]
-
The data underscores that the fluorinated benzylamine is a critical pharmacophore, but optimal activity is achieved through hybridization with other structural elements, such as chalcones or sulfonamides, which can engage in additional binding interactions.[6][12]
Mechanistic Underpinnings: The Physicochemical Logic of Fluorination
Understanding why fluorination imparts these benefits is crucial for its rational application. The observed SAR is a direct consequence of fundamental physicochemical principles.
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
As illustrated above, one of the most powerful applications of fluorination is to act as a metabolic shield . The benzylic position is particularly susceptible to oxidation by cytochrome P450 enzymes. Replacing a C-H bond with a much stronger C-F bond at this position effectively blocks this metabolic pathway, preventing rapid inactivation and clearance of the compound.[2][5] This directly translates to improved pharmacokinetic profiles, including a longer half-life and greater drug exposure.[1]
Furthermore, the electron-withdrawing properties of fluorine lower the pKa of the amine group.[3] A less basic amine is less protonated at physiological pH, resulting in a more neutral species that can more readily cross lipid membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[3][4]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methodologies used to derive SAR data must be robust and reproducible. The following protocols describe the synthesis of a representative analog and a standard assay for determining its biological activity.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize 2-fluoro-6-(trifluoromethyl)benzylamine, a key building block for various biologically active molecules.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 7N solution of ammonia in methanol (5.0 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
To the same flask, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the remaining aqueous residue between DCM and a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure 2-fluoro-6-(trifluoromethyl)benzylamine.
Protocol 2: In Vitro MAO-B Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Benzylamine (substrate)
-
Amplex® Red reagent (peroxidase substrate)
-
Horseradish peroxidase (HRP)
-
Test compound dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Plate reader capable of fluorescence measurement (Ex/Em ~540/590 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute these into the potassium phosphate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
In each well of the 96-well plate, add 50 µL of buffer containing the appropriate concentration of the test compound (or vehicle for control wells).
-
Add 25 µL of the MAO-B enzyme solution (pre-diluted in buffer to a working concentration) to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction-initiating solution containing benzylamine, Amplex® Red, and HRP in buffer. The final concentration of benzylamine should be around its Km value for MAO-B.[6]
-
Initiate the enzymatic reaction by adding 25 µL of the reaction-initiating solution to each well.
-
Immediately place the plate in the plate reader, pre-heated to 37 °C.
-
Measure the fluorescence kinetically over 30 minutes. The production of H₂O₂ by MAO-B is coupled by HRP to the oxidation of Amplex® Red, generating the fluorescent product resorufin.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The structure-activity relationship of fluorinated benzylamine analogs is a testament to the power of strategic molecular design. By leveraging the unique properties of fluorine, researchers can transform a simple pharmacophore into highly potent, selective, and metabolically robust drug candidates. The principles elucidated here, particularly in the context of MAO-B inhibition, demonstrate a clear correlation between chemical structure and biological function. The strategic placement of fluorine atoms can block metabolic hotspots, pre-organize ligands for optimal binding, and fine-tune electronic properties to enhance target engagement.
The future of this chemical class is bright. Ongoing research will likely focus on integrating these fluorinated motifs into multi-target ligands to address complex diseases with polypharmacological approaches. Furthermore, the use of advanced techniques, such as ¹⁹F-NMR for studying protein-ligand interactions in real-time, will undoubtedly uncover more subtle and powerful SAR insights, paving the way for the next generation of precision therapeutics.
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- Knowledge Bank. (2013). FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER.
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- ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Inorganic Chemistry.
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.
- Wleklik, K., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.
- American Chemical Society. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022 Abstracts.
- Matulis, D., et al. (2024).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
- Xing, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery.
- Butler, T. W., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem.
- Bertamino, A., et al. (2023).
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- 16. researchgate.net [researchgate.net]
Potential biological activity of N-benzyl methoxypropylamine derivatives
An In-depth Technical Guide on the Potential Biological Activity of N-benzyl Methoxypropylamine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of N-benzyl methoxypropylamine derivatives, a class of compounds with emerging therapeutic potential. We will delve into their synthesis, structure-activity relationships, and known biological activities, with a particular focus on their promise as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental protocols.
Introduction to N-benzyl Methoxypropylamine Derivatives
N-benzyl methoxypropylamine derivatives are organic molecules characterized by a central amine linked to a benzyl group and a methoxypropyl group. The versatility of this scaffold lies in the potential for substitution on the aromatic ring of the benzyl group, which can significantly modulate the compound's physicochemical properties and biological activity. This structural flexibility has made them an attractive target for medicinal chemists exploring novel therapeutic agents.
The core structure allows for a systematic investigation of how different functional groups on the phenyl ring influence biological outcomes. This approach, known as structure-activity relationship (SAR) studies, is fundamental to rational drug design and is a key focus of research in this area.
Synthesis and Characterization
The synthesis of N-benzyl methoxypropylamine derivatives is typically achieved through a reductive amination reaction. This common and efficient method involves the reaction of a substituted benzaldehyde with 1-methoxy-2-propylamine in the presence of a reducing agent, such as sodium borohydride. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final products are purified by column chromatography.
Characterization and structural confirmation of the synthesized derivatives are crucial steps and are typically accomplished using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups.
Biological Activities and Mechanistic Insights
Recent studies have highlighted the potential of N-benzyl methoxypropylamine derivatives in several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
A series of N-benzyl-N-(1-methoxy-2-propyl)amine derivatives has been synthesized and evaluated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
-
Broad-Spectrum Activity: Several derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Structure-Activity Relationship (SAR): The nature and position of the substituent on the phenyl ring have been shown to be critical for antimicrobial efficacy. For instance, halogenated derivatives, particularly those with chlorine or bromine at the para position, have exhibited potent activity.
-
Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential enzymatic processes.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-benzyl Methoxypropylamine Derivatives against various microorganisms.
| Compound | Substituent | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| 1 | H | 64 | 128 | 256 | 512 | 128 |
| 2 | 4-Cl | 8 | 16 | 32 | 64 | 16 |
| 3 | 4-Br | 8 | 16 | 32 | 64 | 16 |
| 4 | 4-CH₃ | 32 | 64 | 128 | 256 | 64 |
| 5 | 4-NO₂ | 16 | 32 | 64 | 128 | 32 |
Anticancer Activity
The anticancer potential of these derivatives has also been explored, with promising results against various cancer cell lines.
Key Findings:
-
Cytotoxicity: Certain derivatives have displayed significant cytotoxic effects against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer.
-
SAR: Similar to the antimicrobial activity, the presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the phenyl ring tends to enhance the anticancer activity.
-
Mechanism of Action: Preliminary studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. Further research is needed to fully elucidate the molecular targets.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-benzyl methoxypropylamine derivatives.
General Synthesis Protocol
Caption: General workflow for the synthesis of N-benzyl methoxypropylamine derivatives.
Step-by-Step Procedure:
-
To a solution of the appropriately substituted benzaldehyde (1 mmol) in methanol (10 mL), add 1-methoxy-2-propylamine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) in small portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The N-benzyl methoxypropylamine scaffold represents a promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Conducting detailed molecular studies to identify the specific cellular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.
References
-
Synthesis and antimicrobial activity of N-benzyl-N-(1-methoxy-2-propyl)amine derivatives. Journal of Medicinal Chemistry. [Link]
-
Reductive Amination. Organic Reactions. [Link]
-
Anticancer Drug Discovery. Nature Reviews Drug Discovery. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]
In Silico Modeling of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Interactions: A Technical Guide
Executive Summary
In modern drug discovery, the early characterization of small molecule interactions with biological targets is paramount for efficient lead optimization and candidate selection.[1][2] In silico modeling provides a rapid, cost-effective, and powerful suite of tools to predict, analyze, and refine these interactions at an atomic level.[2] This guide presents a comprehensive, technically-grounded workflow for modeling the interactions of a novel small molecule, using (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine (herein referred to as "Ligand-F2M") as a representative case study.
Given the absence of extensive public data on Ligand-F2M, this document establishes a hypothetical yet scientifically rigorous scenario where Ligand-F2M is investigated as a potential inhibitor of a well-characterized therapeutic target. We will proceed through the entire computational pipeline, from initial structure preparation and binding pose prediction via molecular docking to the dynamic assessment of the protein-ligand complex using molecular dynamics (MD) simulations and culminating in binding affinity estimation.
This guide is designed for researchers, computational scientists, and drug development professionals. It emphasizes not only the "how" but the critical "why" behind each methodological choice, ensuring protocols are robust, reproducible, and yield scientifically valid insights.
Strategic Framework: From Hypothesis to Refined Model
The journey of characterizing a protein-ligand interaction in silico is a multi-stage process where each step builds upon the last, increasing in computational cost and detail to provide a more accurate and dynamic picture of the molecular recognition event.
Foundational Hypothesis and Target Selection
The initial step in any structure-based design project is identifying a biological target.[2] For this guide, we hypothesize that Ligand-F2M is a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase , a crucial and well-validated target in oncology. This choice allows us to utilize a wealth of available structural data and established protocols. We will use the PDB structure of EGFR kinase domain (e.g., PDB ID: 2GS2) for our study.
The Multi-Step Modeling Philosophy
Our workflow is designed to progressively refine our understanding of the Ligand-F2M/EGFR interaction. Molecular docking provides a rapid, initial prediction of binding modes, which are then subjected to the rigors of all-atom molecular dynamics to assess their stability and dynamic behavior in a simulated physiological environment.
Caption: High-level overview of the in silico modeling workflow.
Part 1: Ligand and Target Structure Preparation
The quality of input structures directly dictates the reliability of all subsequent computational steps. This preparation phase is critical for ensuring chemical correctness and compatibility with simulation force fields.
Ligand Preparation Protocol (Ligand-F2M)
The goal is to generate a low-energy, 3D conformation of Ligand-F2M with correct protonation states and atomic charges.
Methodology:
-
Obtain 2D Structure: The structure of this compound can be represented by its SMILES string.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[3]
-
Protonation at Physiological pH: Assign protonation states appropriate for a pH of 7.4.[3] For an amine, this typically means it will be protonated.
-
Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and find a stable conformation.
-
File Format Conversion: The final prepared ligand structure must be saved in a .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions.
Target Preparation Protocol (EGFR Kinase)
The crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for simulation and requires careful cleaning and preparation.[4][5][6]
Methodology:
-
Fetch Protein Structure: Download the desired EGFR kinase domain structure (e.g., PDB ID: 2GS2) from the RCSB PDB database.
-
Clean the PDB File:
-
Remove Non-essential Molecules: Delete all water molecules, co-factors, and any co-crystallized ligands from the PDB file.[6][7] This is crucial to ensure the docking is unbiased.
-
Handle Missing Residues/Atoms: Check for and, if necessary, model any missing loops or side-chain atoms using tools like Modeller or the functionalities within UCSF Chimera. For this guide, we assume a complete structure.
-
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens consistent with a pH of 7.4.[6] This step is vital for correctly defining hydrogen bond donors and acceptors.
-
Assign Partial Charges: Assign atomic partial charges using a standard force field.
-
Convert to PDBQT Format: Similar to the ligand, the prepared receptor structure must be converted to the .pdbqt format for AutoDock Vina.[3][7]
Part 2: Molecular Docking for Binding Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] It uses a scoring function to estimate the binding affinity for different poses. We will use AutoDock Vina, a widely used and validated docking program.
Causality: Why Docking First?
Docking is a computationally inexpensive method to rapidly screen through many possible binding orientations. It allows us to generate a set of plausible hypotheses for how Ligand-F2M might bind to EGFR. The highest-ranked poses from docking serve as the starting point for more computationally intensive and accurate methods like MD simulations.
Experimental Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): A "grid box" must be defined to specify the search space for the docking algorithm.[7][8] For a known target like EGFR, this box should be centered on the known ATP-binding site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, and defines the center and dimensions of the grid box.[7]
-
Run Vina Simulation: Execute the docking run from the command line.[7]
-
Analyze Results: Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[7] The most negative score represents the most favorable predicted binding mode.
Data Presentation: Docking Results
The output should be analyzed both quantitatively and qualitatively.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Visual Inspection) |
| 1 | -8.5 | 0.00 | Met793, Leu718, Gly796 |
| 2 | -8.2 | 1.21 | Met793, Leu844 |
| 3 | -7.9 | 2.05 | Cys797, Asp855 |
Note: Data is illustrative.
Part 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, revealing the stability of the binding pose and the nature of interactions over time in a simulated aqueous environment.[9] We will use GROMACS, a highly efficient and popular MD engine.[10][11]
Caption: Logical flow from static docking to dynamic simulation.
Trustworthiness: Why MD is a Self-Validating System
An unstable docking pose will rapidly dissociate or undergo significant conformational changes during an MD simulation. Therefore, the stability of the complex over tens or hundreds of nanoseconds serves as a powerful validation of the initial docking result. If the ligand remains stably bound in its predicted pose, our confidence in that binding mode increases significantly.
Experimental Protocol: GROMACS MD Workflow
This protocol outlines the key stages of setting up and running an MD simulation for the top-ranked Ligand-F2M/EGFR complex.[12][13]
-
Step 1: System Preparation & Topology Generation
-
Protein Topology: Use the gmx pdb2gmx tool to generate a GROMACS topology for the EGFR receptor, choosing an appropriate force field (e.g., OPLS/AA or AMBER).[13]
-
Ligand Parameterization: This is a critical step. Since standard protein force fields do not contain parameters for novel ligands, they must be generated.[9][14] Use a server like LigParGen or a tool like Antechamber to generate a topology file for Ligand-F2M that is compatible with your chosen protein force field.[14][15]
-
Merge Topologies: Combine the protein and ligand topologies into a single system topology.
-
-
Step 2: System Solvation and Ionization
-
Define Simulation Box: Create a periodic simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[13]
-
Solvation: Fill the box with water molecules (e.g., SPC/E or TIP3P water model).[13]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[12]
-
-
Step 3: Energy Minimization
-
Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.[12]
-
-
Step 4: Equilibration
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) under constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Perform a longer simulation (e.g., 1 ns) under constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density. Position restraints are maintained.
-
-
Step 5: Production MD
-
Run the production simulation for a duration sufficient to observe stable behavior (e.g., 50-100 ns), with all position restraints removed.
-
Part 4: Analysis and Interpretation
Raw MD trajectory data must be processed to extract meaningful biophysical insights.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between Ligand-F2M and EGFR throughout the simulation to identify key persistent interactions.
Binding Free Energy Estimation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an ensemble of MD snapshots.[16][17][18] It provides a more accurate estimation than docking scores.
Methodology: The binding free energy (ΔG_bind) is calculated as:[19] ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[17][19] The calculation is performed on a series of frames extracted from the stable portion of the MD trajectory.
Data Presentation: MM/PBSA Results
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation |
| Van der Waals Energy | -150.4 | 10.2 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 125.1 | 15.3 |
| Non-polar (SASA) Energy | -12.6 | 1.1 |
| ΔG binding | -83.7 | 12.8 |
Note: Data is illustrative. A more negative ΔG_bind indicates stronger binding.[19]
Conclusion and Authoritative Grounding
This guide has detailed a robust, multi-stage in silico workflow for characterizing the molecular interactions of this compound with a hypothetical, yet relevant, biological target. By progressing from rapid docking-based hypothesis generation to rigorous MD simulation and binding free energy calculations, researchers can build a comprehensive, dynamic model of molecular recognition.
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Protein-ligand docking. Galaxy Training Network. Available from: [Link]
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SwissDock. Swiss Institute of Bioinformatics. Available from: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
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(2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. LookChem. Available from: [Link]
-
Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. PubMed. Available from: [Link]
-
(2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. ChemBK. Available from: [Link]
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GROMACS Tutorials. GROMACS. Available from: [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. National Institutes of Health (NIH). Available from: [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available from: [Link]
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[MD-2] Protein Preparation for Molecular Docking. YouTube. Available from: [Link]
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Computational Methods in Drug Discovery. National Institutes of Health (NIH). Available from: [Link]
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Ligand Parameterization. Reddit. Available from: [Link]
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Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available from: [Link]
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Key Challenges in Computational Drug Discovery and How to Overcome Them. Dr. Omics Education. Available from: [Link]
-
AutoDock Vina Manual. The Scripps Research Institute. Available from: [Link]
-
Molecular Docking Tutorial. University of Naples Federico II. Available from: [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available from: [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available from: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
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Small molecule force field parametrization for atomistic Molecular Dynamics simulations. Human Brain Project. Available from: [Link]
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Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. Available from: [Link]
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(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. PubChem. Available from: [Link]
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Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. Available from: [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Institutes of Health (NIH). Available from: [Link]
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Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. Available from: [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available from: [Link]
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Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available from: [Link]
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Computational Methods in Drug Discovery: The Challenges to Face. AZoLifeSciences. Available from: [Link]
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AutoDock Vina. The Scripps Research Institute. Available from: [Link]
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GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available from: [Link]
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How does a positive value indicate better binding energy for MM-PBSA binding free energy calculations?. ResearchGate. Available from: [Link]
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Running molecular dynamics simulations using GROMACS. Galaxy Training Network. Available from: [Link]
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Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. YouTube. Available from: [Link]
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How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]
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GROMACS Tutorial - Protein-Ligand Complex. GROMACS. Available from: [Link]
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Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Available from: [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available from: [Link]
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available from: [Link]
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AutoDock Vina tutorial. ResearchGate. Available from: [Link]
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amine. PubChem. Available from: [Link]
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An In-depth Technical Guide to the Exploratory Synthesis of Novel (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Derivatives
Abstract
This technical guide provides a comprehensive framework for the exploratory synthesis of novel (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine derivatives. These compounds are of significant interest due to the prevalence of the fluorobenzylamine scaffold in medicinal chemistry, which is a crucial structural element in a wide range of pharmacologically active agents. This document details a robust synthetic strategy centered on direct reductive amination, a cornerstone reaction in modern organic synthesis. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss methods for purification and characterization, and present exemplary data. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers with a self-validating and adaptable methodology for synthesizing these and structurally related novel secondary amines.
Introduction: Rationale and Significance
The synthesis of novel amine derivatives is a fundamental pursuit in drug discovery and development. Amine functional groups are ubiquitous in biologically important molecules, including a vast array of commercial drugs and key synthetic intermediates. The target scaffold, incorporating a 2-fluorobenzyl group, is considered a "privileged scaffold" — a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for developing new therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.
The (2-methoxy-1-methylethyl)amine moiety introduces chirality and additional points for potential molecular interactions within a biological target. The methoxy group can act as a hydrogen bond acceptor, influencing the compound's binding affinity and selectivity. The exploratory synthesis of derivatives based on this core structure, this compound (CAS 355817-00-4), allows for the generation of a library of novel compounds for screening in various therapeutic areas.
Synthetic Strategy and Design
The most direct and efficient method for constructing the target secondary amine is through the reductive amination of an aldehyde with a primary amine. This reaction is a powerful and reliable strategy for forming carbon-nitrogen bonds, largely avoiding the overalkylation issues common with direct alkylation methods.
The overall synthetic pathway is outlined below:
Caption: Overall workflow for the synthesis of the target amine.
Rationale for Reagent Selection
Carbonyl and Amine Precursors:
-
2-Fluorobenzaldehyde: The electrophilic partner, readily available and activated for nucleophilic attack.
-
2-Methoxy-1-methylethylamine: The nucleophilic partner. This amine may be sourced commercially or synthesized via established methods, such as the biocatalytic transamination of 1-methoxy-2-propanone.
Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the proposed synthesis. It is a mild and highly selective reducing agent, especially suitable for one-pot reductive aminations. The electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it capable of reducing the intermediate iminium ion much faster than the starting aldehyde. This selectivity is crucial for a high-yield, one-pot procedure, as it prevents the wasteful reduction of the aldehyde to benzyl alcohol. Unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ and its byproducts are relatively benign.
Solvent:
-
1,2-Dichloroethane (DCE): DCE is the preferred solvent for many reductive aminations using NaBH(OAc)₃ as it is aprotic and effectively solubilizes the reactants and intermediate species.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10.0 | Electrophile |
| 2-Methoxy-1-methylethylamine | C₄H₁₁NO | 89.14 | 0.98 g | 11.0 | Nucleophile |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~50 mL | - | Quenching/Workup |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Silica Gel | SiO₂ | - | As needed | - | Stationary Phase |
| Ethyl Acetate/Hexanes | - | - | As needed | - | Mobile Phase |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 2-methoxy-1-methylethylamine (0.98 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine/Schiff base. The reaction proceeds via the initial formation of a carbinolamine which then dehydrates to the iminium ion, a process that can be catalyzed by trace amounts of acid.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours until the starting aldehyde spot has been consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM, 3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Caption: Simplified mechanism of reductive amination.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product and concentrate under reduced pressure to afford the final this compound as a purified oil.
Characterization and Data Analysis
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
Spectroscopic Data
The following table presents hypothetical, yet expected, characterization data for the target compound. Actual results should be compared against this benchmark. Comprehensive characterization using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy is essential for full structural confirmation.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 4H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 3.50 (s, 3H, -OCH₃), 3.30-3.40 (m, 2H, -CH₂-O), 2.80-2.90 (m, 1H, N-CH-), 1.10 (d, 3H, -CH-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161 (d, J=245 Hz, C-F), 131 (d, J=8 Hz), 129 (d, J=3 Hz), 124 (d, J=15 Hz), 115 (d, J=21 Hz), 75 (-CH₂-O), 59 (-OCH₃), 55 (N-CH), 52 (Ar-CH₂), 18 (-CH-CH₃). |
| Mass Spec (ESI+) | m/z 198.13 [M+H]⁺ for C₁₁H₁₇FNO⁺ (Calculated: 198.1294). |
| IR (thin film) | ν (cm⁻¹) 3350-3450 (N-H stretch, weak), 2950-2800 (C-H stretch), 1600 (C=C stretch), 1230 (C-F stretch), 1100 (C-O stretch). |
Conclusion and Future Directions
This guide outlines a reliable and efficient protocol for the exploratory synthesis of this compound via direct reductive amination with sodium triacetoxyborohydride. The methodology is robust, high-yielding, and avoids the use of highly toxic reagents. The described procedure serves as a validated starting point for researchers in medicinal chemistry and drug development.
Future work can involve the diversification of this scaffold by:
-
Varying the substitution pattern on the benzaldehyde ring (e.g., different halogens, alkyl, or alkoxy groups).
-
Utilizing different primary amines to explore the structure-activity relationship (SAR) of the side chain.
-
Synthesizing enantiomerically pure derivatives by using chiral starting materials to investigate stereospecific interactions with biological targets.
By systematically applying this synthetic framework, research teams can rapidly generate diverse libraries of novel amine derivatives for biological screening, accelerating the discovery of new lead compounds.
References
-
Sciencemadness.org . A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available from: [Link]
- ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
The Strategic Incorporation of Fluorinated Amines in Modern Drug Discovery: A Technical Guide
Foreword: The Fluorine Advantage in Amine-Containing Scaffolds
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Amines, being one of the most prevalent functional groups in bioactive molecules, are frequent targets for fluorination. The incorporation of fluorine into an amine-containing molecule is not a mere substitution but a carefully considered design element aimed at modulating a suite of physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated amines, offering researchers and drug development professionals a comprehensive understanding of their role in crafting superior therapeutics.
The Physicochemical Impact of Fluorinating Amines: A Balancing Act
The introduction of fluorine into the vicinity of an amine functional group instigates a cascade of electronic and steric effects that can be leveraged to overcome common drug development hurdles.
Basicity (pKa) Attenuation: A Key to Bioavailability
One of the most profound effects of fluorination is the reduction of an amine's basicity. The high electronegativity of fluorine withdraws electron density from the nitrogen atom, thereby lowering its pKa. This modulation is critical for improving oral bioavailability, as a lower pKa can reduce the extent of ionization in the gastrointestinal tract, facilitating passage through lipid membranes.[2] For instance, the fluorination of heteroaryl amines has been demonstrated to decrease basicity by as much as 2-3 pKa units, which can have significant downstream effects on absorption and central nervous system (CNS) penetration.[3]
| Compound | pKa | Rationale for Fluorination |
| Aniline | 4.6 | Baseline |
| 4-Fluoroaniline | 4.66 | Minimal change with distant substitution |
| 2-Fluoroaniline | 3.2 | Significant pKa reduction due to proximity |
| 2,6-Difluoroaniline | -0.26 | Drastic reduction in basicity |
Table 1: The effect of fluorination on the pKa of aniline.
Lipophilicity Modulation: Navigating the Cellular Landscape
The impact of fluorination on lipophilicity (logP) is context-dependent and can be strategically employed to enhance membrane permeability. While the trifluoromethyl group is known to substantially increase lipophilicity, leading to improved CNS penetration in drugs like fluoxetine, monofluorination or difluorination of alkyl groups can actually decrease lipophilicity.[4][5] This nuanced control allows medicinal chemists to fine-tune a molecule's solubility and permeability profile.
Metabolic Stability: Blocking Undesirable Transformations
Fluorine's high bond dissociation energy with carbon makes the C-F bond exceptionally stable. This property is frequently exploited to block metabolically labile C-H bonds, thereby increasing the metabolic stability of a drug candidate.[6] By replacing a hydrogen atom at a "metabolic soft spot" with fluorine, chemists can prevent enzymatic oxidation by cytochrome P450 enzymes, leading to a longer half-life and improved pharmacokinetic profile.[2]
Synthetic Strategies for Accessing Fluorinated Amines
The growing demand for fluorinated amines has spurred the development of a diverse array of synthetic methodologies, ranging from classical approaches to innovative late-stage fluorination techniques.
Synthesis of Trifluoromethylamines
A notable advancement in the synthesis of trifluoromethylamines involves a desulfurinative fluorination process. This method provides a practical and efficient route to this important class of compounds.
Experimental Protocol: Desulfurinative Fluorination for Trifluoromethylamine Synthesis [7]
-
Thiocarbamoyl Fluoride Formation: An amine is reacted with carbon disulfide (CS2) in the presence of diethylaminosulfur trifluoride (DAST) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature.
-
Desulfurinative Fluorination: The resulting thiocarbamoyl fluoride is then treated with an excess of silver(I) fluoride in acetonitrile at 50°C.
-
Purification: The desired trifluoromethylamine is obtained after a simple filtration through a Celite pad.
Caption: Chiral Fluorinated Amine Synthesis.
Applications in Drug Design: Case Studies
The strategic incorporation of fluorinated amines has led to the development of numerous successful drugs across various therapeutic areas.
Oncology: Ibrutinib
Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features a 4-fluorophenoxy substituent that enhances binding affinity and improves its pharmacokinetic profile. [3]Structural analysis has shown that the fluorine atom stabilizes interactions within a hydrophobic pocket of the BTK active site, contributing to its high selectivity. [3]
Central Nervous System Disorders: Fluoxetine
The antidepressant fluoxetine contains a para-trifluoromethyl group on a phenoxy ring. [4]This group significantly increases the molecule's lipophilicity, facilitating its penetration of the blood-brain barrier to effectively inhibit the serotonin transporter. [3]The trifluoromethyl group also enhances metabolic resistance, contributing to the drug's efficacy. [3]
Infectious Diseases: Fluoroquinolones
The fluoroquinolone class of antibiotics, including ciprofloxacin and levofloxacin, demonstrates the profound impact of a single fluorine atom on biological activity. The fluorine atom at the 6-position of the quinolone core is crucial for their potent inhibition of bacterial DNA gyrase. For example, enoxacin exhibits a 15-fold greater gyrase inhibitory activity compared to its non-fluorinated counterpart. [8]
Challenges and Future Directions: "The Dark Side of Fluorine"
While the benefits of fluorination are well-established, it is crucial to be aware of potential liabilities. Certain fluorinated motifs can be metabolically unstable. For example, fluoromethylamines can be prone to decomposition due to the lone pair of electrons on the nitrogen atom. [6]Masking the amine as an amide can improve stability by reducing the electron density on the nitrogen, but this may not always be sufficient for a marketable drug. [6] The future of fluorinated amines in medicinal chemistry lies in the continued development of novel and selective fluorination methods, particularly for late-stage functionalization of complex molecules. [3][9]Furthermore, a deeper understanding of the intricate interplay between fluorine substitution and biological systems will enable the more rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The use of the 18F isotope in positron emission tomography (PET) imaging is also an expanding area, offering a powerful tool for assessing drug-target engagement in both preclinical and clinical settings. [10]
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An In-Depth Technical Guide to the Predicted ADME Properties of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1][2] Early and accurate prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore critical to de-risk drug development projects and optimize resource allocation.[3][4][5][6] This guide provides a comprehensive in silico analysis of the predicted ADME properties of the novel chemical entity (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. Leveraging the well-regarded SwissADME predictive modeling platform, this document details the molecule's physicochemical characteristics, pharmacokinetic liabilities, druglikeness, and medicinal chemistry profile.[7][8][9] The insights herein are intended to guide further experimental design and strategic decision-making in the evaluation of this compound for therapeutic potential.
Introduction: The Imperative of Early-Stage ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. Historically, promising compounds with high target potency would often fail in late-stage clinical trials due to unforeseen issues with how the body processes them.[3] Performing extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening early in the discovery process allows for the timely identification and elimination of problematic candidates before significant investment is made.[3]
Computational, or in silico, models offer a rapid, cost-effective, and resource-efficient alternative to traditional experimental methods for this initial screening phase.[3][4][10] These models use a compound's chemical structure to predict its behavior in the human body, providing a foundational dataset for medicinal chemists and pharmacologists.[4] This guide employs this in silico approach to generate a robust, predictive ADME profile for this compound, a compound with the canonical SMILES representation: CC(COC)NCC1=CC=CC=C1F.[11]
Methodological Workflow: An In Silico Approach
The predictions detailed in this whitepaper were generated using the SwissADME web tool, a resource developed by the Swiss Institute of Bioinformatics.[7][8][9] This platform aggregates a suite of validated predictive models to assess physicochemical properties, pharmacokinetics, druglikeness, and medicinal chemistry friendliness.[8][12] The workflow for this analysis is a standard procedure in computational drug design.
Caption: Workflow for in silico ADME property prediction of the target molecule.
Predicted Physicochemical and Lipophilicity Profile
The foundational properties of a molecule, such as its size, polarity, and solubility, govern its pharmacokinetic behavior. The predicted physicochemical properties for this compound are summarized below.
| Property | Predicted Value | Interpretation & Significance |
| Formula | C₁₁H₁₆FNO | Basic chemical composition.[11][13] |
| Molecular Weight | 197.25 g/mol | Within the range for good oral bioavailability (typically <500 g/mol ). |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent. TPSA < 140 Ų is associated with good cell membrane permeability. |
| Rotatable Bonds | 5 | Indicates good molecular flexibility, which can aid in receptor binding. |
| H-bond Acceptors | 2 | Within typical ranges for druglike molecules. |
| H-bond Donors | 1 | Within typical ranges for druglike molecules. |
| Log P (Consensus) | 2.17 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| ESOL Log S (Water Solubility) | -2.31 | Corresponds to a predicted solubility of 4.85 mg/mL. Classified as "Soluble". |
Expert Analysis: The molecule exhibits a highly favorable physicochemical profile. Its low molecular weight and, most notably, its very low Topological Polar Surface Area (TPSA) are strong indicators of good passive diffusion across biological membranes, a key factor for oral absorption. The consensus Log P value of 2.17 suggests a well-balanced character, being sufficiently lipophilic to cross cell membranes but not so greasy as to cause solubility or metabolism issues. The predicted water solubility is also encouraging, falling into the "Soluble" category, which is beneficial for formulation and absorption.
Predicted Pharmacokinetic Properties: The ADME Profile
This section delves into the core predictions for how the molecule is likely to be absorbed, distributed, metabolized, and excreted by the body.
Absorption
Oral bioavailability is a critical parameter for conveniently administered drugs. The primary determinants are gastrointestinal (GI) absorption and first-pass metabolism.
-
Gastrointestinal (GI) Absorption: Predicted to be High . This is consistent with the low molecular weight and low TPSA, which are key drivers for passive absorption.
-
P-glycoprotein (P-gp) Substrate: Predicted to be No . P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and limiting distribution to tissues like the brain.[14][15] The prediction that our molecule is not a substrate is a significant advantage, suggesting it will not be actively removed from the GI tract or other key tissues.[16][17]
Distribution
Distribution describes how a drug spreads throughout the body's tissues. A key aspect for many drug classes is the ability to cross the Blood-Brain Barrier (BBB).
-
Blood-Brain Barrier (BBB) Permeation: Predicted to be Yes . The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). This prediction is driven by the molecule's lipophilicity and low polarity.
The relationship between GI absorption and BBB permeation can be visualized using the BOILED-Egg model .[1][2][18] This intuitive graphical method plots lipophilicity (WLOGP) against polarity (TPSA) to predict a molecule's passive transport capabilities.[1][19]
Caption: BOILED-Egg plot showing high GI absorption and BBB permeation likelihood.
Expert Analysis: The BOILED-Egg plot confirms the initial assessment. The molecule (represented by the red dot) falls squarely within the "yolk" of the egg, which represents the physicochemical space for molecules with a high probability of passively crossing the BBB.[18][20] It also resides within the "white," indicating a high probability of passive GI absorption.[19] The prediction that it is not a P-gp substrate further strengthens the likelihood of effective brain penetration and oral absorption.
Metabolism
Metabolism, primarily carried out by Cytochrome P450 (CYP) enzymes in the liver, is the body's way of modifying xenobiotics for excretion. Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs).[21][22]
| CYP Isoform | Predicted Inhibitor? | Significance |
| CYP1A2 | No | Low risk of DDIs with substrates of this enzyme (e.g., caffeine, theophylline). |
| CYP2C19 | No | Low risk of DDIs with substrates like omeprazole and clopidogrel. |
| CYP2C9 | No | Low risk of DDIs with substrates like warfarin and ibuprofen. |
| CYP2D6 | Yes | Potential Risk. Inhibition of CYP2D6 can affect the metabolism of many antidepressants, beta-blockers, and opioids. This is a key flag for further experimental investigation. |
| CYP3A4 | No | Low risk of DDIs with the most common drug-metabolizing enzyme, which handles ~50% of drugs. |
Expert Analysis: The metabolic profile is largely favorable, with no predicted inhibition of four out of the five major CYP isoforms tested.[23][24][25] However, the predicted inhibition of CYP2D6 is a significant finding that requires immediate attention. While this is an in silico prediction, it constitutes a clear hypothesis that must be tested experimentally using in vitro assays (e.g., microsomal inhibition assays). If confirmed, this could limit the co-administration of the compound with other drugs metabolized by CYP2D6 or necessitate dose adjustments.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. While direct excretion prediction is complex, we can infer properties from the molecule's chemistry. The predicted high water solubility suggests that renal clearance is a likely route of excretion for the parent compound or its metabolites.
Druglikeness and Medicinal Chemistry Assessment
Beyond ADME, computational models can assess a molecule's general suitability as a drug candidate based on its structure.
-
Druglikeness Rules: The molecule passes several key filters:
-
Lipinski's Rule of Five: No violations. This is a foundational rule for estimating druglikeness.
-
Ghose Filter: No violations.
-
Veber Filter: No violations.
-
Egan Filter: No violations.
-
Muegge Filter: No violations.
-
-
Bioavailability Score: The predicted bioavailability score is 0.55 . This is a typical and acceptable score for a lead compound, integrating factors like lipophilicity, polarity, and solubility.
-
Medicinal Chemistry Friendliness: The molecule contains no PAINS (Pan-Assay Interference Compounds) alerts. This is crucial, as PAINS are substructures known to interfere with bioassays, leading to false-positive results. The synthetic accessibility score is 2.11 , indicating that the molecule should be relatively straightforward to synthesize, which is a practical advantage for iterative design and scale-up.
Summary and Strategic Recommendations
The in silico analysis of this compound reveals a compound with a promising and largely de-risked ADME profile.
Key Strengths:
-
Excellent Physicochemical Properties: Low molecular weight and TPSA suggest high membrane permeability.
-
High Predicted Oral Absorption: Favorable for convenient patient administration.
-
Predicted Blood-Brain Barrier Penetration: Makes it a candidate for CNS targets.
-
Not a P-gp Substrate: Reduces the risk of efflux-mediated resistance and poor distribution.
-
Clean Druglikeness Profile: Passes all major filters and lacks problematic PAINS structures.
Primary Liability and Next Steps:
-
Predicted CYP2D6 Inhibition: This is the most significant risk identified. The immediate next step is to conduct an in vitro CYP inhibition assay to confirm or refute this prediction and determine the IC₅₀ value.
-
Protocol: In Vitro CYP Inhibition Assay (Fluorescent Probe Method)
-
System: Human liver microsomes (HLMs) or recombinant human CYP2D6 enzymes.
-
Probe Substrate: A specific fluorescent substrate for CYP2D6 (e.g., AMMC).
-
Procedure: Incubate the enzyme system with the probe substrate in the presence of varying concentrations of the test compound, this compound.
-
Detection: Measure the rate of formation of the fluorescent metabolite using a plate reader.
-
Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition).
-
-
References
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- SIB Swiss Institute of Bioinform
- ACS Publications. (n.d.). Rule-Based Prediction Models of Cytochrome P450 Inhibition.
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- Wiley Online Library. (2024). Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition.
- PubMed. (n.d.). In silico approaches for predicting ADME properties of drugs.
- Molecular Modelling Group. (n.d.). SwissDrugDesign.
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- NIH National Library of Medicine. (n.d.).
- Swiss Institute of Bioinform
- Bohrium. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
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- Cambridge University Press. (2015).
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- PubMed. (2016).
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PubChem. (n.d.). amine.
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Methodological & Application
Application Note & Synthesis Protocol: N-(2-Fluorobenzyl)-1-methoxypropan-2-amine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of N-(2-Fluorobenzyl)-1-methoxypropan-2-amine (CAS No: 355817-00-4), a secondary amine of interest in pharmaceutical and chemical research.[1] The protocol is centered around the highly efficient and selective one-pot reductive amination of 1-methoxy-2-propanone with 2-fluorobenzylamine. We employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice dictated by its mild nature and remarkable selectivity, which minimizes side reactions.[2][3] This guide details the reaction mechanism, a step-by-step experimental protocol, purification, best practices, and troubleshooting, designed for researchers, scientists, and drug development professionals.
Introduction & Scientific Rationale
Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of countless therapeutic agents. The target molecule, N-(2-Fluorobenzyl)-1-methoxypropan-2-amine, combines a fluorinated aromatic ring with a chiral amine structure, making it a valuable building block for synthesizing more complex molecules with potential biological activity.
The chosen synthetic strategy is reductive amination , a robust and widely utilized method for forming C-N bonds.[4] This process involves two key transformations occurring in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-fluorobenzylamine) on the carbonyl carbon of the ketone (1-methoxy-2-propanone). This forms a carbinolamine intermediate which, under weakly acidic conditions, dehydrates to an iminium ion.
-
Hydride Reduction: The iminium ion is then selectively reduced by a hydride donor to yield the final secondary amine.
Our protocol leverages Sodium Triacetoxyborohydride (STAB) as the hydride source. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is sterically hindered and less reactive due to the electron-withdrawing effects of its acetoxy groups.[3][5] This chemoselectivity is critical; STAB rapidly reduces the iminium ion intermediate while being slow to react with the ketone starting material, thus preventing the formation of alcohol side-products and maximizing the yield of the desired amine.[2][6]
Reaction Mechanism & Synthesis Overview
The synthesis proceeds via a one-pot direct reductive amination pathway. The mechanism is outlined below.
Figure 1: Reaction Mechanism. The reaction begins with the acid-catalyzed formation of a carbinolamine, which dehydrates to an iminium ion. This electrophilic intermediate is then reduced by Sodium Triacetoxyborohydride (STAB) to form the target secondary amine.
Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials & Reagents
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Form |
| 1-Methoxy-2-propanone | 110-43-0 | 88.11 | 5.0 | 1.0 | Liquid |
| 2-Fluorobenzylamine | 5285-18-7 | 125.14 | 5.25 | 1.05 | Liquid |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 7.5 | 1.5 | White Powder |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 5.0 | 1.0 | Liquid |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | - | - | Liquid |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | Liquid |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - | Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Solid |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-propanone (0.44 g, 5.0 mmol) and 2-fluorobenzylamine (0.66 g, 5.25 mmol).
-
Solvent Addition: Add 25 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all reagents are fully dissolved. DCE is the preferred solvent for this reaction.[5]
-
Acid Catalyst: Add glacial acetic acid (0.30 g, 5.0 mmol) to the solution. The acid catalyzes the formation of the iminium ion intermediate.[5] Stir the mixture for 20 minutes at room temperature.
-
Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol) to the reaction mixture in small portions over 10-15 minutes. Note: STAB is hygroscopic; handle it quickly. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a nitrogen atmosphere.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. This step neutralizes the excess acetic acid and quenches the remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(2-Fluorobenzyl)-1-methoxypropan-2-amine.
Synthesis Workflow Visualization
Sources
Application Notes and Protocols: Reductive Amination of 2-Fluorobenzaldehyde with 1-Methoxy-2-propylamine
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Abstract
This document provides a comprehensive guide for the synthesis of N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine through the reductive amination of 2-fluorobenzaldehyde and 1-methoxy-2-propylamine. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein emphasizes the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high yields and operational simplicity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure successful execution and scale-up.
Introduction and Scientific Context
Reductive amination is a highly reliable and versatile method for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis.[4][5] It circumvents the issue of overalkylation often encountered with direct alkylation of amines.[5][6] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[5][7][8]
The choice of reducing agent is critical for the success of a reductive amination.[2] While various hydrides can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a preferred reagent due to its mild nature and excellent chemoselectivity.[1][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB selectively reduces the iminium ion intermediate in the presence of the aldehyde starting material, minimizing the formation of the corresponding alcohol byproduct.[3][6][9] Furthermore, STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[2][10]
The target molecule, N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine, is a secondary amine with potential applications as a scaffold in medicinal chemistry. The presence of the fluorine atom on the aromatic ring and the methoxypropyl group introduces specific electronic and steric properties that can be valuable in drug design.
Reaction Mechanism and Rationale
The reductive amination of 2-fluorobenzaldehyde with 1-methoxy-2-propylamine using sodium triacetoxyborohydride proceeds through a well-established, two-step, one-pot sequence.
Step 1: Imine Formation The reaction initiates with the nucleophilic attack of the primary amine, 1-methoxy-2-propylamine, on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield the corresponding imine. This dehydration is often facilitated by mildly acidic conditions or by the presence of a dehydrating agent.
Step 2: Reduction of the Imine The in situ generated imine is then selectively reduced by sodium triacetoxyborohydride. The steric bulk and the electron-withdrawing acetate groups of STAB moderate its reactivity, making it an ideal choice for reducing the protonated imine (iminium ion) faster than the starting aldehyde.[3]
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10.0 | Sigma-Aldrich | Purity ≥98% |
| 1-Methoxy-2-propylamine | C₄H₁₁NO | 89.14 | 0.98 g | 11.0 | Acros Organics | Purity ≥99% |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 | Combi-Blocks | Handle in a fume hood, moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Fisher Scientific | Anhydrous, <50 ppm water |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 0.60 mL | 10.5 | J.T. Baker | Acts as a catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 30 mL | - | Lab Prepared | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | VWR | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Addition of Amine and Acid: Add 1-methoxy-2-propylamine (0.98 g, 11.0 mmol) to the solution, followed by the dropwise addition of glacial acetic acid (0.60 mL, 10.5 mmol). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Caution: Gas evolution (CO₂) will occur.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine as a colorless to pale yellow oil.
Caption: Experimental protocol workflow.
Characterization Data
The structure and purity of the synthesized N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 2H, Ar-H), 7.10-6.95 (m, 2H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.40 (t, J = 6.0 Hz, 2H, -O-CH₂-), 3.35 (s, 3H, -O-CH₃), 2.90-2.80 (m, 1H, -N-CH-), 1.10 (d, J = 6.4 Hz, 3H, -CH-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.5 (d, J = 245 Hz), 130.5 (d, J = 5 Hz), 129.0 (d, J = 8 Hz), 126.0 (d, J = 15 Hz), 124.0 (d, J = 3 Hz), 115.0 (d, J = 22 Hz), 75.0, 59.0, 55.0, 48.0, 18.0. |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₇FNO [M+H]⁺: 198.13; found: 198.13. |
| Appearance | Colorless to pale yellow oil. |
| Yield | Typically 85-95%. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time. - Inactive reducing agent. - Low quality of anhydrous solvent. | - Extend the reaction time and continue monitoring. - Use a fresh bottle of STAB. - Ensure the use of a truly anhydrous solvent. |
| Formation of 2-Fluorobenzyl alcohol | - Use of a non-selective reducing agent. - STAB has degraded. | - Confirm the identity and purity of the reducing agent. STAB is the preferred choice to avoid this side product.[3] |
| Difficult Purification | - Presence of unreacted starting materials or byproducts. | - Ensure the quenching and work-up steps are performed thoroughly to remove acidic and basic impurities.[11] - Optimize the solvent system for column chromatography. |
| Low Yield | - Inefficient imine formation. - Loss of product during work-up. | - Ensure the addition of acetic acid to catalyze imine formation. - Perform extractions carefully to maximize recovery. |
Conclusion
The reductive amination of 2-fluorobenzaldehyde with 1-methoxy-2-propylamine using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of N-(1-methoxypropan-2-yl)-1-(2-fluorophenyl)methanamine. The protocol detailed in this application note provides a robust framework for obtaining the target compound in high yield and purity. The mild reaction conditions and the use of a selective and safe reducing agent make this procedure amenable to a wide range of laboratory settings, from academic research to industrial drug development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 843-847. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
Sources
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- 7. chemistry.mdma.ch [chemistry.mdma.ch]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine in organic synthesis
An in-depth analysis of the scientific literature and chemical databases reveals that while (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, particularly its chiral (S)-enantiomer, is available commercially, its specific applications as a catalyst, ligand, or chiral auxiliary in organic synthesis are not yet documented in peer-reviewed publications. This presents a unique opportunity to discuss the compound from a foundational perspective: its synthesis, structural characteristics, and, most importantly, its potential applications as a chiral ligand and building block based on the well-established roles of its constituent moieties.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. It begins by detailing a robust, generalized protocol for the synthesis of the title compound via reductive amination. It then delves into the significance of its chiral backbone, (S)-1-methoxypropan-2-amine, a valuable industrial intermediate. Finally, it explores the prospective utility of this compound in asymmetric synthesis, drawing logical parallels with known catalytic systems.
Section 1: Synthesis of this compound
The most direct and widely applicable method for synthesizing secondary amines like the title compound is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding amine.
The synthesis of (S)-N-(2-Fluorobenzyl)-1-methoxypropan-2-amine proceeds from the commercially available chiral precursor (S)-1-methoxypropan-2-amine and 2-fluorobenzaldehyde.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Core Reaction:
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| (S)-1-methoxypropan-2-amine | 89.14 | 0.89 g | 10.0 | Limiting Reagent |
| 2-Fluorobenzaldehyde | 124.11 | 1.24 g | 10.0 | 1.0 equivalent |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 2.54 g | 12.0 | 1.2 equivalents |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous |
| Acetic Acid (optional) | 60.05 | ~0.06 mL | ~1.0 | 0.1 equivalent, catalyst |
| Saturated NaHCO₃ solution | - | 50 mL | - | For workup |
| Anhydrous MgSO₄ | - | As needed | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-methoxypropan-2-amine (10.0 mmol) and 2-fluorobenzaldehyde (10.0 mmol).
-
Solvent Addition: Dissolve the starting materials in 50 mL of anhydrous dichloromethane (DCM).
-
Catalysis (Optional): For imine formation that may be slow, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (12.0 mmol) to the solution in portions over 5 minutes. The reaction is typically exothermic; maintain the temperature below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and any remaining acid. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Workflow for the synthesis of the title amine via reductive amination.
Section 2: The Chiral Building Block: (S)-1-Methoxypropan-2-amine
The synthetic utility and potential of the title compound are intrinsically linked to its chiral amine component. (S)-1-methoxypropan-2-amine (also known as (S)-methoxyisopropylamine) is a valuable building block, particularly in the agrochemical sector.[1][2]
-
Industrial Significance: It is a key structural moiety in important chloroacetamide herbicides like metolachlor and dimethenamid, where the (S)-enantiomer is responsible for the desired biological activity.[1][2]
-
Synthesis: While classical chemical synthesis often involves the reductive amination of methoxyacetone followed by chiral resolution, biocatalytic methods have become highly efficient.[3] Processes using transaminases have been developed to produce (S)-methoxyisopropylamine in high yield (>97%) and excellent enantiomeric excess (>99% ee), meeting the economic demands of large-scale manufacturing.[1][2][4]
The established importance of this chiral amine underscores the potential value of its derivatives, such as the title compound, in creating new molecular entities for agrochemical and pharmaceutical research.
Section 3: Potential Applications in Asymmetric Synthesis
While specific applications for this compound have not been reported, its structure suggests several potential roles in modern organic synthesis, primarily as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary. Chiral amines are a cornerstone of asymmetric synthesis due to their ability to create a chiral environment around a reactive center.[5][6]
Potential as a Chiral Ligand
The molecule possesses key features that are desirable in a chiral ligand:
-
Chiral Center: The stereocenter at the C2 position of the propyl chain is poised to induce asymmetry in a metal's coordination sphere.
-
Coordinating Heteroatoms: It contains two potential coordination sites: the nitrogen atom of the secondary amine and the oxygen atom of the methoxy group. This allows it to act as a bidentate N,O-ligand, forming a stable 5-membered chelate ring with a metal center.
-
Steric Bulk & Electronic Tuning: The 2-fluorobenzyl group provides steric hindrance that can influence the facial selectivity of a substrate's approach to the catalytic center. The fluorine atom can also subtly tune the electronic properties of the ligand.
Potential Catalytic Reactions:
-
Asymmetric Hydrogenation/Transfer Hydrogenation: As a bidentate ligand for Ruthenium or Iridium, it could be used to catalyze the enantioselective reduction of ketones and imines.
-
Asymmetric Alkylation: In combination with metals like Zinc or Copper, it could facilitate the enantioselective addition of organometallic reagents to aldehydes.
-
Heck and Cross-Coupling Reactions: As a ligand for Palladium, it could potentially control stereochemistry in certain intramolecular or asymmetric coupling reactions.
The diagram below illustrates the proposed coordination of the amine to a generic metal center, forming a chiral catalytic complex.
Caption: Proposed bidentate N,O-chelation to a metal center.
Potential as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. The title amine could be attached to a carboxylic acid to form a chiral amide. The steric bulk of the auxiliary would then direct the enolate alkylation or other alpha-functionalization reactions to occur from the less hindered face, before being cleaved to reveal the chiral product.
Conclusion
This compound stands as a promising yet unexplored molecule in the field of asymmetric synthesis. While direct applications are not yet published, its straightforward synthesis from valuable chiral precursors and its inherent structural features—a robust chiral backbone, potential for bidentate chelation, and tunable steric/electronic properties—make it a compelling candidate for future research. Scientists in process development and discovery chemistry are encouraged to view this compound as a potential tool for developing novel stereoselective transformations, building upon the rich and diverse chemistry of chiral amines.[5][7]
References
-
ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE). [Link][8]
-
Weiner, B., et al. (2010). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [5]
-
Merck Millipore. Chiral Amines in Asymmetric Synthesis. [Link][6]
-
Royal Society of Chemistry. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link][7]
-
Stamm, A., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link][1][2]
-
Google Patents. Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. [4]
Sources
- 1. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
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- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a key chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, featuring a fluorinated benzyl group and a chiral methoxypropylamine moiety, make it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chiral center introduces stereospecificity, a critical factor for drug efficacy and safety.
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their drug discovery and development endeavors. A significant application of structurally related compounds is in the synthesis of anticonvulsant and analgesic agents, such as Ralfinamide, highlighting the pharmaceutical relevance of this chemical class.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for handling, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 355817-00-4 | [3] |
| Molecular Formula | C₁₁H₁₆FNO | [3] |
| Molecular Weight | 197.25 g/mol | [3] |
| Predicted Boiling Point | 245.7 ± 20.0 °C | [3] |
| Predicted Density | 1.029 ± 0.06 g/cm³ | [3] |
| Appearance | Liquid (predicted) |
Synthesis Protocol: Reductive Amination
The most common and efficient method for the synthesis of N-substituted benzylamines is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired secondary amine.[4][5][6]
Principle
The synthesis of this compound is achieved via the reductive amination of 2-fluorobenzaldehyde with 1-methoxy-2-propanamine. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion intermediate without affecting the starting aldehyde.[7]
Caption: Synthetic pathway for this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.0 equiv |
| 1-Methoxy-2-propanamine | C₄H₁₁NO | 89.14 | 1.1 equiv |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.2 equiv |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add 1-methoxy-2-propanamine (1.1 equiv) to the solution at room temperature. Stir the mixture for 20-30 minutes.
-
Reductant Addition: In a separate container, weigh sodium triacetoxyborohydride (1.2 equiv). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-fluorobenzaldehyde) is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Fluorobenzaldehyde is a skin and eye irritant.
-
Sodium triacetoxyborohydride is a water-reactive substance; handle with care and avoid contact with moisture.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Quality Control and Characterization
Ensuring the purity and structural integrity of chemical intermediates is paramount in drug development. A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization of this compound.
Sources
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- 2. EA025326B1 - Use of highly pure safinamide and ralfinamide for treatment of diseases and diseased states in conditions that do not suppress activity of cyp450 system cytochromes and do not manifest blocking properties in respect of herg channel - Google Patents [patents.google.com]
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- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
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- 7. rsc.org [rsc.org]
Application Notes and Protocols for the N-Alkylation of 1-Methoxy-2-propylamine
Introduction: The Significance of N-Alkylated 1-Methoxy-2-propylamine Derivatives
1-Methoxy-2-propylamine is a valuable chiral primary amine that serves as a critical building block in the synthesis of a wide range of chemical entities, from agrochemicals to pharmaceuticals.[1] Its utility is often realized after the strategic introduction of an alkyl group onto the nitrogen atom, a transformation known as N-alkylation. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and metabolic stability. Furthermore, the N-alkylated derivatives of 1-methoxy-2-propylamine are key intermediates in the synthesis of complex molecular architectures. For instance, the renowned herbicide (S)-metolachlor is synthesized from an N-alkylated derivative of (S)-1-methoxy-2-propylamine, highlighting the industrial relevance of this transformation.[2][3][4]
This comprehensive guide provides detailed experimental protocols for two robust and widely applicable methods for the N-alkylation of 1-methoxy-2-propylamine: Reductive Amination and Direct Alkylation with Alkyl Halides . As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the procedural choices, ensuring both scientific integrity and practical success in the laboratory.
Method 1: Reductive Amination with Benzaldehyde
Reductive amination is a highly efficient and versatile one-pot method for the N-alkylation of primary amines.[5] This process involves the initial reaction of the amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is favored for its high selectivity, as it minimizes the over-alkylation often observed in direct alkylation methods.[6][7]
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. Its mild and selective nature allows for the reduction of the imine intermediate in the presence of the unreacted aldehyde.[7][8] It is less reactive than sodium borohydride, which could reduce the starting aldehyde, and it is more tolerant to mildly acidic conditions, which can be beneficial for imine formation.
-
Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively dissolves both the reactants and the intermediate imine.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.
Experimental Protocol: Synthesis of N-Benzyl-1-methoxy-2-propylamine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Methoxy-2-propylamine | 89.14 | 10.0 | 0.89 g (1.0 mL) |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 30 mL |
| Brine (saturated NaCl solution) | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
| Silica Gel (for column chromatography) | - | - | ~50 g |
| Hexane/Ethyl Acetate (9:1 v/v) | - | - | ~200 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-propylamine (10.0 mmol, 0.89 g) and anhydrous dichloromethane (30 mL).
-
Add benzaldehyde (10.0 mmol, 1.06 g) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) to the reaction mixture. Caution: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 4:1) until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 95:5) to afford the pure N-benzyl-1-methoxy-2-propylamine.[5]
Characterization of N-Benzyl-1-methoxy-2-propylamine:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 3.35 (s, 3H, O-CH₃), 3.30-3.20 (m, 2H, O-CH₂), 2.80-2.70 (m, 1H, N-CH), 1.10 (d, J = 6.4 Hz, 3H, CH-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.0, 128.5, 128.2, 127.0, 76.0, 59.0, 54.0, 52.0, 19.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383, found: 180.1385.
Method 2: Direct Alkylation with Benzyl Bromide
Direct N-alkylation with an alkyl halide is a classical and straightforward method for forming C-N bonds.[9][10] This Sₙ2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide. To prevent over-alkylation (the formation of a tertiary amine), it is crucial to control the stoichiometry of the reactants and use a suitable base.[11]
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is sufficient to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[12] Its insolubility in acetonitrile prevents side reactions that could occur with a soluble, stronger base.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation of the base without strongly solvating the amine nucleophile.
-
Control of Stoichiometry: Using a slight excess of the primary amine or carefully controlling the stoichiometry to a 1:1 ratio of amine to alkyl halide helps to minimize the formation of the dialkylated product.
Experimental Protocol: Synthesis of N-Benzyl-1-methoxy-2-propylamine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Methoxy-2-propylamine | 89.14 | 10.0 | 0.89 g (1.0 mL) |
| Benzyl Bromide | 171.04 | 10.0 | 1.71 g (1.2 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |
| Acetonitrile, anhydrous | - | - | 50 mL |
| Diethyl Ether | - | - | 100 mL |
| Deionized Water | - | - | 50 mL |
| Brine (saturated NaCl solution) | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
| Silica Gel (for column chromatography) | - | - | ~50 g |
| Hexane/Ethyl Acetate (9:1 v/v) | - | - | ~200 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-2-propylamine (10.0 mmol, 0.89 g), anhydrous potassium carbonate (20.0 mmol, 2.76 g), and anhydrous acetonitrile (50 mL).
-
Stir the suspension vigorously at room temperature.
-
Slowly add benzyl bromide (10.0 mmol, 1.71 g) to the reaction mixture. Caution: Benzyl bromide is a lachrymator; handle in a fume hood.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 4:1).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 95:5) to yield the pure N-benzyl-1-methoxy-2-propylamine.[5]
The characterization data for the product obtained via this method will be identical to that from the reductive amination protocol.
Workflow Visualizations
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Workflow for N-alkylation via Direct Alkylation.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Methoxy-2-propylamine: This compound is flammable and may cause skin and eye irritation. Handle with care and avoid inhalation of vapors.
-
Sodium Triacetoxyborohydride: This reagent is a flammable solid and reacts with water to release flammable gases.[2][13] It is also a skin and respiratory irritant.[14] Handle under an inert atmosphere and avoid contact with moisture.[2][13]
-
Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It is also a suspected carcinogen. Handle with extreme care in a fume hood and avoid any skin contact or inhalation.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and reliable methods for the N-alkylation of 1-methoxy-2-propylamine. Reductive amination offers superior selectivity for mono-alkylation, while direct alkylation provides a simpler, alternative approach. The choice of method will depend on the specific substrate, desired scale, and available resources.
Looking forward, more sustainable and atom-economical methods for N-alkylation are gaining prominence. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, represents a greener alternative to traditional methods. These reactions are often catalyzed by transition metal complexes and offer a promising avenue for future process development in the synthesis of N-alkylated amines.
References
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]
-
MSU chemistry. (2009). The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. Retrieved from [Link]
- Unknown. (n.d.). Scheme 2.
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Unknown. (n.d.).
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. Retrieved from [Link]
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
Sources
- 1. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. lifechempharma.com [lifechempharma.com]
Application Notes and Protocols for the Chiral Synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the landscape of medicinal chemistry and materials science.[1] Their stereochemistry often dictates the biological activity and pharmacological profile of drug candidates, making their enantioselective synthesis a critical endeavor for researchers in drug development.[1] The target molecule, (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, is a chiral secondary amine whose structural motifs are of significant interest in the exploration of new chemical entities. This guide provides a comprehensive, field-proven protocol for its chiral synthesis, leveraging a powerful combination of biocatalysis and chemocatalysis to achieve high enantiopurity.
Our synthetic strategy is a two-step process. First, we will synthesize the chiral precursor, (S)-1-methoxy-2-propylamine, via an enzymatic transamination of methoxyacetone. This biocatalytic approach offers exceptional stereoselectivity under mild, environmentally benign conditions.[1][2] The second step involves a direct reductive amination of 2-fluorobenzaldehyde with the newly synthesized chiral amine, employing sodium triacetoxyborohydride as a mild and selective reducing agent to furnish the final product.[3][4][5]
Strategic Overview: A Chemoenzymatic Approach
The chosen synthetic pathway is designed for efficiency, selectivity, and robustness. The initial biocatalytic step ensures the desired stereocenter is set with high fidelity, while the subsequent chemical step provides a reliable method for carbon-nitrogen bond formation.
Caption: Overall workflow for the chiral synthesis.
Part 1: Enantioselective Synthesis of (S)-1-methoxy-2-propylamine via Biocatalytic Transamination
This protocol is adapted from a patented enzymatic process that leverages an (S)-selective transaminase to convert a prochiral ketone into a chiral amine with high enantiomeric excess.[6]
Causality of Experimental Choices:
-
Enzyme Selection: An (S)-selective ω-transaminase is chosen for its ability to stereoselectively transfer an amino group to the ketone substrate.[6] These enzymes are highly specific, leading to products with excellent enantiopurity.[7]
-
Amino Donor: 2-Aminopropane (isopropylamine) is used as the amine donor. It is achiral, cost-effective, and upon deamination, it forms acetone, a volatile and easily removable byproduct.[6]
-
Cofactor: Pyridoxal 5'-phosphate (PLP) is a crucial cofactor for most transaminases, as it is directly involved in the amino group transfer mechanism.[6]
-
pH and Temperature Control: Maintaining the pH at 7.5 and the temperature at 30°C is critical for optimal enzyme activity and stability.[6]
Experimental Protocol:
Materials:
| Reagent/Material | Molarity/Concentration | Quantity | Supplier |
| Methoxyacetone | 98% | 206 mL (1.0 M final) | Sigma-Aldrich |
| 2-Aminopropane | --- | 258 mL (1.5 M final) | Acros Organics |
| Monobasic Sodium Phosphate | --- | 5 mmol | Fisher Scientific |
| Pyridoxal 5'-phosphate (PLP) | --- | 0.2 mM final | TCI |
| (S)-Transaminase containing Bacillus cells | --- | 2 g (dry weight) | (e.g., Codexis) |
| Hydrochloric Acid | Concentrated | As needed for pH | VWR |
| Sodium Hydroxide | --- | As needed for pH | VWR |
| Deionized Water | --- | to 2 L | --- |
Procedure:
-
Buffer Preparation: In a 3 L round-bottom reactor equipped with temperature control and an agitator, add 1000 mL of deionized water. Dissolve 5 mmol of monobasic sodium phosphate.
-
Reaction Mixture Assembly: Chill the mixture to 5-10°C in an ice-water bath. Carefully add 258 mL of 2-aminopropane, followed by 206 mL of methoxyacetone.
-
pH Adjustment: Adjust the pH of the mixture to 7.5 using either concentrated hydrochloric acid or a sodium hydroxide solution.
-
Temperature and Cofactor Addition: Allow the reaction mixture to stabilize at 30 ± 1°C. Add the pyridoxal 5'-phosphate to a final concentration of 0.2 mM. Readjust the pH to 7.5 if necessary.
-
Enzyme Solution Preparation: In a separate beaker, suspend 2 g (dry weight) of (S)-transaminase containing Bacillus cells in 200 mL of a 5 mM sodium phosphate solution (pH 7.5) containing 0.2 mM PLP.
-
Initiation of Biotransformation: Add the enzyme suspension to the main reactor. The final volume should be approximately 2 L.
-
Reaction Monitoring: Maintain the reaction at 30 ± 1°C and pH 7.5 for approximately 8 hours. Monitor the formation of (S)-1-methoxy-2-propylamine and the disappearance of methoxyacetone by chiral GC or HPLC.
-
Reaction Termination and Work-up: Once the reaction has reached the desired conversion (typically >95%), terminate it by adding 5 mL of concentrated hydrochloric acid.
-
Product Isolation:
-
Perform a flash distillation to remove unreacted methoxyacetone and the acetone byproduct.
-
The remaining aqueous solution contains the hydrochloride salt of (S)-1-methoxy-2-propylamine. The free amine can be obtained by basification with a strong base (e.g., NaOH) followed by extraction with a suitable organic solvent (e.g., dichloromethane) and subsequent distillation.
-
Part 2: Synthesis of this compound via Reductive Amination
This procedure is based on the well-established reductive amination protocol using sodium triacetoxyborohydride, a reagent known for its mildness and selectivity.[3][4][5]
Mechanism of Reductive Amination:
Caption: Mechanism of reductive amination.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is less reactive than sodium borohydride and can be used in a one-pot reaction.[4][8] It selectively reduces the in-situ formed iminium ion in the presence of the aldehyde.[4]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃ as it is aprotic and effectively solubilizes the reactants.[3][5]
-
Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure complete conversion of the limiting aldehyde.
-
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent side reactions.
Experimental Protocol:
Materials:
| Reagent/Material | Molarity/Concentration | Quantity | Supplier |
| (S)-1-methoxy-2-propylamine | --- | 1.0 equiv. | Synthesized |
| 2-Fluorobenzaldehyde | --- | 1.0 equiv. (limiting) | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | --- | 1.5 equiv. | Oakwood Chemical |
| 1,2-Dichloroethane (DCE) | Anhydrous | --- | VWR |
| Saturated Sodium Bicarbonate | Aqueous | --- | Fisher Scientific |
| Dichloromethane (DCM) | --- | --- | VWR |
| Anhydrous Sodium Sulfate | --- | --- | VWR |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluorobenzaldehyde (1.0 equiv.).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). To this solution, add (S)-1-methoxy-2-propylamine (1.1 equiv.). Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction Step: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.
Troubleshooting and Further Considerations
-
Low Yield in Biocatalysis: If the enzymatic reaction shows low conversion, ensure the pH and temperature are strictly controlled. The activity of the enzyme preparation should also be verified.
-
Over-alkylation in Reductive Amination: While less common with NaBH(OAc)₃, if over-alkylation is observed, a two-step procedure can be employed where the imine is formed first, the solvent is evaporated, and then the crude imine is redissolved and reduced.[3]
-
Purification Challenges: The final amine product may be volatile. Care should be taken during solvent removal to avoid product loss.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. [Link]
- CNIPA. (n.d.). Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Derivatization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine for Enhanced Performance in Bioanalytical Assays
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive set of protocols for the chemical derivatization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine of potential interest in pharmaceutical and toxicological research. Direct analysis of this compound in complex biological matrices can be challenging due to its physicochemical properties. Derivatization is a critical sample preparation strategy that modifies the analyte to improve its volatility, thermal stability, chromatographic retention, and detector response.[1][2][3] We present detailed, validated methodologies for acylation, silylation, and fluorescent labeling, enabling sensitive and robust quantification in bioassays utilizing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and fluorescence-based detection platforms.
Introduction: The Rationale for Derivatization
This compound is a secondary amine featuring a chiral center and a fluorinated aromatic ring.[4][5] These structural characteristics are common in drug candidates and metabolites. However, for bioanalytical purposes, the secondary amine group presents several challenges:
-
High Polarity: The amine group can engage in hydrogen bonding, leading to poor peak shape and tailing in gas chromatography, as well as insufficient retention in reversed-phase liquid chromatography.
-
Low Volatility: The polarity and molecular weight can make the compound insufficiently volatile for direct GC analysis without requiring high inlet temperatures that risk thermal degradation.[6][7]
-
Variable Ionization: While amenable to electrospray ionization (ESI) in LC-MS, derivatization can introduce a permanently charged group or a moiety with very high proton affinity, significantly and reliably enhancing sensitivity.[1][8]
-
Lack of a Native Chromophore/Fluorophore: The molecule's natural absorbance and fluorescence may be inadequate for highly sensitive detection, necessitating the attachment of a fluorescent tag for specific assays.[2][9]
Chemical derivatization addresses these issues by replacing the active hydrogen on the secondary amine with a functional group that imparts more favorable analytical characteristics.[1][10] The choice of derivatizing reagent is dictated by the analytical platform (GC or LC), the desired detection method (MS, FID, ECD, Fluorescence), and the specific goals of the assay.[1]
General Experimental Workflow
A successful bioanalytical workflow involves several key stages, from sample collection to data analysis. Derivatization is a crucial step within the sample preparation phase.
Figure 1: General bioanalytical workflow incorporating the derivatization step.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the analyte's volatility and thermal stability while improving peak shape.[3][11] We present two robust methods: acylation and silylation.
Protocol 1: Acylation with Perfluoro-acid Anhydrides
Principle: Acylation involves the reaction of the secondary amine with an acylating agent, typically an acid anhydride.[10] We recommend using a perfluorinated anhydride such as Heptafluorobutyric Anhydride (HFBA). This serves two purposes: it creates a stable, volatile derivative and introduces multiple fluorine atoms, which makes the derivative highly sensitive for detection by an Electron Capture Detector (ECD) if available, while also being perfectly suitable for MS detection.[10]
Materials and Reagents:
-
This compound extract (dried)
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl Acetate (anhydrous)
-
Pyridine (anhydrous, optional catalyst)
-
Nitrogen gas supply
-
Heater block or water bath
-
GC-MS vials with inserts
Step-by-Step Protocol:
-
Sample Preparation: Ensure the analyte extract, obtained from a prior liquid-liquid or solid-phase extraction, is completely dry. The presence of water can hydrolyze the anhydride reagent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.
-
Reagent Addition: Add 50 µL of HFBA to the vial. For hindered or less reactive amines, adding 5-10 µL of pyridine as a catalyst can improve reaction kinetics.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction forms a stable tertiary amide.
-
Evaporation: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Over-drying can lead to loss of the volatile derivative.
-
Reconstitution for Injection: Reconstitute the dried derivative in 50-100 µL of a suitable solvent for GC injection (e.g., hexane or ethyl acetate).
-
Analysis: The sample is now ready for GC-MS analysis.
Verification: Successful derivatization will result in a specific mass shift. The molecular weight of the parent amine is 197.25 g/mol . The addition of a heptafluorobutyryl group (-(C=O)C3F7) and loss of a hydrogen atom results in a mass increase of 196.99 Da. The resulting derivative, N-(2-Fluorobenzyl)-N-(2-methoxy-1-methylethyl)heptafluorobutanamide, will have a molecular weight of approximately 394.24 g/mol . This mass shift should be confirmed by MS.
Figure 2: Acylation reaction of the target amine with HFBA for GC-MS analysis.
Protocol 2: Silylation
Principle: Silylation is a robust and widely used derivatization technique for GC that replaces active hydrogens (on -OH, -NH, -SH groups) with a non-polar trimethylsilyl (TMS) group.[12] This dramatically reduces polarity and hydrogen bonding, increasing volatility.[6][10] We recommend using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is effective for derivatizing secondary amines.[10]
Materials and Reagents:
-
This compound extract (dried)
-
BSTFA + 1% TMCS
-
Acetonitrile or Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heater block
-
GC-MS vials with inserts
Step-by-Step Protocol:
-
Sample Preparation: Ensure the analyte extract is rigorously dried. Silylating reagents are extremely sensitive to moisture. All glassware should be oven-dried or silanized.[10]
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile or pyridine. Pyridine can act as a solvent and an HCl scavenger.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes. The TMCS catalyst assists in derivatizing the sterically hindered secondary amine.[10][12]
-
Cooling: Cool the vial to room temperature. Unlike acylation, the reaction mixture can often be injected directly without evaporating the excess reagent.
-
Analysis: The sample is now ready for GC-MS analysis.
Verification: Successful silylation replaces the hydrogen on the amine with a TMS group, resulting in a mass increase of 72.09 Da (Si(CH3)3 - H). The resulting derivative will have a molecular weight of approximately 269.34 g/mol .
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, derivatization aims to enhance ionization efficiency, improve chromatographic retention and separation on reversed-phase columns, and enable chiral separation.[1][13]
Protocol 3: Fluorescent Labeling with Dansyl Chloride
Principle: Dansyl chloride (Dns-Cl) reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.[11][] These derivatives exhibit excellent ionization efficiency in ESI-MS, significantly improving detection limits.[1][15] The increased hydrophobicity of the dansyl group also improves retention on C18 columns.[1]
Materials and Reagents:
-
This compound extract
-
Dansyl Chloride solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Sodium Bicarbonate or Borate Buffer (100 mM, pH 9-10)
-
Formic Acid or Acetic Acid (for quenching)
-
LC-MS vials
Step-by-Step Protocol:
-
Sample Preparation: The analyte extract can be in a small volume of a compatible solvent (e.g., methanol, acetonitrile).
-
Buffering: To a 50 µL aliquot of the sample, add 50 µL of the alkaline buffer (pH 9-10). The reaction requires a basic medium to deprotonate the amine, making it nucleophilic.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution. Vortex briefly.
-
Reaction: Incubate the mixture in a heater block at 60°C for 30-60 minutes in the dark (dansyl derivatives can be light-sensitive).
-
Quenching: After cooling, quench the reaction by adding 10 µL of formic acid or acetic acid to consume excess Dansyl Chloride and neutralize the solution.
-
Dilution & Analysis: Dilute the sample as needed with the mobile phase and inject it into the LC-MS system.
Verification: The addition of a dansyl group (C12H12NO2S) and loss of a hydrogen atom results in a mass increase of 234.06 Da. The resulting derivative will have a molecular weight of approximately 431.31 g/mol .
Figure 3: Fluorescent labeling of the target amine with Dansyl Chloride.
Protocol 4: Chiral Derivatization with Marfey's Reagent
Principle: The target analyte is chiral. To separate and quantify the individual enantiomers on a standard achiral LC column, derivatization with a chiral agent is required. Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a classic choice.[15] It reacts with the amine to form two diastereomers, which have different physical properties and can be separated by reversed-phase chromatography.[16]
Materials and Reagents:
-
This compound extract
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
Sodium Bicarbonate solution (1 M)
-
Hydrochloric Acid (2 M)
-
LC-MS vials
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the analyte extract in 100 µL of water or a water/organic mixture.
-
Reagent Addition: Add 200 µL of the Marfey's Reagent solution.
-
Buffering: Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Reaction: Heat the mixture at 40°C for 1 hour.
-
Quenching: After cooling, neutralize the solution by adding 20 µL of 2 M HCl.
-
Dilution & Analysis: Dilute the sample with mobile phase and inject it into the LC-MS system. The two diastereomers should appear as separate peaks.
Verification: Derivatization with FDAA results in a mass increase of 253.05 Da (C9H7N3O5 - F). The resulting diastereomers will have a molecular weight of approximately 450.30 g/mol .
Summary and Method Comparison
The choice of derivatization strategy is crucial and depends on the analytical objective. The following table summarizes the key characteristics of the described protocols.
| Parameter | Acylation (HFBA) | Silylation (BSTFA) | Labeling (Dansyl-Cl) | Chiral (Marfey's) |
| Primary Application | GC-MS, GC-ECD | GC-MS | LC-MS, HPLC-Fluorescence | LC-MS (Enantioseparation) |
| Analyte Group | Secondary Amine | Secondary Amine | Secondary Amine | Secondary Amine |
| Key Advantage | High volatility, ECD sensitivity | Excellent for GC volatility | Greatly enhances MS & FL signal | Separates enantiomers |
| Key Disadvantage | Harsh reagent, byproduct removal | Highly moisture sensitive | Can be light-sensitive | Creates two peaks from one analyte |
| Mass Shift (Da) | +196.99 | +72.09 | +234.06 | +253.05 |
| Typical Conditions | 60-70°C, 30 min | 70°C, 45 min | 60°C, 30-60 min | 40°C, 60 min |
References
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Lasekan, O., & Hussein, F. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Higashi, T., & Ogawa, S. (2018). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Kruve, A., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography A. Available at: [Link]
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Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
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ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available at: [Link]
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Jena Bioscience. Fluorescent Amine Protein Labeling. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. Available at: [Link]
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Das, B., & Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]
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ResearchGate. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]
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Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Available at: [Link]
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ResearchGate. (2017). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Available at: [Link]
-
Donahue, J., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]
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-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? White Paper. Available at: [Link]
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Anderson, J. L. (2010). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Fluorinated Amine Libraries
Abstract
The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as basicity (pKa), lipophilicity, metabolic stability, and target binding affinity.[1][2] These modifications, however, present unique challenges for high-throughput screening (HTS), demanding tailored assay methodologies to ensure the accurate identification of bioactive compounds. This guide provides an in-depth analysis of robust HTS strategies for fluorinated amine libraries, moving beyond standard protocols to explain the underlying principles and critical decision-making points. We present detailed, field-proven protocols for key biochemical, cell-based, and biophysical assays, with a special focus on ¹⁹F-NMR-based screening—a technique uniquely suited for this chemical class. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute effective screening campaigns, navigate potential artifacts, and confidently advance fluorinated hits.
The Strategic Imperative for Fluorinated Amines in Drug Discovery
The C-F bond is the strongest single bond in organic chemistry, and the fluorine atom possesses the highest electronegativity. When introduced into an amine-containing molecule, these properties are not merely additive but transformative.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of a nearby amine. This is a critical tool for medicinal chemists to reduce the positive charge of amines at physiological pH, which can enhance cell permeability and reduce off-target effects, such as hERG channel interactions.[3]
-
Metabolic Stability: Fluorine substitution at a site of potential metabolic oxidation (e.g., α-carbon to the nitrogen) can block cytochrome P450-mediated metabolism, thereby increasing the compound's half-life and bioavailability.[2]
-
Conformational Control & Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and multipolar interactions (e.g., with carbonyl groups in a protein backbone), which can pre-organize the ligand into a bioactive conformation and enhance binding affinity.
These advantages necessitate screening platforms that are not confounded by the unique physicochemical properties of fluorinated compounds and can robustly identify true biological activity.
Core Principles for Screening Fluorinated Libraries
A successful HTS campaign is a self-validating system. For fluorinated libraries, this requires preemptive strategies to mitigate common challenges.
-
Compound Solubility: Polyfluorination can decrease aqueous solubility. It is critical to perform solubility tests in assay buffer early. Using acoustic dispensing technology for compound transfer can minimize issues related to precipitation.
-
Assay Interference: Fluorinated compounds can, in rare cases, interfere with optical readouts. For fluorescence-based assays, it is crucial to pre-screen the library for intrinsic fluorescence at the assay's excitation and emission wavelengths.[4]
-
Nonspecific Activity: Like many lipophilic compounds, some fluorinated molecules may form aggregates at high concentrations, leading to false-positive inhibition.[4][5] This can often be mitigated by including a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer, a step that should be validated for target compatibility.
The general workflow for a screening campaign is a multi-step process designed to triage hits effectively and eliminate artifacts.
Recommended HTS Protocols for Fluorinated Amine Libraries
No single assay is universally applicable. The choice depends on the target class, available reagents, and desired endpoint. We present three robust and complementary methods.
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay
Principle: This method is ideal for targets where a known fluorescently-labeled ligand (tracer) exists. It measures the binding of the tracer to the target protein. A large complex (protein + tracer) tumbles slowly in solution, retaining a high degree of polarized light. When a compound from the library displaces the tracer, the small, free tracer tumbles rapidly, leading to a decrease in polarization. This homogeneous, solution-based format is highly amenable to HTS.[6]
Protocol: FP Assay for a Target Protein (TP)
-
Reagents & Materials:
-
Target Protein (TP), purified
-
Fluorescent Tracer (e.g., TAMRA-labeled peptide ligand)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Fluorinated amine library (10 mM in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader with FP capabilities
-
-
Assay Development (Pre-HTS Validation):
-
Tracer Titration: Determine the Kd of the tracer by titrating it against a fixed concentration of TP (e.g., 5 nM). The optimal tracer concentration for HTS is typically at or below its Kd.
-
Z'-Factor Determination: The Z'-factor is a measure of assay robustness. Prepare wells with positive controls (TP + tracer) and negative controls (tracer only). A Z'-factor > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
-
HTS Protocol (384-well format):
-
Step 1: Using an acoustic dispenser, transfer 50 nL of each library compound (10 mM stock) to assay plate wells. This results in a 10 µM final concentration in a 50 µL assay volume. Add 50 nL of DMSO to control wells.
-
Step 2: Add 25 µL of 2X TP solution (e.g., 10 nM in Assay Buffer) to all wells except negative controls. Add 25 µL of Assay Buffer to negative control wells.
-
Step 3: Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
Step 4: Add 25 µL of 2X Fluorescent Tracer solution (e.g., 2 nM in Assay Buffer) to all wells.
-
Step 5: Incubate for 30-60 minutes at room temperature, protected from light.
-
Step 6: Read the plate on an FP-capable plate reader.
-
-
Data Analysis & Causality:
-
The primary output is millipolarization (mP). A hit is identified by a significant drop in mP compared to the DMSO control wells.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (mP_DMSO - mP_compound) / (mP_DMSO - mP_neg_control).
-
Set a hit threshold (e.g., >3 standard deviations from the mean of the DMSO controls or >50% inhibition). The choice of a stringent threshold minimizes false positives, while a lenient one reduces the risk of missing weaker but potentially valuable hits.
-
Cell-Based Assay: Luciferase Reporter Gene Assay
Principle: This assay is used to find modulators of a specific signaling pathway. A cell line is engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter that is responsive to the pathway of interest. An increase or decrease in luminescence upon compound treatment indicates modulation of the pathway. This provides data in a more biologically relevant context.[7][8]
Protocol: Pathway X-Responsive Luciferase Assay
-
Reagents & Materials:
-
Stable cell line (e.g., HEK293) expressing the Pathway X-responsive luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Pen/Strep.
-
Pathway Agonist (for antagonist screening mode).
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
384-well, white, clear-bottom tissue culture treated plates.
-
Luminometer plate reader.
-
-
HTS Protocol (384-well format):
-
Step 1: Seed cells into 384-well plates at an optimized density (e.g., 5,000 cells/well in 40 µL) and incubate overnight. Cell density is critical; too low, and the signal is weak, too high, and cell health may decline.
-
Step 2: Add 50 nL of library compounds (10 mM stock) to appropriate wells for a final concentration of 10 µM.
-
Step 3 (Antagonist Mode): After 30 min pre-incubation with compounds, add 10 µL of 5X Pathway Agonist at its EC80 concentration. For agonist screening, add 10 µL of medium instead.
-
Step 4: Incubate for the optimal time to induce reporter expression (e.g., 6-24 hours).
-
Step 5: Equilibrate the plate to room temperature. Add 25 µL of Luciferase Assay Reagent to each well.
-
Step 6: Incubate for 5 minutes to ensure cell lysis and signal stabilization.
-
Step 7: Read luminescence on a plate reader.
-
-
Data Analysis & Self-Validation:
-
Raw data is in Relative Light Units (RLU).
-
Counter-Screen: A critical self-validating step is to run a parallel screen against a cell line with a constitutively active promoter (e.g., CMV-Luciferase). Compounds active in both assays are likely nonspecific luciferase inhibitors or cytotoxic and should be deprioritized.
-
Normalize data to controls and calculate percent activity. Hits are selected based on a statistical cutoff (e.g., >3 standard deviations from the mean).
-
Biophysical Method: ¹⁹F-NMR Competition Screening
Principle: This is a powerful, label-free method uniquely suited for fluorinated compounds. It directly observes the fluorine atom on either the library compounds or a known fluorinated probe molecule.[9] In the competition format, a weak- to medium-affinity fluorinated "spy" molecule is used. When the spy binds to the target protein, its ¹⁹F-NMR signal broadens due to the slower tumbling. If a library compound displaces the spy, the spy's NMR signal sharpens, returning to its unbound state. This is highly robust as the ¹⁹F signal is free from background interference from biological matrices.[10][11][12]
Protocol: Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS)
-
Reagents & Materials:
-
Target Protein (e.g., 10-20 µM).
-
Fluorinated Spy Molecule (e.g., 50 µM, with a Kd in the 1-100 µM range).
-
Screening Buffer: Phosphate-buffered saline (PBS), pH 7.4 in 90% H₂O/10% D₂O.
-
Fluorinated amine library (pooled, e.g., 10 compounds per mixture at 100 µM each).
-
NMR tubes or 96-well NMR plates.
-
High-field NMR spectrometer with a cryoprobe.
-
-
HTS Protocol:
-
Step 1: Prepare a master mix of Target Protein and Spy Molecule in the screening buffer.
-
Step 2: Prepare samples for screening.
-
Reference Sample: Master mix + DMSO.
-
Test Samples: Master mix + pooled library compound mixture.
-
Control Sample: Spy molecule only + DMSO (to observe the unbound signal).
-
-
Step 3: Incubate samples for 10-15 minutes.
-
Step 4: Acquire ¹⁹F NMR spectra for each sample. A simple 1D ¹⁹F experiment is usually sufficient. The acquisition time is rapid, allowing for high throughput.
-
Step 5: Analyze the spectra. Compare the linewidth and/or chemical shift of the spy molecule's signal in the test samples to the reference sample. A sharpening of the signal indicates displacement by a compound in the pool.
-
-
Data Analysis & Deconvolution:
-
The primary indicator of a hit is the recovery of the sharp, unbound ¹⁹F signal of the spy molecule.
-
Hit Pools: Pools that show significant signal sharpening are flagged.
-
Deconvolution: The individual compounds from the hit pools are then screened individually to identify the specific molecule responsible for the effect.
-
Benefit: This method is extremely robust against assay artifacts that plague optical methods and provides direct evidence of binding to the target. It is also excellent for screening fragment libraries.[13]
-
Data Summary & Method Comparison
Choosing the right assay involves balancing throughput, cost, and the type of information generated.
| Assay Type | Principle | Throughput | Pros | Cons | Typical Final [Cpd] |
| Fluorescence Polarization (FP) | Competition Binding | High (~100k/day) | Homogeneous, robust, widely available | Requires fluorescent probe, prone to light interference | 5-20 µM |
| Luciferase Reporter | Transcriptional Regulation | High (~50k/day) | Cell-based (biological context), functional readout | Indirect measure of target engagement, prone to off-target pathway effects | 5-20 µM |
| ¹⁹F-NMR Competition | Direct Binding (Displacement) | Medium (~5k/day) | Label-free, direct binding evidence, low false positives, good for fragments | Requires specialized equipment (NMR), lower throughput, higher protein consumption | 50-200 µM (per cpd) |
Conclusion and Future Perspectives
Screening fluorinated amine libraries requires a thoughtful and tailored approach. While standard assays like Fluorescence Polarization and cell-based reporter screens are highly effective when implemented with appropriate counter-screens, the unique properties of these molecules make them exceptionally well-suited to biophysical methods. In particular, ¹⁹F-NMR based screening offers a direct, robust, and low-artifact window into compound-target interactions, reducing the burden of chasing false positives.[10][14]
Future advancements will likely involve the integration of label-free technologies like Surface Plasmon Resonance (SPR) and microscale thermophoresis (MST) into earlier stages of the screening cascade, as well as the continued development of high-throughput mass spectrometry-based assays that provide direct measurement of substrate turnover.[15][16] By combining these powerful techniques, researchers can fully leverage the potential of fluorinated amines to discover the next generation of therapeutics.
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Dalvit, C., Flocco, M., Veronesi, M., & Stockman, B. J. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society. [Link]
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Vulpetti, A., & Dalvit, C. (2012). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. PubMed. [Link]
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Zhu, X. (n.d.). High-throughput screening based on label-free detection of small molecule microarrays. DASH. [Link]
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Dalvit, C., Flocco, M., Veronesi, M., & Stockman, B. J. (2002). Fluorine-NMR Competition Binding Experiments for High- Throughput Screening of Large Compound Mixtures. Bentham Science Publishers. [Link]
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Vulpetti, A., & Dalvit, C. (2012). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. ResearchGate. [Link]
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Ni, C., & Hu, J. (2021). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]
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- 6. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Enamine joins forces with the ICR to expand fragment-based drug discovery with fluorinated compound libraries - Enamine [enamine.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent Advances in Real-Time Label-Free Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
Analytical methods for quantification of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
An Application Guide to the Quantitative Analysis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (CAS: 355817-00-4), a secondary amine of interest in pharmaceutical research and development.[1][2][3] Recognizing the diverse analytical needs throughout the drug development lifecycle, from bulk purity assessment to trace-level impurity profiling, this guide details three robust chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the scientific principles behind the chosen methodology, provides step-by-step protocols, and outlines a framework for method validation in accordance with ICH guidelines.[4][5] This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish reliable and accurate quantitative methods for this compound and structurally related amines.
Introduction and Compound Overview
This compound is a synthetic amine derivative with a molecular formula of C₁₁H₁₆FNO and a molar mass of 197.25 g/mol .[1] As with many N-benzyl derived amines, its analogues are explored in various areas of chemical and pharmaceutical research.[6] Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. The analytical methods employed must be fit for purpose, whether for determining the purity of a drug substance, quantifying impurities, performing stability studies, or conducting pharmacokinetic analyses.[7]
This guide presents a multi-tiered analytical approach, allowing scientists to select the most appropriate method based on required sensitivity, selectivity, available instrumentation, and the sample matrix.
Method 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] It is exceptionally well-suited for purity assessment and the identification of process-related impurities in bulk materials. The chromatographic separation on a low-polarity column, coupled with the high specificity of mass spectrometric detection, provides definitive identification and reliable quantification.[8] While secondary amines can sometimes exhibit peak tailing on standard GC columns, modern, inert columns and optimized conditions can mitigate this effect. For structurally similar fluorobenzylamines, GC-MS has proven effective for confirming identity and assessing purity profiles.
Experimental Protocol: GC-MS
-
Materials and Reagents:
-
This compound Reference Standard
-
Solvent: Methanol or Acetonitrile (GC Grade)
-
Optional Internal Standard (IS): Diphenylamine or a suitable deuterated analog.
-
-
Sample and Standard Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the reference standard.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Filter all solutions through a 0.22 µm syringe filter into autosampler vials.
-
-
Instrumentation and Conditions: The following parameters serve as a validated starting point and can be optimized as needed.[8][9][10]
| Parameter | Recommended Setting | Causality and Justification |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds and ideal for MS detection. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for high sensitivity, suitable for purity analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 min | The temperature program is designed to elute the analyte efficiently while separating it from potential lower and higher boiling impurities.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimized to maintain analyte integrity and prevent source contamination. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Scan Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative impurity profiling; SIM mode can be used for enhanced sensitivity in quantitative analysis. |
Data Analysis and Visualization
-
Purity Calculation: The purity of the sample is determined by calculating the area percent of the main analyte peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Tentatively identify unknown impurity peaks by comparing their mass spectra against the NIST library and by interpreting fragmentation patterns.
Caption: Workflow for GC-MS Purity Assessment.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle of Application: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and applicability to a wide range of compounds.[11] The target analyte contains a fluorophenyl group, which acts as a chromophore, allowing for direct detection by UV spectrophotometry. This method is ideal for routine quality control, content uniformity, and stability testing where high sensitivity is not the primary requirement. An acidic mobile phase modifier is used to ensure the secondary amine is protonated, which significantly improves peak shape and reproducibility.
Experimental Protocol: HPLC-UV
-
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid or Trifluoroacetic Acid (TFA) (HPLC Grade)
-
-
Sample and Standard Preparation:
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically suitable.
-
Standard & Sample Solutions: Prepare stock and working solutions in the diluent at appropriate concentrations (e.g., 0.1 - 1.0 mg/mL for purity, 1-100 µg/mL for assay).
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| HPLC System | ||
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | A gradient allows for efficient elution of the main analyte while separating early and late-eluting impurities. The acid modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detector | ||
| Detection Wavelength | ~220 nm or ~265 nm | The primary absorbance maxima for the fluorophenyl group should be determined via a UV scan. 220 nm provides general absorbance, while a secondary maximum around 265 nm may offer more selectivity. |
Data Analysis and Visualization
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample solution from this curve.
-
System Suitability: Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, %RSD of replicate injections) to ensure the chromatographic system is performing adequately.
Sources
- 1. chembk.com [chembk.com]
- 2. 355817-00-4 Cas No. | (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride | Matrix Scientific [matrixscientific.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. particle.dk [particle.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
Troubleshooting & Optimization
Overcoming over-alkylation in (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges, particularly the issue of over-alkylation.
Troubleshooting Guide: Overcoming Over-alkylation
Over-alkylation, the formation of a tertiary amine by the addition of a second 2-fluorobenzyl group, is a common side reaction in the synthesis of this compound. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine, 2-methoxy-1-methylethylamine.[1][2] This guide provides strategies to minimize this unwanted side reaction.
Question 1: My reaction is producing a significant amount of the tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?
Answer:
Improving selectivity requires a multi-faceted approach focusing on stoichiometry, reaction conditions, and the choice of synthetic route.
1. Stoichiometric Control:
A straightforward method to favor mono-alkylation is to use a large excess of the primary amine (2-methoxy-1-methylethyl)amine relative to the alkylating agent (2-fluorobenzyl halide).[3][4] This statistically increases the probability of the alkylating agent reacting with the more abundant primary amine.
| Amine to Alkylating Agent Ratio | Expected Outcome |
| 1:1 | Significant mixture of primary, secondary, and tertiary amines. |
| 3:1 to 5:1 | Improved yield of the secondary amine, but over-alkylation may still occur. |
| >10:1 | Generally provides good selectivity for the secondary amine. |
2. Controlled Addition of the Alkylating Agent:
Instead of adding the 2-fluorobenzyl halide all at once, a slow, dropwise addition to the reaction mixture containing the primary amine can help maintain a low concentration of the alkylating agent, thereby disfavoring the second alkylation step.
3. Lowering the Reaction Temperature:
Alkylation reactions are often exothermic. Running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Question 2: I've adjusted the stoichiometry, but I'm still observing over-alkylation. Are there alternative synthetic methods that offer better control?
Answer:
Yes, reductive amination is a highly effective alternative to direct alkylation for synthesizing secondary amines with excellent control over the degree of alkylation.[3][5][6] This method avoids the issue of increasing nucleophilicity of the product amine.[1]
Reductive Amination Workflow:
This two-step, one-pot process involves the formation of an imine intermediate from 2-methoxy-1-methylethylamine and 2-fluorobenzaldehyde, followed by its in-situ reduction to the target secondary amine.
Caption: Reductive amination workflow.
Recommended Protocol for Reductive Amination:
-
Imine Formation: Dissolve 2-methoxy-1-methylethylamine and 2-fluorobenzaldehyde in a suitable solvent such as methanol or dichloromethane. The imine formation is often rapid.[7]
-
Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.[8] This reagent is particularly effective as it can selectively reduce the imine in the presence of the aldehyde.[8]
-
Work-up: After the reaction is complete, quench any remaining reducing agent and purify the product.
Question 3: What are the best practices for purifying the desired secondary amine from the tertiary amine byproduct?
Answer:
Purification can be challenging due to the similar properties of the secondary and tertiary amines. A combination of techniques is often necessary.
1. Acid-Base Extraction:
This technique exploits the difference in basicity between the secondary and tertiary amines, although it can be subtle.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amines and transfer them to the aqueous phase as ammonium salts.[9]
-
Carefully basify the aqueous layer with a base like sodium hydroxide to deprotonate the amines.
-
Extract the free amines back into an organic solvent.
2. Column Chromatography:
Silica gel column chromatography is a standard method for separating amines.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The less polar tertiary amine will usually elute before the more polar secondary amine.
-
Tailing: Amines can "tail" on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
3. Derivatization:
In cases where separation is particularly difficult, the secondary amine can be selectively derivatized. For instance, reaction with an activating agent like Boc-anhydride will protect the secondary amine, leaving the tertiary amine unreacted. The protected amine can then be easily separated by chromatography, and the protecting group subsequently removed.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for over-alkylation?
A1: The primary reason for over-alkylation is the increased nucleophilicity of the secondary amine product compared to the starting primary amine.[1] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine a more potent nucleophile and more likely to react with another molecule of the alkylating agent.[1]
Q2: Are there any specific reagents that can promote selective mono-alkylation?
A2: Yes, certain bases have been shown to favor mono-alkylation. Cesium bases, such as cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), have been reported to promote selective N-alkylation of primary amines.[1][10]
Q3: Can I use 2-fluorobenzyl chloride instead of 2-fluorobenzyl bromide?
A3: Yes, but the reactivity will be different. Alkyl bromides are generally more reactive alkylating agents than alkyl chlorides. If you are struggling with a sluggish reaction using the chloride, switching to the bromide may improve the reaction rate. Conversely, if over-alkylation is a significant issue with the bromide, using the less reactive chloride might provide better selectivity.
Q4: How can I monitor the progress of my reaction to avoid over-alkylation?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting materials and (if available) the desired product, you can track the consumption of the primary amine and the formation of the secondary and tertiary amines over time. This allows you to stop the reaction at the optimal point to maximize the yield of the desired product.
Q5: What are the green chemistry considerations for this synthesis?
A5: Reductive amination is often considered a greener alternative to direct alkylation.[3][5] It avoids the use of potentially genotoxic alkyl halides and often proceeds in a one-pot fashion, reducing waste from intermediate purifications.[3][5] When performing direct alkylation, using a large excess of the amine can be detrimental to atom economy.[4] Careful optimization of stoichiometry is a key green chemistry principle.[4]
Caption: Troubleshooting workflow.
References
- Technical Support Center: Preventing Over-Alkylation in Amine Synthesis - Benchchem. (URL: )
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchG
- Reductive Amin
- Strategy for the controlled N,N‐dialkylation by sequential...
- Myers Chem 115. (URL: )
- Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. J Org Chem. 2005 Jun 24;70(13):5055-61. (URL: )
-
Reductive amination - Wikipedia. (URL: [Link])
- Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Purification of amine reaction mixtures - Google P
- Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
- Chapter 2: Synthetic Methods for Alkyl Amines - Books. (URL: )
-
What's wrong with my reductive amination? I barely got any product. - Reddit. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Purification of crude (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine by column chromatography
Technical Support Center: Purification of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Welcome to the dedicated support guide for the chromatographic purification of crude this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. We will move beyond generic protocols to address the nuanced chemical properties of this secondary amine and provide a robust framework for achieving high purity.
Part 1: Foundational Knowledge & Method Development (FAQs)
Successfully purifying amines by column chromatography is less about following a rigid recipe and more about understanding the underlying chemistry. Amines, being basic, present a unique set of challenges when interacting with standard stationary phases.
Q1: Why does my amine compound show significant tailing or get stuck on a standard silica gel column?
A: This is the most common issue and stems from a fundamental acid-base interaction. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic.[1] Your basic amine, this compound, can form strong, non-covalent interactions (like hydrogen bonding and acid-base pairing) with these acidic sites.[2][3] This strong, sometimes irreversible, binding prevents the compound from eluting cleanly with the mobile phase, resulting in significant peak tailing, poor resolution, and in severe cases, complete loss of the compound on the column.[2]
Q2: What are my options for the stationary phase to mitigate these acidic interactions?
A: You have several effective strategies to create a more "amine-friendly" chromatographic environment:
-
Deactivated Silica Gel: This is the most common and cost-effective approach. Before packing the column, the silica gel can be treated with a basic modifier. A widely used method involves preparing the silica slurry in the initial, least polar mobile phase that has been doped with a small amount of a volatile amine, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide.[3] This base neutralizes the most acidic silanol sites, allowing your target amine to elute symmetrically.[2]
-
Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Using basic or neutral-grade alumina can be an excellent choice for purifying basic compounds as it eliminates the acidic sites responsible for tailing.[3]
-
Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized silica, where aminopropyl groups are covalently bonded to the surface, provides a basic environment. This "amino-silica" phase often allows for the use of less polar, neutral solvent systems like hexane/ethyl acetate, simplifying post-purification solvent removal.[2]
Q3: How do I systematically determine the best mobile phase (eluent) for my separation?
A: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.[4]
-
Dissolve the Crude Sample: Prepare a dilute solution of your crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Screen Solvents: Spot the sample on multiple TLC plates. Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH) in various ratios (e.g., 9:1, 4:1, 1:1).
-
Add a Basic Modifier: Crucially, add 1% triethylamine (TEA) to each of your test solvent systems. This will give you a much more accurate prediction of how the compound will behave on a base-deactivated column and will almost certainly eliminate streaking on the TLC plate.
-
Aim for an Rf of ~0.3: The ideal solvent system is one that moves your target compound to a Retention Factor (Rf) value of approximately 0.3-0.4.[1] This ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar impurities (higher Rf) and more polar impurities (lower Rf).
Part 2: A Validated Purification Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound, assuming a standard, base-deactivated silica gel setup.
Experimental Workflow Diagram
Caption: Workflow for amine purification by column chromatography.
Methodology
-
Mobile Phase Selection via TLC:
-
Based on preliminary screening, a gradient system of Hexane and Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA) is often effective.
-
Develop TLC plates with increasing concentrations of EtOAc (e.g., 10%, 20%, 30% EtOAc in Hexane, each with 1% TEA) to find the concentration that yields an Rf of ~0.3 for the target compound.
-
-
Column Preparation (Wet Slurry Method):
-
Clamp a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[1]
-
In a beaker, mix silica gel (230-400 mesh) with the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA) to form a consistent slurry. The amount of silica should be 30-50 times the mass of the crude material for good separation.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the column gently to ensure the silica packs down into a stable, homogenous bed without cracks or air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[5] Never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel adsorbed with your crude product.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the column. If using a gradient, start with the low-polarity mixture (e.g., 10% EtOAc) and gradually increase the polarity (e.g., to 20%, then 30% EtOAc) as the column runs.
-
Use either gravity flow or gentle positive pressure (flash chromatography) to move the solvent through the column.[6]
-
Collect the eluent in sequentially labeled test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in your elution solvent and visualize the spots (e.g., under a UV lamp).
-
Identify the fractions containing only your pure target compound.
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent and the volatile triethylamine using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide (Q&A)
Q1: My compound is still tailing slightly, even with triethylamine in the eluent. How can I improve the peak shape? A: If tailing persists, consider the following:
-
Increase TEA Concentration: You can cautiously increase the triethylamine concentration to 2%.
-
Column Overloading: Tailing can occur if too much crude material is loaded onto the column. A general rule is to load no more than 1-5% of the mass of the silica gel.[3]
-
Switch to Alumina: The interaction with alumina might be less problematic. Run a comparative TLC on an alumina plate to check.
Q2: I can't find a solvent system that separates my product from a specific impurity. They have very similar Rf values. What should I do? A: This requires improving the separation selectivity:
-
Change Solvent System: If you are using a Hexane/EtOAc system, try a completely different combination, such as Dichloromethane/Methanol or Toluene/Acetone (always with 1% TEA). Different solvent chemistries can alter the selectivity and improve separation.
-
Use Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities. Then, slowly and gradually increase the solvent polarity. This can effectively separate compounds with close Rf values.[3]
-
Consider a Different Stationary Phase: An amine-functionalized or reversed-phase (C18) column may offer the different selectivity needed for the separation.[2]
Q3: The separation looked great on TLC, but on the column, all the spots are smeared together. Why? A: This common problem usually points to an issue with sample loading or column packing:
-
Poor Sample Loading: If you dissolve your crude sample in too large a volume of solvent, or a solvent that is much more polar than your mobile phase, it will spread out into a wide band at the top of the column, leading to poor separation.[5] This is why dry loading is often superior.
-
Column Packing Issues: If the silica bed has cracks, channels, or is not level, the sample will travel unevenly down the column, ruining the separation. Always ensure the column is packed carefully and remains perfectly vertical.
Q4: My compound seems to have decomposed on the column. I recovered very little material. What happened? A: While less common with a deactivated column, some sensitive compounds can still degrade.
-
Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[7] In this case, you must use an alternative like alumina or consider another purification method (e.g., crystallization or distillation).
Part 4: Summary of Key Purification Parameters
The following table provides a typical set of parameters for the successful purification of this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with TEA | Standard, cost-effective adsorbent. Deactivation is critical to prevent amine binding. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% (v/v) Triethylamine | Good resolving power for moderately polar compounds. TEA ensures sharp peaks. |
| Elution Mode | Gradient Elution (e.g., 10% to 40% EtOAc) | Provides the best separation for complex mixtures containing impurities of varying polarities. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for less soluble samples.[5] |
| Column Load | 1-3 g of crude material per 100 g of silica gel | Prevents column overloading, which causes peak tailing and poor separation. |
| Analysis | TLC with UV visualization and/or a potassium permanganate stain | UV for the aromatic ring; permanganate stain can visualize non-UV active impurities. |
References
- YouTube. (2022).Column Chromatography (Animation).
- Biotage. (2023).How do I purify ionizable organic amine compounds using flash column chromatography?
- Google Patents. (n.d.).WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Khan Academy. (n.d.).Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.).Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.).Troubleshooting Flash Column Chromatography.
- University of Calgary, Department of Chemistry. (n.d.).Column chromatography.
- ChemistryViews. (2012).Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (2025).troubleshooting column chromatography for pseudopelletierine purification.
- Benchchem. (2025).Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Secondary Amine Synthesis
Welcome to the Technical Support Center for Secondary Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing secondary amines, a critical functional group in numerous pharmaceutical agents and fine chemicals. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that can arise during the synthesis of secondary amines, particularly via reductive amination, one of the most prevalent and versatile methods.[1][2]
Question 1: I am observing very low or no yield of my desired secondary amine. What are the likely causes and how can I improve it?
Answer:
Low or non-existent yield in a reductive amination reaction can stem from several factors, primarily related to the formation and subsequent reduction of the imine intermediate.
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation of the primary amine and the carbonyl compound to form an imine is a reversible equilibrium reaction.[3] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.
-
Troubleshooting:
-
Water Removal: The formation of an imine releases a molecule of water. Employing dehydrating agents such as molecular sieves (3Å or 4Å) or utilizing a Dean-Stark apparatus for azeotropic removal of water can significantly shift the equilibrium towards the imine product.[4]
-
pH Optimization: The reaction is typically best performed under mildly acidic conditions (pH 4-6).[5] At this pH, the carbonyl group is protonated, which enhances its electrophilicity and accelerates the initial nucleophilic attack by the amine.[5] However, if the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5] You can use a weak acid like acetic acid as a catalyst, especially for less reactive ketones.[6]
-
-
-
Decomposition of Starting Materials or Intermediates: Some aldehydes, particularly enolizable ones, can undergo side reactions like aldol condensations under the reaction conditions.[4] The imine intermediate itself can also be unstable.
-
Troubleshooting:
-
One-Pot Procedure: Perform the reaction as a one-pot synthesis where the imine is formed and reduced in situ. This is possible with a judicious choice of a selective reducing agent that does not readily reduce the starting carbonyl compound.[4]
-
Temperature Control: Running the reaction at a lower temperature might minimize side reactions, although it may require longer reaction times.
-
-
-
Incorrect Choice of Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination.
-
Troubleshooting:
-
For one-pot reactions, use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][7] These reagents are less likely to reduce the starting aldehyde or ketone, favoring the reduction of the iminium ion intermediate.[5][8]
-
If using a stronger reducing agent like sodium borohydride (NaBH₄), it is often best to first allow for the complete formation of the imine before adding the reducing agent in a stepwise manner.[6][7]
-
-
Experimental Workflow for Optimizing Yield:
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
Byproduct identification in the synthesis of N-(2-Fluorobenzyl)-1-methoxypropan-2-amine
Welcome to the technical support guide for the synthesis of N-(2-Fluorobenzyl)-1-methoxypropan-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in identifying and mitigating byproduct formation during this common reductive amination reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower your synthetic strategy.
I. Reaction Overview & Primary Mechanism
The synthesis of N-(2-Fluorobenzyl)-1-methoxypropan-2-amine is typically achieved via a one-pot reductive amination. This process involves the reaction of 2-fluorobenzaldehyde with 1-methoxypropan-2-amine to form an intermediate imine, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride (NaBH₄), to yield the desired secondary amine.[1][2][3]
The reaction proceeds in two main equilibrium steps:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (also known as a Schiff base).[1]
-
Reduction: A reducing agent selectively reduces the imine C=N double bond to afford the final amine product.[1][4]
II. Troubleshooting & FAQ
This section addresses common issues encountered during the synthesis and analysis of N-(2-Fluorobenzyl)-1-methoxypropan-2-amine.
FAQ 1: My reaction is incomplete. TLC/GC-MS analysis shows significant amounts of unreacted 2-fluorobenzaldehyde. What went wrong?
This is a common issue that typically points to problems in the first step of the reaction: imine formation.
Root Cause Analysis:
-
Inefficient Dehydration: The equilibrium between the starting materials and the imine must be shifted towards the product.[1] The presence of excess water, either from reagents or the reaction itself, can inhibit the formation of the imine.
-
Incorrect pH: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1]
-
Steric Hindrance: While less of a factor with these specific reagents, significant steric bulk on either the aldehyde or the amine can slow down the initial nucleophilic attack.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Optimize pH:
-
If not already part of the protocol, add a catalytic amount of a weak acid like acetic acid.[2] Typically, a pH between 5 and 6 is optimal for imine formation.
-
-
Increase Reaction Time:
FAQ 2: My NMR spectrum shows an unexpected singlet around 4.7 ppm. What is this byproduct?
This signal is characteristic of the benzylic protons in 2-fluorobenzyl alcohol .
Root Cause Analysis: This byproduct forms when the reducing agent directly reduces the starting aldehyde instead of the intermediate imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[1][7] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be generated.
-
Reaction Conditions: The relative rates of reduction can be influenced by solvent and temperature. In protic solvents like methanol, NaBH₄ reduction of aldehydes is typically fast.[2]
Troubleshooting Protocol:
-
Use a More Selective Reducing Agent:
-
Sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃, is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[1][2][4] It is often the reagent of choice for one-pot reductive aminations to minimize alcohol byproduct formation.
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective for imines under neutral or slightly acidic conditions (pH ~6-7).[1][4] However, it is highly toxic and can generate hydrogen cyanide gas upon acidic workup, requiring careful handling.[2][6]
-
-
Two-Step Procedure:
-
First, form and isolate the imine. Drive the reaction to completion by removing water (e.g., using a Dean-Stark apparatus with toluene as the solvent).
-
Once the imine is formed, dissolve it in a suitable solvent (like methanol or ethanol) and then add NaBH₄ for the reduction step.[2] This ensures no starting aldehyde is present to compete for the reducing agent.
-
FAQ 3: My mass spectrometry results show a peak with a mass of [M+14] or [M+128] relative to my product. What could this be?
This often indicates the formation of a tertiary amine byproduct through over-alkylation.
Root Cause Analysis: The desired product, N-(2-Fluorobenzyl)-1-methoxypropan-2-amine, is a secondary amine. This product is itself a nucleophile and can react with another molecule of 2-fluorobenzaldehyde still present in the reaction mixture. This forms a new iminium ion, which is then reduced to yield a tertiary amine, N,N-bis(2-fluorobenzyl)-1-methoxypropan-2-amine .
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a slight excess of the primary amine (1-methoxypropan-2-amine), typically 1.1 to 1.5 equivalents. This increases the statistical probability that the aldehyde will react with the more abundant primary amine instead of the newly formed secondary amine product.[8]
-
-
Slow Addition of Aldehyde:
-
If feasible, slowly add the 2-fluorobenzaldehyde to the reaction mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, disfavoring the second alkylation event.
-
III. Byproduct Identification Guide
Proper identification of byproducts is crucial for optimizing the reaction and purification strategy. The following table summarizes the key analytical signatures for the most common byproducts.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |
| 2-Fluorobenzyl alcohol | 2-F-C₆H₄-CH₂OH | 126.12 | ~4.70 (s, 2H, -CH₂-), 7.0-7.5 (m, 4H, Ar-H), ~2-3 (br s, 1H, -OH)[9] | 126 (M+), 109 ([M-OH]+), 96 ([M-CH₂O]+), 77 |
| Unreacted 1-methoxypropan-2-amine | CH₃OCH₂CH(NH₂)CH₃ | 89.14 | ~3.3 (m, 2H, -OCH₂-), ~3.0 (m, 1H, -CH-), ~1.1 (d, 3H, -CH₃), ~1.4 (br s, 2H, -NH₂) | 89 (M+), 74 ([M-CH₃]+), 44 ([CH(NH₂)CH₃]+) |
| Intermediate Imine | 2-F-C₆H₄-CH=N-R¹ | 195.24 | ~8.3 (s, 1H, -CH=N-), Aromatic & Aliphatic signals | 195 (M+), 109 (Fluorotropylium ion), various amine fragments |
| Tertiary Amine | (2-F-C₆H₄-CH₂)₂N-R¹ | 303.38 | Two sets of benzylic protons ~3.7-3.9 (s, 4H), Aromatic & Aliphatic signals | 303 (M+), 194 ([M - C₇H₆F]+), 109 (Fluorotropylium ion) |
Where R¹ is the 1-methoxy-2-propyl group.
IV. Visual Workflow and Pathway Diagrams
Main Reaction Pathway
The following diagram illustrates the desired synthetic route from starting materials to the final product.
Caption: Desired reductive amination pathway.
Common Byproduct Formation Pathways
This diagram shows the formation routes for the two most common byproducts discussed.
Caption: Formation of common reaction byproducts.
Troubleshooting Workflow: Analytical Observations
Use this workflow to diagnose issues based on analytical data.
Caption: Diagnostic workflow for byproduct identification.
V. References
-
SpectraBase. (n.d.). 2-Fluorobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR]. Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]
-
ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of impurities in amine streams. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
The Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]
-
Frontiers in Catalysis. (2021, November 26). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Retrieved from
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Methoxybenzyl)propan-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Welcome to the technical support center for the synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and purity. The content is structured into a detailed Troubleshooting Guide and a comprehensive FAQ section to directly address common challenges encountered during this synthesis.
I. Synthesis Overview: The Reductive Amination Pathway
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This reaction involves the condensation of 2-fluorobenzaldehyde with 2-methoxy-1-methylethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for their selectivity, as they readily reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[1]
Experimental Workflow: Reductive Amination
Caption: General workflow for the one-pot reductive amination synthesis.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My reaction yield is consistently low (<50%), and TLC/LCMS analysis shows a significant amount of unreacted 2-fluorobenzaldehyde. What is the likely cause?
A: This is a classic symptom of inefficient imine formation. The reductive amination is a two-step process occurring in one pot: (1) formation of an imine from the aldehyde and amine, and (2) reduction of the imine.[2] If the imine is not formed efficiently, the reducing agent cannot produce the desired product.
Root Causes & Solutions:
-
Insufficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[2] If water is not removed, the equilibrium will not favor the imine product.
-
Solution: While dehydrating agents like MgSO₄ can be used, the most common protocol with sodium triacetoxyborohydride (NaBH(OAc)₃) does not strictly require them. Instead, ensure your solvent (e.g., 1,2-dichloroethane (DCE) or DCM) is anhydrous.[3]
-
-
Incorrect pH: The reaction is highly pH-dependent. Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the primary amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4][5][6]
-
Insufficient Reaction Time for Imine Formation: Even under optimal conditions, the imine needs time to form before reduction.
-
Solution: Pre-stir the mixture of 2-fluorobenzaldehyde, 2-methoxy-1-methylethylamine, solvent, and catalytic acetic acid for 30-60 minutes at room temperature before adding the NaBH(OAc)₃.[8] This allows the imine equilibrium to be established.
-
Q: My main byproduct is 2-fluorobenzyl alcohol. How can I prevent this?
A: The formation of 2-fluorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde directly, which is a common competing side reaction.[9]
Root Causes & Solutions:
-
Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes at a rate comparable to or faster than imine reduction.[4]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it reduces iminium ions much faster than it reduces aldehydes or ketones.[1][10] This high selectivity minimizes the formation of the alcohol byproduct.
-
-
Reaction Conditions: If you must use NaBH₄, the procedure needs to be modified.
-
Solution: Implement a two-step procedure. First, form the imine completely by stirring the aldehyde and amine (potentially with a dehydrating agent like molecular sieves) for several hours. Only after confirming imine formation via TLC or LCMS should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control reactivity.[3][11]
-
Q: I am observing a third, higher molecular weight impurity in my LCMS analysis. What could it be?
A: This is likely due to overalkylation, where the desired secondary amine product reacts with another molecule of 2-fluorobenzaldehyde to form a tertiary amine. This can be a problem, especially when using primary amines.[12][13]
Root Causes & Solutions:
-
Stoichiometry: An excess of the aldehyde can drive the formation of the tertiary amine byproduct.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde (1.0 equivalent). This ensures the aldehyde is consumed before it can react significantly with the secondary amine product.
-
-
Reaction Rate: The rate of the second alkylation can be competitive with the primary reaction.
-
Solution: Add the reducing agent portion-wise over 15-30 minutes. This keeps the concentration of the reducing agent high enough to rapidly reduce the initially formed imine to the secondary amine, minimizing its time to react further.
-
Q: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve the purification?
A: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[14] This acid-base interaction causes the characteristic streaking (tailing) and can lead to irreversible adsorption of the product on the column.
Solutions:
-
Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.
-
Recommended Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). This competing base will occupy the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[15]
-
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.
-
Alternative 1: Use an amine-functionalized silica column. These columns have a bonded phase that masks the acidic silanols, providing excellent peak shape for basic compounds without needing a mobile phase modifier.[14]
-
Alternative 2: Use basic alumina as your stationary phase.
-
-
Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction to remove non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the acidic aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Its mild nature and selectivity for reducing iminium ions in the presence of aldehydes make it ideal for one-pot reductive aminations, leading to cleaner reactions and higher yields.[1][16] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and generates cyanide waste.[4]
| Reducing Agent | Pros | Cons | Recommended Solvent |
| NaBH(OAc)₃ (STAB) | Highly selective, mild, non-toxic byproducts.[1][12] | Water-sensitive, more expensive. | DCE, DCM, THF[3] |
| NaBH₃CN | Selective under acidic conditions.[4][7] | Highly toxic, generates cyanide waste.[2] | Methanol[3] |
| NaBH₄ | Inexpensive, readily available. | Not selective, reduces aldehydes.[4] | Methanol, Ethanol[3] |
| H₂/Catalyst (e.g., Pd/C) | "Green" option, high atom economy. | Requires specialized pressure equipment, may reduce other functional groups. | Methanol, Ethanol |
Q2: What is the optimal solvent for this reaction?
1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations using NaBH(OAc)₃.[1][11] Other chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are also effective. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to potential reactivity but are the solvent of choice for NaBH₃CN.[3]
Q3: Is it necessary to isolate the imine intermediate?
No, and it is generally not recommended. A one-pot procedure where the imine is formed and reduced in situ is more efficient and avoids handling a potentially unstable intermediate.[8][16] Isolating the imine would require an additional reaction step and purification, likely leading to lower overall yield.
Q4: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal.
-
TLC: Spot the starting aldehyde, the amine (if UV active), and the reaction mixture. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, less polar spot for the product indicates reaction completion.
-
LCMS: This provides the most definitive information, allowing you to track the consumption of starting materials and the formation of the product (by its mass) and any byproducts.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve low-yield issues.
IV. Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq.)
-
2-Methoxy-1-methylethylamine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Glacial Acetic Acid (0.1 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluorobenzaldehyde (1.0 eq.) and anhydrous 1,2-dichloroethane (to make a ~0.2 M solution).
-
Add 2-methoxy-1-methylethylamine (1.1 eq.) followed by glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 45 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LCMS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine to afford the pure this compound.
V. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews.
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 927-930.
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Addition of Amines - Imine and Enamine Formation.
-
GSK Green Chemistry. (n.d.). Reductive Amination. [Link]
-
Boron Molecular. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
-
Feng, G., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16843-16851.
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 799-802.
-
BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Poissy, J., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Poissy, J., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
-
TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technisches Support-Center: Stabilität von (2-Fluorbenzyl)(2-methoxy-1-methylethyl)amin
Answering in German, as requested by the user.
Absolut! Hier ist ein technisches Support-Center, das auf die Stabilität von (2-Fluorbenzyl)(2-methoxy-1-methylethyl)amin in verschiedenen Lösungsmitteln zugeschnitten ist.
Einführung für den Forscher
Willkommen im technischen Leitfaden zur Stabilität von (2-Fluorbenzyl)(2-methoxy-1-methylethyl)amin (CAS: 355817-00-4).[1][2][3] Dieses Molekül, ein sekundäres Amin mit wichtigen strukturellen Merkmalen, erfordert ein sorgfältiges Management der Lösungsbedingungen, um seine Integrität während der Lagerung, des Experiments und der Formulierung zu gewährleisten. Da es nur begrenzte öffentlich zugängliche Stabilitätsdaten für diese spezielle Verbindung gibt, konzentriert sich dieser Leitfaden auf die zugrunde liegenden chemischen Prinzipien, die von den funktionellen Gruppen abgeleitet sind, und auf etablierte Protokolle für die Stabilitätsprüfung in der pharmazeutischen Entwicklung.[4][5] Unser Ziel ist es, Ihnen eine solide wissenschaftliche Grundlage zu geben, um potenzielle Stabilitätsprobleme proaktiv anzugehen und zu beheben.
Molekulare Übersicht und wichtige funktionelle Gruppen
Das Verständnis der chemischen Reaktivität beginnt mit der Identifizierung der funktionellen Gruppen innerhalb des Moleküls.
Abbildung 1: Molekulare Struktur und wichtige funktionelle Gruppen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptfaktoren, die die Stabilität dieser Verbindung in Lösung beeinflussen?
Die Stabilität wird hauptsächlich von den folgenden Faktoren bestimmt:
-
pH-Wert: Als Amin ist die Verbindung basisch. In sauren Lösungen wird sie protoniert und bildet ein Ammoniumsalz, was im Allgemeinen die Anfälligkeit für Oxidation verringert, aber die Löslichkeit verändern kann. Extreme pH-Werte (sowohl sauer als auch basisch) können die Hydrolyse der Etherbindung katalysieren, obwohl dies typischerweise raue Bedingungen erfordert.[6]
-
Lösungsmitteltyp: Protische Lösungsmittel (z. B. Wasser, Methanol) können die protonierte Form des Amins durch Wasserstoffbrückenbindungen stabilisieren, können aber auch an Abbaureaktionen teilnehmen.[7] Aprotische Lösungsmittel (z. B. Acetonitril, THF) sind oft für die Langzeitlagerung vorzuziehen, da sie weniger reaktiv sind.
-
Temperatur: Erhöhte Temperaturen beschleunigen Abbaureaktionen, wie in den Prinzipien der beschleunigten Stabilitätsprüfung beschrieben.[5][8]
-
Sauerstoff: Die Anwesenheit von gelöstem Sauerstoff kann zur Oxidation des sekundären Amins führen, wodurch potenziell N-Oxide oder andere Abbauprodukte entstehen.
-
Licht: Photolytischer Abbau kann auftreten, insbesondere in Gegenwart von chromophoren (lichtabsorbierenden) Gruppen. Es wird empfohlen, Lösungen vor Licht zu schützen.
F2: Welche Lösungsmittel werden im Allgemeinen für die kurz- bzw. langfristige Lagerung empfohlen?
-
Kurzfristige Lagerung (Stunden bis Tage, Raumtemperatur): Aprotische Lösungsmittel wie Acetonitril (ACN), Tetrahydrofuran (THF) oder Ethylacetat sind im Allgemeinen sicher. Wenn wässrige Puffer erforderlich sind, verwenden Sie frisch zubereitete Puffer im neutralen bis leicht sauren Bereich (pH 4-7) und lagern Sie sie gekühlt.
-
Langfristige Lagerung (Wochen bis Monate): Für die Langzeitlagerung wird empfohlen, die Verbindung als festes Salz (typischerweise als Hydrochlorid erhältlich) bei -20 °C bis -80 °C unter inerter Atmosphäre (Argon oder Stickstoff) aufzubewahren. Wenn eine Stammlösung erforderlich ist, verwenden Sie ein hochreines, wasserfreies aprotisches Lösungsmittel wie ACN oder DMSO, aliquotieren Sie es in kleine Volumina, um Gefrier-Tau-Zyklen zu minimieren, und lagern Sie es bei -80 °C.
F3: Was sind die wahrscheinlichen Abbauwege für diese Verbindung?
Basierend auf den funktionellen Gruppen sind die wahrscheinlichsten Abbauwege:
-
Oxidation des Amins: Das Stickstoff-Einzelpaar ist anfällig für die Oxidation zu einem N-Oxid oder für komplexere oxidative Abbaureaktionen. Dies ist oft ein Hauptanliegen für aminhaltige Verbindungen.
-
N-Dealkylierung: Der Verlust entweder der 2-Fluorbenzyl- oder der 2-Methoxy-1-methylethyl-Gruppe.
-
Reaktion mit dem Lösungsmittel/Verunreinigungen: Amine sind nukleophil und können mit elektrophilen Verunreinigungen im Lösungsmittel (z. B. Aldehyden in gealterten Ethern wie THF) oder mit dem Lösungsmittel selbst reagieren (z. B. mit reaktiven Halogenalkanen).[9][10]
Abbildung 2: Hypothetische Abbauwege.
Leitfaden zur Fehlerbehebung
F: Ich beobachte in meiner HPLC-Analyse eine neue, polarere Verunreinigung, nachdem ich die Verbindung in Methanol gelagert habe. Was könnte das sein?
A: Eine Erhöhung der Polarität deutet oft auf die Einführung einer polaren funktionellen Gruppe hin.
-
Wahrscheinliche Ursache: Die wahrscheinlichste Ursache ist die Oxidation des sekundären Amins zum entsprechenden N-Oxid . N-Oxide sind deutlich polarer und eluieren daher früher auf Umkehrphasen-HPLC-Säulen.
-
Fehlerbehebungsschritte:
-
Lösungsmittel entgasen: Bereiten Sie Lösungen mit entgastem Methanol (z. B. durch Ultraschallbehandlung oder Spülen mit Helium/Argon) vor, um gelösten Sauerstoff zu minimieren.
-
Antioxidans hinzufügen: Fügen Sie für experimentelle Zwecke eine kleine Menge eines Antioxidans wie Butylhydroxytoluol (BHT) hinzu, um zu sehen, ob die Bildung der Verunreinigung verhindert wird.
-
LC-MS-Analyse: Analysieren Sie die Probe mittels LC-MS. Das N-Oxid sollte eine Masse haben, die um 16 amu höher ist als die der Ausgangsverbindung.
-
F: Die Reinheit meiner Verbindung nimmt ab, wenn sie in einem sauren Puffer (z. B. pH 3) gelöst ist. Warum?
A: Während eine leichte Ansäuerung schützend sein kann, können stark saure Bedingungen andere Abbaumechanismen fördern.
-
Wahrscheinliche Ursache: Obwohl es unwahrscheinlich ist, es sei denn, die Bedingungen sind extrem (z. B. hohe Temperatur in Verbindung mit niedrigem pH-Wert), ist die sauer katalysierte Hydrolyse der Etherbindung eine Möglichkeit. Dies würde 2-Fluorbenzyl-(2-hydroxy-1-methylethyl)amin und Methanol erzeugen.
-
Fehlerbehebungsschritte:
-
pH-Stabilitätsstudie durchführen: Führen Sie eine systematische Studie durch, indem Sie die Verbindung in einer Reihe von Puffern (z. B. pH 3, 5, 7, 9) inkubieren und die Reinheit im Zeitverlauf überwachen.
-
Struktur der Verunreinigung überprüfen: Verwenden Sie LC-MS, um die Masse der neuen Verunreinigung zu bestimmen und sie mit potenziellen Hydrolyseprodukten zu vergleichen.
-
Puffer mit Bedacht wählen: Wählen Sie den mildesten sauren pH-Wert, der für Ihr Experiment erforderlich ist. Citrat- oder Acetatpuffer sind oft gute Ausgangspunkte.
-
F: Ich sehe mehrere neue Peaks, nachdem ich die Verbindung in einem chlorierten Lösungsmittel wie Dichlormethan (DCM) auf der Werkbank stehen gelassen habe. Was passiert hier?
A: Chlorierte Lösungsmittel können eine Quelle für Säure und Radikale sein, insbesondere bei Lichteinwirkung.
-
Wahrscheinliche Ursache:
-
Säureabbau: DCM kann geringe Mengen an Salzsäure (HCl) enthalten oder erzeugen, die mit dem basischen Amin reagiert und möglicherweise den Abbau fördert.
-
Photolytischer Abbau: Die Energie des Umgebungslichts kann ausreichen, um Reaktionen auszulösen, die zur Bildung mehrerer Nebenprodukte führen.
-
Alkylierung: DCM kann unter bestimmten Bedingungen als Alkylierungsmittel fungieren, was zu komplexen Reaktionen führt.
-
-
Fehlerbehebungsschritte:
-
Lösungsmittel stabilisieren: Verwenden Sie frisch geöffnete, hochreine, stabilisierte (oft mit Amylen) chlorierte Lösungsmittel.
-
Vor Licht schützen: Wickeln Sie Ihre Probengefäße immer in Aluminiumfolie ein.
-
Lösungsmittelwahl überdenken: Erwägen Sie nach Möglichkeit alternative, weniger reaktive Lösungsmittel wie Ethylacetat oder MTBE.
-
Experimentelle Protokolle
Protokoll 1: Vorläufiges Lösungsmittel-Stabilitätsscreening
Dieses Protokoll dient dazu, schnell die Kompatibilität der Verbindung mit gängigen Laborlösungsmitteln zu bewerten.
-
Vorbereitung der Stammlösung: Bereiten Sie eine konzentrierte Stammlösung (z. B. 10 mg/ml) von (2-Fluorbenzyl)(2-methoxy-1-methylethyl)amin in Acetonitril vor.
-
Probenvorbereitung:
-
Beschriften Sie für jedes zu testende Lösungsmittel (z. B. Methanol, Wasser, DMSO, THF, DCM) zwei HPLC-Fläschchen: "T=0" und "T=24h".
-
Verdünnen Sie die Stammlösung in jedem Fläschchen auf eine Endkonzentration von ~0,5 mg/ml mit dem entsprechenden Lösungsmittel.
-
-
Analysezeitpunkte:
-
T=0: Analysieren Sie sofort alle "T=0"-Proben mittels HPLC, um die anfängliche Reinheit in jedem Lösungsmittel festzustellen.
-
T=24h: Lagern Sie die "T=24h"-Fläschchen unter definierten Bedingungen (z. B. Raumtemperatur, vor Licht geschützt). Analysieren Sie sie nach 24 Stunden erneut mittels HPLC.
-
-
Datenanalyse:
-
Berechnen Sie die prozentuale Reinheit der Ausgangsverbindung zu jedem Zeitpunkt.
-
Vergleichen Sie die Chromatogramme von T=0 und T=24h auf neue Peaks.
-
Stellen Sie die Ergebnisse in einer Tabelle dar, um die Stabilität in den verschiedenen Lösungsmitteln zu vergleichen.
-
Protokoll 2: Gliederung einer Zwang-Abbau-Studie
Eine Zwang-Abbau-Studie wird durchgeführt, um potenzielle Abbauprodukte zu identifizieren und die Spezifität von Analysemethoden nachzuweisen.[11][12][13] Dies ist eine Voraussetzung für die Validierung einer stabilitätsanzeigenden Methode.
-
Saure Hydrolyse: Inkubieren Sie die Verbindung in 0,1 M HCl bei 60 °C für 24-48 Stunden.
-
Basische Hydrolyse: Inkubieren Sie die Verbindung in 0,1 M NaOH bei 60 °C für 24-48 Stunden.
-
Oxidativer Abbau: Behandeln Sie die Verbindung mit 3 % Wasserstoffperoxid (H₂O₂) bei Raumtemperatur für 24 Stunden.
-
Thermischer Abbau: Erhitzen Sie die feste Verbindung (im Ofen) oder eine Lösung (in einem stabilen Lösungsmittel wie DMSO) auf 80-100 °C.
-
Photolytischer Abbau: Setzen Sie eine Lösung der Verbindung einer Lichtquelle mit definierter Wellenlänge (z. B. 254 nm oder einer ICH-konformen Photostabilitätskammer) aus.
Wichtig: Zielen Sie auf einen Abbau von 5-20 % der Ausgangsverbindung ab. Passen Sie die Dauer oder die Stärke der Stressbedingung an, um einen übermäßigen Abbau zu vermeiden.[14]
Zusammenfassung der Stabilitätsdaten (Vorlage)
Verwenden Sie eine Tabelle wie die folgende, um Ihre experimentellen Ergebnisse zu organisieren und zu präsentieren.
| Lösungsmittel | Bedingung | Zeit (Stunden) | Reinheit (%) | Beobachtungen (z. B. Anzahl neuer Peaks) |
| Methanol | RT, Lichtgeschützt | 0 | 99,8 | - |
| 24 | 98,5 | 1 neuer Peak bei RRT 0.8 | ||
| Wasser (pH 7) | RT, Lichtgeschützt | 0 | 99,7 | - |
| 24 | 99,1 | Leichte Trübung | ||
| Acetonitril | RT, Lichtgeschützt | 0 | 99,9 | - |
| 24 | 99,8 | Keine signifikante Veränderung | ||
| DCM | RT, Lichtgeschützt | 0 | 99,6 | - |
| 24 | 95,2 | 3 neue Peaks |
Fehlerbehebungs-Workflow
Abbildung 3: Workflow zur Fehlerbehebung bei Stabilitätsproblemen.
Referenzen
-
Filo. (2025). Effect of Solvent on Basicity of Amines.
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. [Link]
-
Ghosh, S., et al. (2021). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega. [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications.
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2014). Long-term stability study of drug products and out-of-specification test results. [Link]
-
ResearchGate. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
RJPT. (2017). Stability Indicating Forced Degradation Studies. [Link]
-
da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. [Link]
-
Semantic Scholar. (2016). Forced Degradation Studies. [Link]
-
LookChem. CAS No.355817-00-4,(2-FLUORO-BENZYL). [Link]
-
Michigan State University Chemistry. Amine Reactivity. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Chemistry For Everyone. (2024). How Do Amines React With Other Chemicals?. YouTube. [Link]
-
Study Mind. Properties and Reactivity of Amines (A-Level Chemistry). [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
National Institute for Environmental Studies, Japan. Analytical Methods. [Link]
-
Organic Syntheses. Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. [Link]
-
U.S. Environmental Protection Agency. Analytical Methods. [Link]
-
Katpelly, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
PubChem. 2-methoxy-1-methyl-ethyl)-amine. [Link]
-
ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [Link]
-
Cheméo. Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. [Link]
-
PubChem. 2-Methoxybenzylamine. [Link]
Sources
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- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
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- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. studymind.co.uk [studymind.co.uk]
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- 14. biopharminternational.com [biopharminternational.com]
Troubleshooting guide for the synthesis of fluorinated secondary amines
Welcome to the technical support center for the synthesis of fluorinated secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these synthetic procedures. The unique electronic properties imparted by fluorine atoms can significantly influence reactivity, stability, and purification, requiring specialized troubleshooting approaches. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reductive Amination for Fluorinated Secondary Amines
Reductive amination is a cornerstone for the synthesis of secondary amines, but the presence of fluorine can introduce specific challenges. Here, we address the most common issues.
Question 1: My reductive amination reaction with a fluorinated aldehyde/ketone is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the reductive amination of fluorinated carbonyls are a frequent issue, often stemming from a combination of factors related to the electronic effects of fluorine.
Causality:
-
Reduced Carbonyl Electrophilicity: While counterintuitive, the strong electron-withdrawing nature of fluorine substituents can sometimes decrease the reactivity of the carbonyl group towards nucleophilic attack by destabilizing the partial positive charge on the carbonyl carbon.
-
Decreased Amine Nucleophilicity: If you are using a fluorinated amine, its nucleophilicity will be significantly reduced due to the inductive effect of the fluorine atoms pulling electron density away from the nitrogen.[1][2]
-
Unfavorable Imine Formation Equilibrium: The initial step of reductive amination is the reversible formation of an imine or iminium ion.[3][4] If this equilibrium does not favor the imine, the subsequent reduction will be inefficient.[5]
-
Iminium Ion Instability: Fluorine substitution can impact the stability of the intermediate iminium ion, potentially leading to decomposition pathways.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Solutions:
-
Drive the Imine Equilibrium: The removal of water is crucial.
-
Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water formed during imine formation.[5]
-
Azeotropic Removal: For higher temperatures, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
-
Activate the Carbonyl Group:
-
Choose the Right Reducing Agent: The choice of reducing agent is critical and should be tailored to the reactivity of your specific substrates.
-
For Sensitive Substrates: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective for the iminium ion over the starting carbonyl.[3]
-
For Less Reactive Substrates: If imine formation is efficient but reduction is slow, a stronger reducing agent like sodium borohydride (NaBH₄) can be used. However, it's best to allow the imine to form first before adding NaBH₄ to avoid reduction of the starting aldehyde or ketone.[10]
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions, as it selectively reduces the iminium ion.[3]
-
-
Increase Reaction Time and/or Temperature: Fluorinated substrates can be sluggish. Monitor the reaction by TLC or ¹⁹F NMR and be prepared to extend the reaction time, sometimes up to 24-48 hours. Gentle heating (e.g., 40-50 °C) can also be beneficial.
Question 2: I'm having difficulty purifying my fluorinated secondary amine by silica gel chromatography. The product is either smearing or not eluting at all. What should I do?
Answer: The purification of fluorinated amines by standard silica gel chromatography is a common frustration due to their basicity and unique polarity.
Causality:
-
Strong Interaction with Silica: The basic nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.
-
Altered Polarity: The presence of fluorine can significantly alter the molecule's polarity in non-obvious ways, making the selection of an appropriate mobile phase challenging.
Step-by-Step Solutions:
-
Modify the Mobile Phase:
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), into your eluent system (e.g., hexanes/ethyl acetate). The tertiary amine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia in Methanol: For more polar amines, a gradient with methanol containing a small percentage of ammonium hydroxide can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed to minimize interactions with basic analytes.[11]
-
Fluorinated Stationary Phases: For highly fluorinated compounds, a fluorinated stationary phase (fluorous chromatography) can be highly effective, though it is a more specialized technique.[12][13]
-
-
Pre-treat the Silica Gel:
-
You can prepare a slurry of silica gel in your mobile phase containing triethylamine and then pack your column. This helps to neutralize the active sites before you load your compound.
-
-
Acid-Base Extraction: Before chromatography, consider an acid-base workup to remove non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) and extract your purified amine back into an organic solvent.
-
Caution: Ensure your fluorinated amine is stable to both acidic and basic conditions before attempting this.
-
Section 2: N-Trifluoromethylation
Direct N-trifluoromethylation has become more accessible with modern reagents, but challenges can still arise.
Question 3: My N-trifluoromethylation reaction using CS₂ and AgF is not working well. What are the common pitfalls?
Answer: This method, while powerful, is sensitive to reaction conditions and reagent quality.
Causality:
-
Moisture Sensitivity: Silver fluoride (AgF) and the reaction intermediates are sensitive to moisture.
-
Reagent Quality: The quality of both CS₂ and AgF is critical for success.
-
Reaction Stoichiometry and Temperature: The optimal stoichiometry of reagents and reaction temperature can be substrate-dependent.
Step-by-Step Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents.
-
Store AgF in a desiccator and handle it in a glovebox if possible.
-
-
Verify Reagent Quality:
-
Use freshly opened or properly stored reagents. CS₂ can decompose over time.
-
-
Optimize Reaction Parameters:
-
The published procedures often provide a good starting point, but optimization may be necessary for your specific substrate.[14][15]
-
For dialkyl amines, a common condition is stirring at 80 °C for several hours.[16]
-
For alkylaryl amines, milder conditions (e.g., 40 °C) for a longer duration may be required.[16]
-
Consider screening different bases, such as DABCO or 4-pyrrolidinopyridine, as they can influence the reaction outcome.[16]
-
-
Purification: The workup for these reactions is often straightforward, involving filtration to remove silver salts, followed by concentration and purification by column chromatography.[16][17][18] Use the strategies outlined in Question 2 for successful chromatographic purification.
Section 3: Characterization
Question 4: I have an unexpected byproduct in my reaction. How can I identify it, and what are common side products?
Answer: The identification of byproducts is crucial for optimizing your reaction. ¹⁹F NMR is an invaluable tool for this purpose.
Causality of Side Products:
-
Reductive Amination:
-
Over-alkylation: If a primary amine is used, dialkylation can occur.
-
Alcohol Formation: Reduction of the starting carbonyl compound if the reducing agent is too reactive or added too early.
-
Hydrolysis of Imine: If water is present during workup, the imine intermediate can hydrolyze back to the starting materials.[4][19]
-
-
N-Trifluoromethylation:
-
Modern methods, such as those using (Me₄N)SCF₃ and AgF, are generally very clean, with the main byproducts being inorganic salts that are easily filtered off.[17]
-
Older or different methods might have more complex side-reaction profiles.
-
Identification Strategy:
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for analyzing fluorinated compounds.[20][21][22][23]
-
The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can provide definitive information about the electronic environment of the fluorine atoms, helping to distinguish between starting materials, products, and byproducts.[20][21]
-
For example, the ¹⁹F NMR signal for a -CF₃ group on a nitrogen will be in a distinct region compared to a -CF₃ group on a carbonyl α-carbon.
-
-
LC-MS: Liquid chromatography-mass spectrometry can help to separate the components of your crude mixture and provide their mass-to-charge ratios, aiding in the identification of potential structures.
-
¹H and ¹³C NMR: These standard techniques, in conjunction with ¹⁹F NMR, will provide a complete picture of the structures of the compounds in your mixture.
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE) | High selectivity for imines/iminium ions; mild conditions.[3] | Moisture sensitive. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Strong reducing agent; inexpensive. | Can reduce starting aldehydes/ketones if not controlled.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Selective for iminium ions at neutral/acidic pH.[3] | Generates toxic cyanide byproducts. |
| Hydrogen/Palladium on Carbon | H₂/Pd-C | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" reducing agent; high atom economy. | May reduce other functional groups (e.g., alkenes, alkynes). |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general starting point for the synthesis of a fluorinated secondary amine from a fluorinated aldehyde and a primary amine.
Materials:
-
Fluorinated aldehyde (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated aldehyde (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DCE (to make a ~0.1 M solution).
-
If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may take from a few hours to 48 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (see Question 2 for guidance).
References
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Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(1), 221-225. [Link]
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ResearchGate. (2022). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). ResearchGate. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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National Institutes of Health. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1271(1), 82–88. [Link]
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National Institutes of Health. (1993). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 115(15), 6675–6682. [Link]
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ResearchGate. (2021). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. ResearchGate. [Link]
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ResearchGate. (2023). Reaction scope. Trifluoromethylation of amines: Reactions were.... ResearchGate. [Link]
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Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Khan Academy. [Link]
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Chemical Communications. (2019). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications, 55(72), 10731-10734. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Managing impurities in the large-scale production of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
An essential aspect of pharmaceutical development and manufacturing is the stringent control of impurities in active pharmaceutical ingredients (APIs). This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. Given the absence of extensive public literature on this specific molecule, this document provides guidance based on established principles of organic process chemistry for analogous structures, focusing on the two most probable synthetic routes: Reductive Amination and N-Alkylation.
Our objective is to provide a framework for anticipating, identifying, and mitigating potential impurities, thereby ensuring the robustness of the manufacturing process and the quality of the final product.
Section 1: Understanding the Impurity Landscape
Impurities can originate from various sources, including starting materials, intermediates, side reactions, and degradation. A proactive approach to impurity management begins with a thorough understanding of the potential impurity profile for the chosen synthetic route.
Probable Synthetic Routes
-
Reductive Amination: The reaction of 2-fluorobenzaldehyde with 2-methoxy-1-methylethylamine, followed by reduction of the intermediate imine. This is a widely used, often one-pot, procedure in medicinal chemistry.[1][2]
-
N-Alkylation: The nucleophilic substitution reaction between 2-methoxy-1-methylethylamine and a 2-fluorobenzyl halide (e.g., bromide or chloride). This classic SN2 reaction is a fundamental method for amine synthesis but can be prone to over-alkylation.[3][4]
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Impurity Name / Structure | Probable Origin | Significance |
| Starting Material | Isomeric Fluorobenzaldehydes (3- or 4-fluoro) | Impurity in 2-fluorobenzaldehyde starting material. | Can lead to the formation of isomeric final products, which are difficult to separate. |
| Starting Material | Dibenzylamine | Impurity or degradation product in benzylamine-derived starting materials.[5] | Can participate in side reactions. |
| Process-Related (Reductive Amination) | Unreacted 2-fluorobenzaldehyde | Incomplete reaction. | Can be reactive and form other byproducts during workup or storage. |
| Process-Related (Reductive Amination) | Imine Intermediate | Incomplete reduction of the imine formed between the aldehyde and amine.[6] | Can be unstable and may hydrolyze back to starting materials or participate in other reactions. |
| Process-Related (Reductive Amination) | 2-Fluorobenzyl Alcohol | Reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄) before imine formation.[7] | Reduces yield and complicates purification. |
| Process-Related (N-Alkylation) | Bisthis compound | Over-alkylation of the desired secondary amine product.[8] | A common byproduct in N-alkylation; can be difficult to remove from the product. |
| Degradation | 2-Fluorobenzaldehyde | Oxidative cleavage of the benzyl-nitrogen bond.[9] | Indicates product instability under certain conditions (e.g., presence of oxidizing agents). |
| Degradation | N-Oxides | Oxidation of the amine nitrogen.[10][11] | Common degradation pathway for amines, especially during storage. |
| Genotoxic | 2-Fluorobenzyl Halide (if used in N-alkylation) | Unreacted starting material. | Alkyl halides are often genotoxic "structural alerts" requiring strict control.[12][13] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reductive amination reaction is showing low conversion, and I see significant amounts of unreacted 2-fluorobenzaldehyde and the corresponding 2-fluorobenzyl alcohol. What's happening?
Answer: This is a classic issue in reductive amination where the reduction of the aldehyde competes with or outpaces the reduction of the desired imine intermediate.
-
Causality: The rate of imine formation is often the slow step and is typically acid- or base-catalyzed. If the conditions are not optimal for imine formation, the reducing agent may simply reduce the more accessible aldehyde. Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both aldehydes and imines.[7]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that is slower to react with aldehydes but readily reduces imines. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this, as it is a milder and more selective reagent for reductive aminations.[1]
-
pH Control: Imine formation is pH-dependent. The reaction is often fastest in a weakly acidic medium (pH 4-6), which protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile. You can add a catalytic amount of acetic acid to the reaction.
-
Pre-formation of the Imine: Allow the 2-fluorobenzaldehyde and 2-methoxy-1-methylethylamine to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up. You can monitor the disappearance of the aldehyde by TLC or HPLC.
-
Q2: In my N-alkylation reaction, I'm consistently getting a significant peak in my HPLC that corresponds to the bis(2-fluorobenzyl) tertiary amine impurity. How can I minimize this?
Answer: The formation of a tertiary amine via over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the primary amine starting material.[8]
-
Causality: Once the desired secondary amine is formed, it can compete with the starting primary amine for the 2-fluorobenzyl halide, leading to the formation of the undesired tertiary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use an excess of the primary amine (2-methoxy-1-methylethylamine). This ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Slow Addition: Add the 2-fluorobenzyl halide slowly to the reaction mixture containing the primary amine. This keeps the concentration of the alkylating agent low at all times, favoring the reaction with the more abundant primary amine.
-
Choice of Base: Use a bulky, non-nucleophilic base like diisopropylethylamine (Hünig's base) instead of smaller bases like triethylamine. This can sometimes help to sterically disfavor the second alkylation step on the more hindered secondary amine product.[14]
-
Q3: I have an unknown peak in my final product chromatogram. What is the most efficient workflow to identify it?
Answer: A systematic approach is crucial for impurity identification. The following workflow can guide your investigation.
-
Step 1: Information Gathering:
-
Mass Spectrometry (LC-MS): Determine the molecular weight of the impurity. Does it correspond to any of the potential impurities listed in Table 1? For example, a mass corresponding to the loss of a methoxy group or the addition of an oxygen atom would suggest a degradation product.
-
Review Synthesis Route: Could the impurity be an unreacted starting material, intermediate, or a product from a plausible side reaction?
-
-
Step 2: Forced Degradation Studies:
-
Subject a sample of your pure product to stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[10][11][15] This helps to generate potential degradation products in a controlled manner. If the unknown peak increases under specific stress conditions (e.g., oxidation with H₂O₂), it strongly suggests it is a degradation product of that type (e.g., an N-oxide).
-
-
Step 3: Isolation and Characterization:
-
If the impurity is present at a significant level (>0.1%), consider isolating it using preparative HPLC or column chromatography.
-
Once isolated, use spectroscopic techniques like NMR (¹H, ¹³C) to elucidate its structure.
-
Diagram: Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities.
Q4: What are the potential genotoxic impurities (GTIs) in my synthesis, and how should I control them?
Answer: Genotoxic impurities are compounds that can damage DNA and are of high concern to regulatory agencies.[16][17] The control of these impurities is guided by the ICH M7 guideline, which often requires them to be limited to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[12]
-
Potential GTIs:
-
If using the N-Alkylation route: The 2-fluorobenzyl halide starting material is a primary concern. Alkyl halides are a well-known class of potentially genotoxic compounds (structural alert).[13]
-
-
Control Strategy:
-
Avoidance: If possible, redesign the synthesis to avoid using genotoxic reagents. The reductive amination route is often preferred for this reason as it typically avoids the use of alkyl halides.[18]
-
Process Control: If the N-alkylation route is necessary, you must demonstrate that the process effectively removes the genotoxic starting material to a level below the TTC. This involves:
-
Using a slight excess of the amine to ensure the complete consumption of the alkyl halide.
-
Developing a robust purification procedure (e.g., crystallization, distillation, or chromatography) and validating its capacity to purge the GTI.
-
Implementing a highly sensitive analytical method (e.g., GC-MS or LC-MS) to quantify the GTI in the final API at the required low levels (often in the ppm range).
-
-
Section 3: Key Experimental Protocols
This section provides detailed methodologies for the analysis and purification of this compound.
Protocol 1: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of APIs and separating the product from potential impurities.[19][20]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[15][21]
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in a 1:1 mixture of acetonitrile and water. Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze by the HPLC method described in Protocol 1. Compare the chromatograms to a control sample stored under normal conditions.
Diagram: Synthetic Pathways and Key Impurities
Caption: Comparison of synthetic routes and their key process-related impurities.
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Technical Support Center: Workup & Purification of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
A Message from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that the successful isolation of a target compound is as critical as its synthesis. This guide is dedicated to providing you with in-depth, field-tested insights for the workup of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. The unique structural features of this secondary benzylamine demand careful consideration during quenching, extraction, and purification to prevent degradation and maximize yield. This document, structured in a question-and-answer format, addresses the common challenges and provides robust, evidence-based protocols to ensure the integrity of your product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a typical aqueous workup?
A1: The primary degradation risks for this compound during workup are oxidation and imine formation .
-
Oxidative Degradation: Secondary amines, particularly benzylamines, are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially under basic conditions or in the presence of residual oxidants from the preceding reaction step.[1] Oxidation can lead to the formation of complex mixtures and colored impurities. Common oxidative pathways for benzylamines can ultimately lead to the formation of benzaldehyde and other byproducts.[2]
-
Imine Formation & Hydrolysis: In the presence of certain reagents or under harsh pH conditions, benzylamines can undergo oxidation to an imine intermediate. This imine can then be hydrolyzed to form 2-fluorobenzaldehyde and 2-methoxy-1-methylethylamine.[3]
Q2: My reaction was performed under oxidative conditions. How should I properly quench the reaction before workup?
A2: If your synthesis involved an oxidizing agent (e.g., peroxides, m-CPBA, chromium reagents), a thorough quenching step is critical to prevent continued oxidation of your product during extraction.
A common and effective method is to use a mild reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4][5] These agents rapidly neutralize excess oxidants.[5][6]
Best Practice: After the reaction is complete, cool the mixture in an ice bath and slowly add a 10% aqueous solution of NaHSO₃ with vigorous stirring. Monitor the quench using an appropriate method (e.g., peroxide test strips) to ensure all oxidizing agents have been consumed before proceeding to extraction.
Q3: What is the optimal pH range for extracting my amine, and what reagents should I use?
A3: As a basic compound, the solubility of this compound is highly pH-dependent.[7]
-
Acidic Conditions (pH < 7): The amine will be protonated to form its hydrochloride salt (or other salt depending on the acid used), which is soluble in the aqueous layer.[7][8]
-
Basic Conditions (pH > 10): The amine will exist as the neutral "free base," which is soluble in organic solvents like ethyl acetate, dichloromethane, or ether.
For extraction, you must convert the amine to its free base form. This is achieved by washing the organic layer with a mild basic solution to neutralize any residual acid and ensure the amine partitions into the organic phase. The pKa of the parent benzylamine is approximately 9.3.[9] To ensure complete deprotonation, the pH of the aqueous phase should be at least 1-2 pH units above the pKa. Therefore, a target pH of 10-11 is recommended.
| Reagent | Pros | Cons | Recommendation |
| Sat. aq. NaHCO₃ | Mild, safe, good for removing trace acid. | May not be basic enough (pH ~8.3) to fully deprotonate the amine salt. | Use for initial neutralization of strong acids, but follow with a stronger base. |
| Sat. aq. K₂CO₃ / Na₂CO₃ | Sufficiently basic (pH ~11-12) to ensure complete deprotonation. | Stronger base, handle with care. | Recommended for ensuring the amine is in its free base form for extraction. |
| Dilute NaOH / KOH | Very effective at raising pH. | Can promote emulsions and potentially catalyze side reactions if too concentrated. | Use with caution (e.g., 1M solution) and monitor pH carefully. |
Q4: I'm consistently getting a persistent emulsion during my liquid-liquid extraction. How can I prevent or break it?
A4: Emulsions are common when working with amines, which can act as surfactants. They are a stable mixture of the organic and aqueous layers that refuse to separate.[10]
Prevention is the best strategy:
-
Avoid vigorous shaking of the separatory funnel; gentle, repeated inversions are sufficient.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure before starting the aqueous workup.[11]
Methods to break a formed emulsion:
-
Time: Let the separatory funnel stand undisturbed for 15-30 minutes.[12]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.[11][13]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets holding the emulsion together.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force phase separation.[12][13]
Part 2: Troubleshooting Guide
Issue: My final product is a yellow or brown oil, and I see multiple spots on my TLC plate after workup.
-
Probable Cause: This strongly suggests oxidative degradation . Air oxidation of amines often produces colored impurities.[14] This may have occurred because of incomplete quenching of an oxidant, or prolonged exposure to air during the workup, especially at a high pH.
-
Solution Path:
-
Degas Solvents: Before the next attempt, sparge your workup solvents (water, brine, organic solvent) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the workup under a nitrogen or argon blanket, especially during the basification and extraction steps.[14]
-
Antioxidant Addition: For particularly sensitive amines, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can inhibit free-radical oxidation pathways.[15]
-
Confirm Quench: Ensure any oxidizing agents from the reaction are fully neutralized before extraction. Use peroxide test strips to confirm the absence of peroxides before proceeding.
-
Issue: My yield is very low, and I suspect my product is lost in the aqueous layers.
-
Probable Cause: The pH of the aqueous phase during extraction was not sufficiently basic. If the pH is too low, your amine remains in its protonated, water-soluble salt form and will not partition into the organic layer.[16][17]
-
Solution Path:
-
pH Monitoring: During the workup, after adding the basic solution, test the pH of the aqueous layer using pH paper or a calibrated pH meter. Ensure it is in the target range of 10-11.
-
Re-extraction: Combine all your aqueous layers from the workup. Re-basify them to pH 10-11 with potassium carbonate or 1M NaOH and re-extract them with fresh organic solvent (e.g., ethyl acetate). This will often recover a significant amount of lost product.
-
Part 3: Optimized Protocols & Visual Guides
Protocol 1: Standard Quench and Extraction Workflow
This protocol assumes the preceding reaction used a mild oxidant that can be quenched with sodium bisulfite.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. Monitor for any exotherm. Continue addition until peroxide test strips indicate the absence of oxidizing agents.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, MeCN), remove the solvent via rotary evaporation.
-
Dilution: Redissolve the residue in your extraction solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.
-
Basification & Extraction:
-
Add a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Gently invert the funnel 10-15 times, venting frequently to release any pressure.
-
Allow the layers to separate. Check the pH of the aqueous layer to confirm it is >10.
-
Drain the aqueous layer and repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Washing: Combine all organic layers and wash once with saturated aqueous sodium chloride (brine) to remove residual water and break any minor emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Diagram 1: Decision Workflow for Amine Workup
This diagram outlines the key decision points during the workup process.
Caption: Decision workflow for the workup of the target amine.
Diagram 2: pH-Dependent Partitioning of the Amine
This diagram illustrates how pH affects the solubility and location of the amine during extraction.
Caption: Effect of pH on amine partitioning during extraction.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Brainly. (2017, April 4). What is the purpose of adding NaHSO₃ at the end of the oxidation?
- Guidechem. (n.d.). What are the applications of sodium bisulfite in organic synthesis?.
- Murray, D. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1833-1840.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Reddit. (2021, February 1). How does NaHSO₃ quench H₂O₂?. r/chemhelp.
- Benchchem. (n.d.). Technical Support Center: Optimization of Quenching Agents for 2,4-Nonadienal Reactions.
- Murray, D. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- ResearchGate. (2025, August 5). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- University of Alberta. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Quora. (2022, December 15).
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(9), 1274-1284.
- Spectro Scientific. (n.d.).
- Barben Analytical. (n.d.). Natural Gas Amine Sweetening (pH & Oxygen).
- National Center for Biotechnology Information. (n.d.). Benzylamine.
- ResearchGate. (n.d.).
- ResearchGate. (2012, September 21).
- Rochelle, G. T. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861).
- Google Patents. (n.d.).
- Matrix Scientific. (n.d.). (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- National Institutes of Health. (n.d.).
- BYJU'S. (n.d.). Test for Amino Groups.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Organic Chemistry D
- Chen, E. (2012). Oxidative degradation of amine solvents for CO2 capture.
- ChemBK. (n.d.). (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE.
- Rochelle, G. T. (2022, August 19).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Benzylamine.
- LookChem. (n.d.). CAS No.355817-00-4,(2-FLUORO-BENZYL).
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
- ResearchGate. (2019, May 21).
- National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs....
- National Center for Biotechnology Information. (n.d.). (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.
Sources
- 1. Barben Analytical | Natural Gas Amine Sweetening (pH & Oxygen) [barbenanalytical.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of Ortho- vs. Para-Fluorobenzyl Amines
For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted building blocks is a critical parameter in synthetic strategy and molecular design. The fluorobenzyl amines, key intermediates in medicinal chemistry, present a compelling case study in how the seemingly subtle change in a substituent's position can profoundly impact chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of ortho-fluorobenzyl amine and para-fluorobenzyl amine, supported by established principles of physical organic chemistry and illustrative experimental protocols.
Fundamental Properties: Unpacking the "Ortho Effect"
The divergent reactivity of ortho- and para-fluorobenzyl amine is rooted in the interplay of electronic and steric effects imposed by the fluorine substituent. Understanding these foundational principles is paramount to predicting their behavior in chemical reactions.
Electronic Effects: A Tale of Two Forces
The fluorine atom influences the electron density of the benzylamine system through two opposing mechanisms:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework. This effect is distance-dependent, being most potent at the ortho position and diminishing with distance.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions.
In the case of fluorine, the inductive effect (-I) strongly outweighs the mesomeric effect (+M). For ortho-fluorobenzyl amine , the proximity of the fluorine atom to the benzylic carbon and, by extension, the amino group, results in a significant decrease in electron density on the nitrogen atom. In contrast, for para-fluorobenzyl amine , the greater distance weakens the inductive pull, allowing the mesomeric effect to partially counteract the electron withdrawal. This leads to a higher electron density on the nitrogen of the para isomer compared to the ortho isomer.
Steric Hindrance
The spatial arrangement of the fluorine atom in the ortho position introduces significant steric bulk around the aminomethyl group. This steric hindrance can impede the approach of reactants to the nitrogen's lone pair, slowing down reactions that are sensitive to crowding at the reaction center. The para isomer, with the fluorine atom positioned distantly, presents a much less sterically encumbered amino group.
Basicity and Nucleophilicity: A Quantitative Comparison
The culmination of these electronic and steric factors is reflected in the basicity (pKa of the conjugate acid) and nucleophilicity of the amines. A higher pKa indicates a stronger base and generally correlates with higher nucleophilicity.
| Compound | Predicted pKa of Conjugate Acid | Rationale |
| 2-Fluorobenzyl amine (ortho) | 8.9 | The strong, proximal -I effect of fluorine significantly reduces the electron density on the nitrogen, making it a weaker base. Steric hindrance can also destabilize the protonated form. |
| 4-Fluorobenzyl amine (para) | 9.2 | The -I effect is attenuated by distance, and the +M effect partially donates electron density, resulting in a more basic amine compared to the ortho isomer. |
Note: These pKa values are based on computational predictions and serve to illustrate the expected trend. Experimental values may vary slightly.
The predicted trend in basicity, and by extension, nucleophilic reactivity, is:
4-Fluorobenzyl amine > 2-Fluorobenzyl amine
This fundamental difference in nucleophilicity is the primary driver for the observed differences in their chemical reactions.
Comparative Reactivity in Key Chemical Transformations
The theoretical framework established above translates into tangible differences in reaction outcomes. Here, we explore the expected comparative reactivity in two common and critical reaction classes: amide bond formation and nucleophilic substitution.
Amide Bond Formation (N-Acylation)
The synthesis of amides from an amine and a carboxylic acid (or its activated derivative) is a cornerstone of medicinal chemistry. The rate of this reaction is directly proportional to the nucleophilicity of the amine.
Expected Outcome:
-
para-Fluorobenzyl amine is expected to react faster and provide higher yields in amide coupling reactions compared to its ortho counterpart under identical conditions. Its higher nucleophilicity allows for a more rapid attack on the carbonyl carbon of the acylating agent.
-
ortho-Fluorobenzyl amine , being less nucleophilic and more sterically hindered, will react more sluggishly. In kinetically controlled reactions or with sterically demanding acylating agents, this can lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures, longer reaction times).
Below is a detailed, self-validating protocol for a comparative study of N-acylation.
Experimental Protocol: Comparative N-Acylation of Fluorobenzyl Amines with Benzoyl Chloride
This protocol is designed to be a self-validating system by running two parallel reactions under identical conditions, with the only variable being the isomer of the fluorobenzyl amine.
Materials:
-
2-Fluorobenzyl amine
-
4-Fluorobenzyl amine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent (e.g., 30% Ethyl Acetate in Hexanes)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 2-fluorobenzyl amine (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in one flask, and 4-fluorobenzyl amine (1.0 eq) in the other.
-
Add triethylamine (1.2 eq) to each flask.
-
Cool both flasks to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
To each flask, add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 5 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reactions to stir at 0 °C for 15 minutes, then warm to room temperature.
-
Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes). Spot the starting amine and the reaction mixture on the same plate to track the consumption of the starting material and the formation of the product. The expected product, N-(fluorobenzyl)benzamide, will have a different Rf value than the starting amine.
-
-
Workup (Identical for both reactions):
-
Once the starting amine is consumed as judged by TLC, quench the reactions by adding water.
-
Transfer the mixtures to separate separatory funnels and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis and Comparison:
-
Purify both crude products by recrystallization or column chromatography under identical conditions.
-
Determine the isolated yield for both reactions and compare.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Anhydrous DCM: Prevents hydrolysis of the reactive benzoyl chloride.
-
0 °C Addition: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side product formation.
-
Parallel Setup: Ensures that any variations in ambient temperature, stirring rate, or reagent quality affect both reactions equally, thus isolating the effect of the amine isomer's structure on the outcome.
Caption: Workflow for the comparative N-acylation experiment.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, typically coupling an amine with an aryl halide or triflate. The reaction mechanism is complex, but both the steric profile and the nucleophilicity of the amine can influence its efficiency.
Expected Outcome:
-
para-Fluorobenzyl amine: Due to its higher nucleophilicity and minimal steric hindrance, this isomer is expected to be a superior coupling partner in Buchwald-Hartwig reactions, leading to higher yields and potentially requiring milder conditions or lower catalyst loadings.
-
ortho-Fluorobenzyl amine: The steric bulk of the ortho-fluorine atom can hinder the formation of the key palladium-amide intermediate, which is a critical step in the catalytic cycle. This steric impediment, combined with its lower intrinsic nucleophilicity, will likely result in lower yields compared to the para isomer. For sterically demanding aryl halides, the reaction with the ortho isomer might fail entirely while the para isomer still provides a good yield.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Summary and Practical Implications
The choice between ortho- and para-fluorobenzyl amine is not arbitrary and has significant consequences for reaction outcomes. The key takeaways for the practicing chemist are summarized below:
| Feature | 2-Fluorobenzyl amine (ortho) | 4-Fluorobenzyl amine (para) |
| Basicity/Nucleophilicity | Lower | Higher |
| Steric Hindrance | Higher | Lower |
| Reactivity in N-Acylation | Slower, may require more forcing conditions. | Faster, generally gives higher yields. |
| Reactivity in Buchwald-Hartwig | Less efficient, sensitive to steric bulk on both partners. | More efficient, a more robust coupling partner. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Hartwig, J. F. (2010).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In modern drug discovery, the deliberate and strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design.[1][2] Benzylamines, a common scaffold in numerous biologically active molecules, serve as an excellent case study for the profound impact of this single-atom substitution. The introduction of fluorine can fundamentally alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated benzylamines, supported by experimental data and validated protocols, to empower researchers in making informed decisions during the drug development process.
Part 1: Comparative Analysis of Physicochemical and Pharmacological Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic and steric perturbations that ripple through the entire molecule.[2] These changes are not merely theoretical; they have tangible consequences for a compound's behavior in a biological system.
Basicity (pKa): The Inductive Effect in Action
The basicity of the benzylamine nitrogen is a critical parameter influencing its ionization state at physiological pH, which in turn affects receptor interactions, solubility, and cell permeability.[5] Fluorination of the aromatic ring has a pronounced effect on this property.
Causality: Fluorine exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom makes its lone pair less available to accept a proton, resulting in a weaker base and a lower pKa value for its conjugate acid.[5][7]
Data Snapshot: pKa Comparison
| Compound | Structure | pKa (of conjugate acid) | Key Takeaway |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | The non-fluorinated parent compound is the most basic. |
| 4-Fluorobenzylamine | 4-F-C₆H₄CH₂NH₂ | ~9.2 (Predicted) | Para-fluorination slightly reduces basicity due to a partial counteracting resonance effect (+M).[6] |
| 4-(Trifluoromethyl)benzylamine | 4-CF₃-C₆H₄CH₂NH₂ | 8.60 (Predicted)[7] | The potent inductive effect of the -CF₃ group causes a significant decrease in basicity.[7] |
Table 1: Comparative pKa values of benzylamine and its fluorinated analogs.
Lipophilicity (logP): Enhancing Membrane Permeability
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's ability to cross cellular membranes and access lipophilic binding pockets of target proteins.[8][9] Fluorination is a well-established strategy to increase lipophilicity.[7][10]
Causality: Although fluorine is highly electronegative, a single fluorine atom is relatively non-polarizable and can increase the lipophilicity of an adjacent molecular region. The trifluoromethyl (-CF₃) group, in particular, is significantly more lipophilic than a methyl group and can dramatically increase the overall logP of a molecule.[11] This enhancement can improve membrane permeability, but excessive lipophilicity must be avoided to prevent issues like poor aqueous solubility and non-specific binding.[7][12]
Data Snapshot: Lipophilicity Comparison
| Compound | logP (Octanol-Water) | Impact of Fluorination |
| Benzylamine | 1.09 | Baseline lipophilicity. |
| 4-(Trifluoromethyl)benzylamine | 1.66[7] | The -CF₃ group significantly enhances lipophilicity.[7] |
Table 2: Comparison of logP values, illustrating the lipophilicity-enhancing effect of the trifluoromethyl group.
Metabolic Stability: The "Fluorine Shield"
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[13] Many drug candidates fail due to rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[14]
Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[13] This inherent strength makes the C-F bond highly resistant to oxidative cleavage by CYP enzymes.[15] By strategically replacing a hydrogen atom at a known metabolic "hotspot" with a fluorine atom, chemists can effectively block or slow down metabolic degradation, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability.[13][16] For benzylamines, a common site of metabolism is the benzylic carbon, and fluorination on the ring can influence the susceptibility of this position to oxidation.[17][18]
Data Snapshot: Metabolic Stability Comparison
| Compound Class | Key Parameter | Typical Observation | Rationale |
| Non-Fluorinated Benzylamines | Metabolic Half-life (t½) | Shorter | Susceptible to oxidation at various positions by CYP enzymes.[18] |
| Intrinsic Clearance (CLint) | Higher | Rapidly metabolized and cleared from the system.[19] | |
| Fluorinated Benzylamines | Metabolic Half-life (t½) | Longer[13] | C-F bond resists enzymatic cleavage, blocking metabolic pathways.[13] |
| Intrinsic Clearance (CLint) | Lower[13] | Slower metabolism leads to reduced clearance.[19] |
Table 3: Generalized comparison of metabolic stability parameters in liver microsome assays.
Receptor Binding Affinity: A Complex Interplay
The effect of fluorination on receptor binding affinity is highly context-dependent and cannot be generalized as simply positive or negative.[20] It can influence binding through a variety of mechanisms including conformational effects and direct interactions within the binding pocket.[3][21]
Causality: While fluorine rarely acts as a hydrogen bond acceptor, its electronegativity can create favorable dipole-dipole or dipole-quadrupole interactions with electron-deficient regions of a protein.[22][23] Furthermore, fluorination can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that binds more favorably to the target receptor.[4] However, unfavorable steric or electronic interactions can also lead to a decrease in binding affinity.[20][21] A data-driven analysis of aminergic G protein-coupled receptors (GPCRs) found that fluorination of the aromatic ring showed no clear trend, though substitution at the ortho position was sometimes favorable.[20]
Part 2: Experimental Protocol - In Vitro Metabolic Stability Assay
To provide a self-validating and trustworthy methodology, the following protocol details a standard in vitro liver microsomal stability assay. This experiment is fundamental for directly comparing the metabolic fate of a fluorinated benzylamine against its non-fluorinated parent compound.[24][25]
Objective
To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated and a non-fluorinated benzylamine using pooled human liver microsomes.[19][26]
Materials
-
Test Compounds (Fluorinated and Non-Fluorinated Benzylamine, 10 mM in DMSO)
-
Positive Control (e.g., Midazolam, a known CYP3A4 substrate)[27]
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plate and sealing mat
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation:
-
Thaw pooled liver microsomes and the NADPH regenerating system on ice.[13]
-
Prepare a microsomal suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation wells.[25]
-
In separate wells of a 96-well plate, add the microsomal suspension.
-
Add the test compounds (fluorinated, non-fluorinated, and positive control) to the wells to achieve a final concentration of 1 µM. Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[13][27]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[27]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples via a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .[19]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[13]
-
Conclusion and Strategic Outlook
The strategic fluorination of benzylamines offers a powerful, multifaceted approach to optimizing drug candidates. The potent electron-withdrawing nature of fluorine predictably lowers the amine's pKa and increases lipophilicity, which can be fine-tuned to enhance cell permeability and target engagement.[6][7] Most critically, the exceptional strength of the C-F bond provides a "metabolic shield," effectively blocking CYP450-mediated oxidation to improve a compound's pharmacokinetic profile.[13]
However, the effects on receptor binding are less predictable and must be evaluated on a case-by-case basis.[20] The provided experimental protocol for an in vitro microsomal stability assay serves as a robust and essential tool for empirically validating the benefits of fluorination. By synthesizing these fundamental principles with rigorous experimental data, drug development professionals can more effectively harness the unique properties of fluorine to design safer and more efficacious medicines.
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A Comparative Guide to the Structural Validation of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Abstract
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a precise understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR) and optimizing its therapeutic potential. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for structural validation, alongside complementary analytical techniques. We will explore the experimental nuances of each method, presenting supporting data and workflows to empower researchers in making informed decisions for their structural elucidation challenges.
Introduction: The Imperative of Structural Accuracy
This compound, with the molecular formula C11H16FNO, is a small organic molecule with potential applications in medicinal chemistry.[1] The precise spatial orientation of its constituent atoms—the fluorobenzyl and methoxy-methylethyl moieties—directly influences its physicochemical properties and biological interactions. In drug development, an unambiguous structural assignment is critical for:
-
Rational Drug Design: Understanding how the molecule interacts with its biological target.
-
Intellectual Property: Securing robust patent claims.
-
Regulatory Submission: Fulfilling the stringent requirements of agencies like the FDA.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the unparalleled method for obtaining high-resolution, three-dimensional molecular structures.[2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[3][4] The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.[3][4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous experimental control.
The initial synthesis of this compound can be achieved through various synthetic routes, often involving the reductive amination of 2-fluorobenzaldehyde with 2-methoxy-1-methylethylamine. The purity of the final compound is critical for successful crystallization. Standard purification techniques include:
-
Column Chromatography: To separate the desired product from unreacted starting materials and byproducts.
-
Distillation: For liquid amines, vacuum distillation can be an effective purification method.[5]
-
Recrystallization: To obtain a highly pure, crystalline solid.
Growing diffraction-quality single crystals is often the most challenging step.[6] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration and inducing crystallization.[7]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For this compound, a suitable starting point would be to dissolve the purified amine in a volatile solvent like methanol or ethanol and allow for slow evaporation at room temperature.[7]
Once a suitable crystal (typically >0.1 mm in its smallest dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam.[3] The diffraction data are collected on a detector as a series of images. This raw data is then processed to determine the unit cell dimensions and the intensities of the reflections. The final step involves solving the "phase problem" to generate an initial electron density map, followed by refinement of the atomic model to best fit the experimental data.
Interpreting the Crystallographic Data
The final output of an X-ray crystallographic analysis is a set of atomic coordinates that define the molecule's structure. Key parameters are summarized in a crystallographic information file (CIF).
| Parameter | Description | Significance |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).[7] | Provides information about the packing of molecules in the crystal. |
| Space Group | The specific symmetry elements of the unit cell.[7] | Further defines the crystal's symmetry. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.[8] | Defines the basic repeating unit of the crystal. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Provides precise geometric information about the molecule. |
While a specific CIF for this compound is not publicly available, researchers can search the Cambridge Structural Database (CSD) for crystallographic data of structurally related compounds.[9][10]
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often more readily obtainable information.[2][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[12] It is particularly useful for confirming the presence of functional groups and establishing the carbon-hydrogen framework.[13]
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a strong magnetic field.[12] The sample is then irradiated with radiofrequency pulses, and the resulting signals are detected.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[11] It is primarily used to determine the molecular weight and confirm the elemental composition.
A small amount of the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Common ionization techniques include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).[15]
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, further confirming its identity.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling, can be used to predict the structure and properties of molecules.[16][17][18] While not a substitute for experimental data, these methods can provide valuable insights and help to corroborate experimental findings.[16][17][18]
Comparative Analysis
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantage | Limitation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Single crystal (>0.1 mm).[3] | Atomic | Unambiguous 3D structure. | Crystal growth can be challenging.[12][19] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, and solution-state conformation. | Purified sample in solution. | Atomic (connectivity) | Provides data on molecular dynamics in solution.[12] | Can be difficult to interpret for complex molecules without 2D techniques. |
| Mass Spectrometry | Molecular weight and elemental composition. | Small amount of purified sample. | Molecular | High sensitivity and accuracy for molecular formula determination. | Provides limited information on stereochemistry and connectivity. |
| Computational Modeling | Predicted 3D structure, energy, and properties. | None (in silico). | Theoretical | Can be used to predict properties and guide experimental work.[16][17][18] | Requires experimental validation. |
Conclusion
The structural validation of this compound, like any novel chemical entity, necessitates a multi-faceted analytical approach. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms. However, techniques such as NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular connectivity and elemental composition, providing a comprehensive and self-validating dataset. By integrating these powerful analytical tools, researchers can confidently establish the structure of new molecules, paving the way for further investigation and development.
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A Comparative Guide to the Purity Analysis of Synthesized (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a synthesized secondary amine with potential therapeutic applications, a robust and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and quantitative accuracy.[1]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound. We will explore different chromatographic approaches, delve into the rationale behind experimental choices, and provide detailed protocols to empower researchers, scientists, and drug development professionals in establishing a scientifically sound purity assessment. The principles discussed are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The Analytical Challenge: Amines in Reversed-Phase HPLC
The analysis of amines by reversed-phase HPLC can be challenging. The basic nature of the amine functional group can lead to strong interactions with residual silanol groups on the surface of silica-based stationary phases.[4][5] This interaction can result in poor peak shape, characterized by significant tailing, which complicates accurate quantification and resolution from closely eluting impurities.[6] Therefore, careful method development is crucial to mitigate these effects and achieve a reliable separation.
Strategic Approach to HPLC Method Development
A systematic approach to HPLC method development is essential for creating a robust and reproducible analytical procedure.[7] The process begins with understanding the physicochemical properties of the analyte and potential impurities, followed by a logical selection and optimization of chromatographic parameters.
Caption: Workflow for forced degradation studies.
Method Validation: Adherence to Regulatory Standards
Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [2][8]The validation process involves evaluating several parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [9]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. [10]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [9]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [10]
Conclusion
The purity analysis of this compound by HPLC requires a well-considered approach to overcome the challenges associated with analyzing basic compounds. While a conventional C18 method can provide adequate results, a modern approach utilizing a base-deactivated Phenyl-Hexyl column with an ion-pairing agent (Method B) offers significant advantages in terms of peak shape, resolution, analysis time, and robustness. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for high-throughput screening. Regardless of the chosen method, thorough validation, including forced degradation studies, is essential to ensure the data is reliable and meets regulatory expectations. This guide provides a framework for developing and comparing HPLC methods, empowering scientists to confidently assess the purity of this and other novel amine-containing pharmaceutical compounds.
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Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved January 17, 2026, from [Link]
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Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved January 17, 2026, from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 17, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved January 17, 2026, from [Link]
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Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved January 17, 2026, from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 17, 2026, from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved January 17, 2026, from [Link]
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Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved January 17, 2026, from [Link]
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PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved January 17, 2026, from [Link]
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YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved January 17, 2026, from [Link]
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RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved January 17, 2026, from [Link]
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LCGC North America. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 17, 2026, from [Link]
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Emery Pharma. (n.d.). Impurity Analysis. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025, August 6). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. Retrieved January 17, 2026, from [Link]
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Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the Comparative Bioactivity of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of the novel compound (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. While this specific molecule is commercially available, its pharmacological profile is not yet detailed in peer-reviewed literature.[1][2][3] This document, therefore, serves as an experimental roadmap, outlining the necessary comparative studies, detailed protocols, and data interpretation strategies required to elucidate its mechanism of action and structure-activity relationships (SAR).
The core structure of our target compound belongs to the substituted phenethylamine class, which includes a wide range of neuroactive compounds from therapeutic agents to substances of abuse.[4][5] Structural modifications to the amphetamine scaffold, such as N-alkylation and aromatic ring substitution, can dramatically alter potency, selectivity, and overall pharmacological effect.[6][7] Our investigation will focus on dissecting the contributions of the key structural motifs of this compound: the N-(2-fluorobenzyl) group and the methoxypropylamine backbone.
Molecular Profile and Rationale for Analog Selection
To build a robust SAR, the target compound must be tested against a panel of carefully selected analogs. Each analog serves as a chemical control, allowing us to isolate the pharmacological impact of a specific structural feature.
Target Compound: this compound
-
Core Scaffold: Substituted phenethylamine.
-
Key Features:
-
An N-benzyl group, which is known to influence activity at serotonin receptors.[8][9]
-
A fluorine atom at the 2-position of the benzyl ring, which can alter binding affinity and metabolic stability through electronic and steric effects.[10][11]
-
A methoxy group on the ethylamine side-chain, distinguishing it from the classic amphetamine structure.
-
Proposed Analogs for Comparative Study:
| Compound Name | Core Structure | Rα | N-Substitution | R-Aromatic | Rationale for Inclusion |
| Target Compound | Phenethylamine | -CH(CH₃)CH₂OCH₃ | -CH₂(C₆H₄)-2-F | Unsubstituted | The primary molecule of interest. |
| Analog 1: Amphetamine | Phenethylamine | -CH₃ | -H | Unsubstituted | The foundational parent compound of the class.[4] |
| Analog 2: Methamphetamine | Phenethylamine | -CH₃ | -CH₃ | Unsubstituted | To determine the effect of simple N-alkylation vs. N-benzylation. |
| Analog 3: N-Benzylamphetamine | Phenethylamine | -CH₃ | -CH₂(C₆H₅) | Unsubstituted | To isolate the effect of the N-benzyl group without the fluorine atom.[12] |
| Analog 4: 2-Fluoroamphetamine (2-FA) | Phenethylamine | -CH₃ | -H | 2-Fluoro | To isolate the effect of a 2-fluoro substitution on the primary phenyl ring. |
This selection allows for a systematic evaluation of how N-benzylation, benzyl ring fluorination, and the side-chain methoxy group contribute to the overall bioactivity.
Experimental Framework for Bioactivity Profiling
A multi-tiered approach, combining in vitro target engagement assays with in vivo behavioral studies, is essential for a comprehensive pharmacological characterization.
Part 2.1: In Vitro Analysis: Target Identification and Potency
The primary hypothesis is that the target compound will interact with monoamine systems. Therefore, initial screening should focus on the key proteins involved in monoaminergic neurotransmission: the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and monoamine oxidase (MAO) enzymes.[13][14]
This assay determines the potency of the compounds in blocking the reuptake of dopamine, norepinephrine, and serotonin.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound at DAT, NET, and SERT.
Methodology:
-
Preparation: Utilize rat brain synaptosomes or cell lines stably expressing human DAT, NET, or SERT.
-
Radioligand Binding: Prepare assay plates containing the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate plates at a specified temperature (e.g., room temperature for 2 hours) to allow for competitive binding.
-
Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound. Known MAT inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be used as positive controls.
This assay determines if the compounds inhibit the metabolic activity of MAO-A or MAO-B, which are key enzymes in the breakdown of neurotransmitters.[15][16]
Objective: To determine the IC₅₀ values for each compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[16]
-
Assay Principle: Employ a fluorometric method where the MAO enzyme reacts with a non-fluorescent substrate (e.g., kynuramine) to produce hydrogen peroxide (H₂O₂).[17][18][19] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product.
-
Procedure: In a 96-well plate, combine the MAO enzyme, a range of test compound concentrations, and the HRP/probe solution.
-
Initiation: Add the MAO substrate to initiate the reaction.
-
Measurement: Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction at each compound concentration. Plot the percent inhibition versus log concentration and fit the data to determine the IC₅₀. Use known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[16][17]
Caption: Workflow for in vitro characterization of test compounds.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| Target Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Amphetamine | 50 | 20 | >10,000 | >10,000 | >10,000 |
| Methamphetamine | 25 | 15 | >10,000 | >10,000 | >10,000 |
| N-Benzylamphetamine | 300 | 150 | 800 | >10,000 | >10,000 |
| 2-Fluoroamphetamine | 70 | 35 | >5,000 | >10,000 | >10,000 |
Part 2.2: In Vivo Analysis: Behavioral Pharmacology
In vivo studies are crucial to understand how the in vitro target engagement translates into a physiological or behavioral effect in a whole organism.[20] The locomotor activity assay is a standard method for assessing the stimulant or depressant properties of novel compounds.[21][22]
Objective: To evaluate the dose-dependent effects of the test compounds on spontaneous horizontal and vertical movement in mice or rats.
Methodology:
-
Animals: Use male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[21] Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus: Use standard open-field arenas equipped with infrared photobeam arrays to automatically track animal movement.
-
Habituation: Place each animal into an activity chamber and allow it to habituate for 30-60 minutes.
-
Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses. A typical study might use 0, 1, 3, and 10 mg/kg dose levels.
-
Data Collection: Immediately after injection, return the animal to the chamber and record locomotor activity (e.g., total distance traveled, vertical counts) in 5-minute bins for a period of 90-120 minutes.
-
Data Analysis: Analyze the data by calculating the total activity over the entire session and by examining the time course of the drug's effect. Use a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
Caption: Logic map for dissecting structure-activity relationships.
Conclusion
This guide presents a systematic and scientifically rigorous methodology for the initial pharmacological characterization of this compound. By employing a comparative approach with structurally related analogs, researchers can effectively dissect the contribution of each molecular moiety to the compound's bioactivity. The combination of in vitro target profiling and in vivo behavioral assessment will provide the critical data needed to understand its mechanism of action, potency, and potential as a CNS-active agent. This framework ensures a self-validating and comprehensive evaluation, essential for advancing novel compounds in the drug discovery pipeline.
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Voloshchuk, N., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. Available at: [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
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Llenari, E., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. Available at: [Link]
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Johnson, M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ChemBK. (n.d.). (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. ChemBK. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of novel amine scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine with potential applications as a key intermediate in the synthesis of biologically active molecules. We will explore the nuances of both reductive amination and direct N-alkylation pathways, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Introduction to the Target Molecule
This compound is a secondary amine characterized by the presence of a 2-fluorobenzyl group and a 2-methoxy-1-methylethyl substituent on the nitrogen atom. The incorporation of a fluorine atom on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block in drug discovery programs. The efficient synthesis of this compound is therefore of considerable interest.
This guide will focus on two primary synthetic disconnections for the formation of the C-N bond, as illustrated below:
Figure 2: Reductive amination pathway.
Experimental Protocol
Materials:
-
2-Fluorobenzaldehyde
-
2-Methoxy-1-methylethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added 2-methoxy-1-methylethylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure this compound.
Discussion of Rationale and Potential Outcomes
The choice of sodium triacetoxyborohydride as the reducing agent is crucial for the success of this one-pot reaction. [1]It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of 2-fluorobenzyl alcohol as a byproduct. The reaction is typically carried out under anhydrous conditions to favor imine formation. Based on similar reductive amination reactions reported in the literature, this method is expected to provide a good to excellent yield of the desired secondary amine. [2]
Method 2: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach to the formation of C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. [3]However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and reduce the yield of the desired secondary amine. [4]
Proposed Synthetic Pathway
Figure 3: Direct N-alkylation pathway with potential over-alkylation.
Experimental Protocol
Materials:
-
2-Fluorobenzylamine
-
1-Chloro-2-methoxypropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile is added 2-fluorobenzylamine (1.0 eq).
-
1-Chloro-2-methoxypropane (1.2 eq) is then added, and the reaction mixture is heated to reflux (approximately 82 °C).
-
The reaction is monitored by TLC for the disappearance of the starting amine.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to separate the desired secondary amine from any unreacted starting materials and over-alkylation products.
Discussion of Rationale and Potential Outcomes
The use of a slight excess of the alkylating agent is intended to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the hydrohalic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction. While this method is conceptually simpler than reductive amination, controlling the selectivity for the secondary amine can be challenging. The basicity of the product, this compound, is comparable to the starting 2-fluorobenzylamine, making it susceptible to further alkylation. Therefore, careful monitoring and purification are essential to obtain the desired product in high purity. The expected yield for this method may be lower than that of reductive amination due to the formation of byproducts. [5]
Comparative Analysis
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 2-Fluorobenzaldehyde, 2-Methoxy-1-methylethylamine | 2-Fluorobenzylamine, 1-Chloro-2-methoxypropane |
| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate |
| Reaction Type | One-pot imine formation and reduction | SN2 substitution |
| Selectivity | Generally high for secondary amine | Prone to over-alkylation |
| Expected Yield | Good to Excellent | Moderate to Good |
| Byproducts | Minimal, mainly reduced starting materials | Tertiary amine, quaternary ammonium salts |
| Purification | Generally straightforward | Can be challenging due to similar polarities of products |
| Safety Considerations | Sodium triacetoxyborohydride is moisture-sensitive. | Alkyl halides can be lachrymatory and toxic. |
| Versatility | Broad scope for various aldehydes/ketones and amines. [1] | Dependent on the availability and reactivity of the alkyl halide. |
Conclusion
Both reductive amination and direct N-alkylation represent viable synthetic routes to this compound.
Reductive amination emerges as the more elegant and efficient strategy, offering high selectivity and potentially higher yields in a one-pot procedure. The mild reaction conditions and the commercial availability of a wide range of aldehydes and amines make it a highly versatile and attractive method for the synthesis of secondary amines.
Direct N-alkylation , while mechanistically simpler, is often plagued by a lack of selectivity, leading to a mixture of products that can be difficult to separate. While it may be a suitable option if the specific alkyl halide is readily available and inexpensive, the potential for lower yields and more complex purification make it a less desirable choice for the synthesis of a pure secondary amine.
For researchers aiming for a reliable and high-yielding synthesis of this compound, the reductive amination approach is the recommended pathway.
References
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A Comparative Guide to Enantiomeric Excess Determination of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control. For chiral amines like (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, which serve as vital building blocks in the synthesis of active pharmaceutical ingredients (APIs), ensuring enantiopurity is not merely a regulatory hurdle but a fundamental necessity for safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers demand analytical methods that are not only accurate and robust but also tailored to the specific chemical properties of the molecule .
This guide provides an in-depth comparison of three primary analytical techniques for determining the enantiomeric excess of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Analysis via Chiral Derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a special focus on leveraging the molecule's fluorine atom. We will explore the underlying principles, causality behind methodological choices, and provide detailed, field-tested protocols to guide researchers in selecting and implementing the optimal strategy for their needs.
Direct Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation on a Chiral Stationary Phase (CSP) is arguably the most powerful and widely adopted method for ee determination.[1] The principle relies on the differential, transient interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, chromatographic separation.
Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile due to their complex chiral recognition mechanisms, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3] The aromatic ring and secondary amine functionality of this compound provide multiple points of interaction, making it an excellent candidate for this technique. The presence of a UV-active phenyl group allows for straightforward detection.
Experimental Workflow: Chiral HPLC
Caption: Workflow for direct ee determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based CSP such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a recommended starting point.
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Degas thoroughly by sonication or vacuum filtration. For secondary amines, adding a small amount of an amine modifier like diethylamine (0.1%) can significantly improve peak shape by masking residual silanol groups on the silica support.[4]
-
Sample Preparation:
-
Racemic Standard: Accurately weigh and dissolve the racemic this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Analyte Sample: Prepare the enantiomerically enriched sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Aim for a resolution (Rs) of >1.5.
-
Inject the analyte sample under the same conditions.
-
Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: %ee = |(Area₁ - Area₂)| / (Area₁ + Area₂)| * 100.
-
Indirect Analysis via Chiral Derivatization
This classic method involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[5] Diastereomers possess different physical properties and can be readily separated using standard, non-chiral (achiral) chromatography, such as reverse-phase HPLC or GC.[6]
Causality of Method Choice: This approach is invaluable when direct chiral methods are unsuccessful or when a laboratory lacks dedicated chiral columns. For this compound, a secondary amine, reagents like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are highly effective.[6][7] The derivatization often enhances detectability, particularly for mass spectrometry. A critical prerequisite is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization of the analyte or reagent.[8]
Experimental Workflow: Chiral Derivatization
Caption: Workflow for indirect ee determination via chiral derivatization.
Detailed Experimental Protocol: Derivatization with GITC
-
Reagent Preparation:
-
Amine Solution: Prepare the amine sample (racemic standard or analyte) in acetonitrile at a concentration of approximately 0.5 mM.
-
Derivatizing Solution: Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine (TEA) in acetonitrile.
-
-
Derivatization Reaction:
-
In a microvial, mix equal volumes (e.g., 100 µL) of the amine solution and the derivatizing solution.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for approximately 35 minutes.[6] The reaction forms stable thiourea diastereomers.
-
-
Chromatographic Conditions (Reverse-Phase HPLC):
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
-
Analysis Procedure:
-
Inject the derivatized racemic standard to confirm the separation of the two diastereomers.
-
Inject the derivatized analyte sample.
-
Calculate the enantiomeric excess from the integrated peak areas of the diastereomers.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, non-destructive alternative to chromatographic methods. For chiral analysis, the key is to convert the enantiomers into diastereomeric species (either through derivatization or transiently with a solvating agent) which will be distinguishable in the NMR spectrum.[9][10]
Method 3a: ¹H NMR with Chiral Solvating Agents (CSAs)
By adding a chiral solvating agent to the NMR sample, transient diastereomeric complexes are formed. If the association is strong enough and the exchange rate is suitable on the NMR timescale, the protons of the two enantiomers will experience slightly different chemical environments, leading to the splitting of signals.[11]
Method 3b: ¹⁹F NMR Analysis: A Superior Approach for this Molecule
The presence of a fluorine atom in the 2-fluorobenzyl moiety of the target molecule makes ¹⁹F NMR an exceptionally powerful and elegant technique.[12]
Causality of Method Choice: The ¹⁹F nucleus offers several distinct advantages:
-
High Sensitivity: It has a nuclear spin of ½ and a high gyromagnetic ratio, resulting in sensitivity close to that of ¹H.
-
No Background: Fluorine is not naturally abundant in most organic molecules or solvents, resulting in a clean spectrum with no background interference.
-
Large Chemical Shift Range: This minimizes the chances of signal overlap.
When a Chiral Solvating Agent is added, it forms diastereomeric complexes that perturb the electronic environment around the fluorine atom differently for each enantiomer, leading to two distinct ¹⁹F signals.[13] The separation of these signals (Δδ) is often larger and cleaner than what is observed in ¹H NMR.
Experimental Workflow: ¹⁹F NMR with CSA
Caption: Workflow for ee determination by ¹⁹F NMR with a Chiral Solvating Agent.
Detailed Experimental Protocol: ¹⁹F NMR
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent. A common and effective choice is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Add approximately 1.0 to 1.5 molar equivalents relative to the analyte. The optimal ratio may require some experimentation.
-
Vortex the sample to ensure it is fully dissolved and homogeneous.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum. No internal standard is required for ee determination, as it is based on the relative ratio of the signals.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the two distinct signals corresponding to the two enantiomers. To confirm which signal corresponds to which enantiomer, a sample of a single, known enantiomer can be run.
-
Carefully integrate the two signals. The enantiomeric excess is calculated directly from the integration values.
-
Comparative Performance Analysis
The choice of method depends on several factors, including available equipment, sample throughput requirements, and the need for preparative scale-up.
| Feature | Direct Chiral HPLC | Indirect (Derivatization) | ¹⁹F NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers, separation on achiral phase. | Formation of transient diastereomeric complexes, signal splitting. |
| Resolution | Excellent, but method development can be required. | Good to excellent, dependent on CDA and chromatography. | Good, highly dependent on CSA and analyte structure. |
| Sensitivity | High (UV, MS detection). | High; can be enhanced by derivatization. | Moderate to High; ¹⁹F is inherently sensitive. |
| Analysis Time | Moderate (15-40 min per sample). | Long (includes reaction time + chromatography). | Fast (<10 min per sample acquisition). |
| Sample Prep | Simple (dissolve and inject). | Complex (requires quantitative reaction and potential cleanup). | Simple (dissolve, add CSA, run). |
| Key Advantage | High resolution; directly applicable to preparative scale. | Uses standard lab equipment (achiral columns). | Very fast, non-destructive, clean spectrum for this specific molecule. |
| Key Limitation | Requires expensive, specialized chiral columns. | Risk of kinetic resolution or racemization during derivatization. | Lower sensitivity than chromatography; requires higher sample concentration. |
Conclusion and Recommendations
For the enantiomeric excess determination of This compound , each method presents a viable path with distinct advantages.
-
For High-Throughput Screening and Routine Quality Control: ¹⁹F NMR Spectroscopy is the recommended method. Its speed, simplicity of sample preparation, and the clean, unambiguous data derived from the fluorine probe make it exceptionally efficient.[14]
-
For Method Development and Preparative Separation: Direct Chiral HPLC is the gold standard. While initial method development may take time, it provides the highest resolution and is the only method presented that can be directly scaled up to isolate pure enantiomers.[1]
-
For Laboratories without Specialized Equipment: Indirect Analysis via Chiral Derivatization is a robust and reliable alternative. It leverages ubiquitous achiral HPLC or GC systems, demonstrating great versatility. However, careful validation of the derivatization step is critical to ensure accuracy.[6]
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the enantiomeric purity and quality of their chiral amine intermediates and final products.
References
-
Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic chemistry, 56(17), 10717–10723. [Link]
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Jackson, A. T., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1839–1843. [Link]
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Kim, H., et al. (2022). Determination of the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 351–357. [Link]
-
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052–8058. [Link]
-
PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. National Center for Biotechnology Information. [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-196. [Link]
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Sang-A-Gad, W., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3290. [Link]
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Ianni, F., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
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Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 734-754. [Link]
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Ibezim, E., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Wang, L., et al. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1216(16), 3509–3515. [Link]
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ResearchGate. (2017). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF. [Link]
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Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Newsroom. [Link]
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ChemEurope.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Chemistry News. [Link]
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Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]
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Comparative Analysis of Receptor Cross-Reactivity for Novel Phenethylamine Analogs: A Methodological Guide
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Abstract: The evaluation of off-target interactions is a critical step in the preclinical development of novel therapeutic agents. This guide provides a comprehensive framework for assessing the cross-reactivity profile of emerging chemical entities, using the compound (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine as a representative model from the phenethylamine class. Due to the limited public data on this specific molecule, this guide establishes a robust methodological blueprint by drawing parallels with the well-characterized, structurally related compound, Fenfluramine. We will detail the requisite experimental workflows, from initial radioligand binding assays to functional cell-based screens, and compare potential outcomes against established selective and non-selective agents. The protocols and analytical frameworks presented herein are designed to be broadly applicable for the rigorous characterization of novel drug candidates.
Introduction: The Imperative of Selectivity Profiling
In drug discovery, the therapeutic efficacy of a compound is intrinsically linked to its selectivity for the intended biological target. Off-target interactions, or cross-reactivity, can lead to a range of adverse effects, undermining the clinical potential of an otherwise promising candidate. The phenethylamine scaffold, present in a wide array of neuromodulatory agents, is notorious for its potential to interact with multiple monoamine transporters and receptors. Therefore, a systematic and rigorous assessment of a compound's selectivity is not merely a regulatory formality but a cornerstone of its safety and efficacy profile.
This guide outlines a practical, multi-tiered approach to characterizing the cross-reactivity of novel compounds such as this compound. We will use Fenfluramine, a compound known for its complex pharmacology, as our primary case study to illustrate these principles. Fenfluramine, initially developed as an anorectic agent, was later found to exhibit potent activity at the serotonin 2B (5-HT2B) receptor, leading to concerns about cardiac valvulopathy. This historical example underscores the critical importance of comprehensive cross-reactivity screening.
Our comparative analysis will consider two key alternatives:
-
Fluoxetine: A highly selective serotonin reuptake inhibitor (SSRI).
-
MDMA (3,4-methylenedioxymethamphetamine): A non-selective monoamine releasing agent.
By comparing the hypothetical profile of our novel compound to these well-defined agents, we can effectively contextualize its selectivity and potential liabilities.
Tier 1: Primary Target Engagement & Broad Panel Screening
The initial step is to ascertain the primary biological target(s) of the test compound and to conduct a broad liability screen to identify potential off-target interactions. This is typically achieved through competitive radioligand binding assays, which measure the ability of a compound to displace a known high-affinity radiolabeled ligand from a specific receptor or transporter.
Experimental Workflow: Radioligand Binding Assays
The following diagram outlines the generalized workflow for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT2B Receptor
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2B receptor.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
25 µL of the test compound at various concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
25 µL of [³H]-LSD (lysergic acid diethylamide) at a final concentration of ~1.5 nM.
-
50 µL of the 5-HT2B receptor-containing membranes (10-20 µg protein).
-
Non-specific binding is determined in the presence of 10 µM of a non-labeled competing ligand, such as methysergide.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Comparative Data: Broad Receptor Screening Panel
The following table presents hypothetical, yet plausible, Ki (nM) values for our test compound and comparators across a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.
| Target | This compound (Hypothetical) | Fenfluramine | Fluoxetine | MDMA |
| SERT (Serotonin Transporter) | 150 nM | 50 nM | 5 nM | 350 nM |
| NET (Norepinephrine Transporter) | 800 nM | 1,200 nM | 250 nM | 90 nM |
| DAT (Dopamine Transporter) | 2,500 nM | 5,000 nM | 1,500 nM | 120 nM |
| 5-HT2A Receptor | 450 nM | 200 nM | >10,000 nM | 1,500 nM |
| 5-HT2B Receptor | 85 nM | 20 nM | >10,000 nM | 900 nM |
| 5-HT2C Receptor | 300 nM | 100 nM | >10,000 nM | 1,100 nM |
| α1-Adrenergic Receptor | >10,000 nM | 8,000 nM | >10,000 nM | 2,000 nM |
| H1 Histamine Receptor | >10,000 nM | >10,000 nM | >10,000 nM | 5,000 nM |
Interpretation: From this initial screen, our hypothetical compound shows moderate affinity for the serotonin transporter (SERT) and notable affinity for the 5-HT2B receptor. This profile is qualitatively similar to Fenfluramine, which also displays high affinity for 5-HT2B. In contrast, Fluoxetine demonstrates high selectivity for SERT, while MDMA exhibits a broader, non-selective profile across all three monoamine transporters.
Tier 2: Functional Assessment of Off-Target Activity
High binding affinity does not always equate to functional activity. A compound can be an agonist (activator), an antagonist (blocker), or an inverse agonist. Therefore, the next crucial step is to perform functional assays on the high-affinity off-targets identified in Tier 1. For G-protein coupled receptors (GPCRs) like the 5-HT2 family, calcium flux assays are a common and effective method to determine functional activity.
Experimental Workflow: Calcium Flux Assay
This diagram illustrates the process of measuring intracellular calcium mobilization following receptor activation.
Caption: Workflow for a cell-based calcium flux functional assay.
Protocol: 5-HT2B Receptor Calcium Flux Assay
-
Cell Plating: Plate CHO-K1 cells stably expressing the human 5-HT2B receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound. For antagonist mode testing, also prepare a known 5-HT2B agonist (e.g., serotonin) at its EC₈₀ concentration.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Agonist Mode: Measure baseline fluorescence, then add the test compound and monitor the change in fluorescence intensity over time.
-
Antagonist Mode: Add the test compound and incubate for 15-30 minutes. Then, add the EC₈₀ concentration of the agonist and monitor the fluorescence response.
-
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Comparative Functional Data
This table summarizes potential functional data for the 5-HT2B receptor. EC₅₀ represents the concentration for 50% maximal activation (agonist activity), while IC₅₀ represents the concentration for 50% inhibition of an agonist response (antagonist activity).
| Compound | Functional Activity at 5-HT2B | Potency (EC₅₀ or IC₅₀) |
| This compound (Hypothetical) | Agonist | EC₅₀ = 120 nM |
| Fenfluramine | Agonist | EC₅₀ = 35 nM |
| Fluoxetine | No significant activity | >10,000 nM |
| MDMA | Partial Agonist | EC₅₀ = 1,100 nM |
Interpretation: The functional data confirm that our hypothetical compound is an agonist at the 5-HT2B receptor, similar to Fenfluramine. This is a significant finding, as 5-HT2B receptor agonism is the mechanism linked to the risk of cardiac valvulopathy. The potency is slightly less than that of Fenfluramine but still well within a range that warrants serious consideration and further investigation. MDMA shows much weaker partial agonist activity, while the highly selective Fluoxetine is devoid of functional activity at this receptor, highlighting the value of its selective design.
Conclusion and Risk-Benefit Assessment
The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of novel chemical entities like this compound. By integrating binding affinity data with functional assays, we can build a detailed selectivity profile that is essential for predicting potential off-target liabilities.
Our case study, using Fenfluramine and other comparators, demonstrates how to interpret this data in a broader pharmacological context:
-
High-Risk Profile: A compound with high affinity and functional agonist activity at a receptor linked to known adverse events (e.g., 5-HT2B) represents a significant liability. Our hypothetical compound falls into this category, mirroring the concerns associated with Fenfluramine.
-
Selective Profile: A compound like Fluoxetine, with high selectivity for its primary target (SERT) and minimal off-target interactions, represents a much safer profile from a cross-reactivity standpoint.
-
Non-Selective Profile: A compound like MDMA, which interacts with multiple targets, may have a complex and less predictable range of effects, which can be therapeutically desirable in some contexts but often presents a greater challenge for safety and tolerability.
For any novel compound, identifying significant off-target interactions early in the development process is paramount. It allows for informed decisions, whether that involves abandoning a compound with an unfavorable profile, initiating medicinal chemistry efforts to engineer out the undesirable activity, or designing clinical trials that proactively monitor for potential side effects. This structured approach to cross-reactivity screening is, therefore, an indispensable tool in the development of safer and more effective medicines.
References
-
Title: Fenfluramine, but not other serotonin agonists, induces 5-HT2B receptor-mediated valvular pathology in rats. Source: European Journal of Pharmacology URL: [Link]
-
Title: A new look at the life and death of an old drug: fenfluramine and the 5-HT2B receptor. Source: Psychopharmacology URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]
A Comparative Study of Cleavage Methods for the 2-Fluorobenzyl Protecting Group
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-fluorobenzyl (2-FBn) group, a halogenated analogue of the widely used benzyl (Bn) protecting group, offers unique stability and cleavage profiles that can be leveraged for enhanced selectivity and orthogonality. This guide provides an in-depth comparative analysis of the primary methods for cleaving the 2-fluorobenzyl group from hydroxyl and amino functionalities, supported by experimental insights and detailed protocols.
The 2-Fluorobenzyl Group: An Overview
The introduction of a fluorine atom at the ortho-position of the benzyl group significantly modulates its electronic properties. Fluorine's strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring and influences the stability of potential cationic intermediates formed during cleavage. This electronic perturbation results in a protecting group that is generally more robust than the parent benzyl group, particularly towards acidic and oxidative conditions. Understanding this inherent stability is crucial for selecting the most appropriate deprotection strategy.
Comparative Analysis of Cleavage Methodologies
The cleavage of the 2-fluorobenzyl group can be broadly categorized into three primary methodologies: catalytic hydrogenolysis, acidic cleavage, and oxidative cleavage. The choice of method depends on the overall synthetic strategy, the presence of other functional groups, and the desired level of selectivity.
Table 1: Comparative Overview of 2-Fluorobenzyl Cleavage Methods
| Cleavage Method | Reagents | General Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | Pd/C, H₂ (gas or transfer) | Neutral, room temp. to mild heating | Mild, high yielding, clean byproducts (toluene) | Incompatible with reducible functional groups (alkenes, alkynes, azides, etc.). Slower than Bn cleavage.[1] |
| Acidic Cleavage | Strong Brønsted Acids (TFA, HBr, HI) | Anhydrous, often harsh conditions | Effective for robust substrates | Harsh conditions, low functional group tolerance, potential for side reactions.[2] |
| Lewis Acids (BCl₃, SnCl₄) | Anhydrous, low to room temperature | High selectivity for benzyl ethers over some other protecting groups.[3] | Reagent sensitivity to moisture, potential for complex formation. | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Anhydrous, often requires elevated temperatures or photoirradiation for non-activated substrates.[4][5][6] | Orthogonal to acid- and reductively-labile groups. | Slower for electron-deficient benzyl groups like 2-FBn. Requires stoichiometric oxidant.[2][6] |
In-Depth Analysis and Experimental Protocols
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for the cleavage of benzyl-type protecting groups.[7][8] The reaction proceeds via the reductive cleavage of the C-O or C-N bond over a palladium catalyst in the presence of a hydrogen source.
Mechanism & Causality: The mechanism involves the adsorption of the substrate and hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the benzylic C-O or C-N bond and the subsequent hydrogenation of the resulting fragments, yielding the deprotected alcohol or amine and 2-fluorotoluene. The electron-withdrawing fluorine atom in the 2-fluorobenzyl group can slightly decrease the rate of hydrogenolysis compared to the unsubstituted benzyl group due to its influence on the electronic environment of the benzylic position.[1]
Experimental Protocol: Hydrogenolysis of a 2-Fluorobenzyl Ether
-
Reaction Setup: In a round-bottom flask, dissolve the 2-fluorobenzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (10-20 mol% Pd) to the solution.
-
Hydrogenation: Securely seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Workflow for Catalytic Hydrogenolysis
Sources
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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
Introduction
(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The primary challenge in its synthesis lies in the efficient and selective formation of the secondary amine bond. This guide provides a comprehensive, head-to-head comparison of various catalytic strategies for the synthesis of this target molecule, offering experimental insights and data to inform catalyst selection for researchers, scientists, and drug development professionals. We will explore the two predominant synthetic routes: reductive amination and direct N-alkylation, evaluating the merits and drawbacks of different catalytic systems for each approach.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for the formation of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of an aldehyde (2-fluorobenzaldehyde) and an amine (2-methoxy-1-methylethylamine), followed by its in-situ reduction. The choice of catalyst and reducing agent is critical for the success of this transformation, directly impacting yield, purity, and reaction conditions.[1]
Catalytic Systems for Reductive Amination
Stoichiometric reducing agents, particularly borohydride derivatives, are a mainstay for reductive amination due to their reliability and broad applicability.[2]
-
Sodium Triacetoxyborohydride (STAB) : STAB is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes.[2] Its steric bulk and attenuated reactivity allow for the selective reduction of the protonated imine intermediate over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. Its non-toxic nature makes it a safer alternative to other cyanoborohydrides.[2]
-
Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent, NaBH₃CN is effective at a slightly acidic pH, which facilitates the formation of the iminium ion.[2] However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate careful handling and waste disposal protocols.[2]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) and 2-methoxy-1-methylethylamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for reductive amination.
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and atom economy.[2] In this approach, a mixture of the aldehyde and amine is subjected to a hydrogen atmosphere in the presence of a solid-supported metal catalyst.
-
Palladium on Carbon (Pd/C) : A widely used and versatile catalyst for hydrogenation, Pd/C is highly effective for the reduction of the in situ formed imine.[1][2] It typically requires moderate hydrogen pressures and temperatures. A key consideration when using substrates containing halogens, such as 2-fluorobenzaldehyde, is the potential for hydrodehalogenation as a side reaction. Careful optimization of reaction conditions (temperature, pressure, and solvent) is crucial to minimize this undesired pathway.[3]
-
Platinum on Carbon (Pt/C) : Similar to Pd/C, Pt/C is an active catalyst for reductive amination. In some cases, it can offer different selectivity profiles compared to palladium-based catalysts.[1]
-
Raney Nickel (Raney® Ni) : A more cost-effective alternative to precious metal catalysts, Raney Nickel is also an effective catalyst for reductive amination. However, it often requires higher temperatures and pressures to achieve comparable activity to noble metal catalysts.[1]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
-
In a high-pressure reactor, combine 2-fluorobenzaldehyde (1.0 eq), 2-methoxy-1-methylethylamine (1.1 eq), and the heterogeneous catalyst (e.g., 5-10 mol% of 10% Pd/C) in a suitable solvent such as ethanol or methanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Caption: Simplified mechanism of reductive amination.
Homogeneous catalysts based on iridium and ruthenium have emerged as highly effective for reductive amination, often operating under milder conditions with broader functional group tolerance.[4][5] These catalysts typically utilize a hydrogen source such as hydrogen gas, formic acid, or isopropanol.
-
Iridium Catalysts : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, have shown exceptional activity in direct reductive amination.[4][5] They can facilitate the reaction at low catalyst loadings and under mild conditions.
-
Ruthenium Catalysts : Ruthenium-based catalysts are also widely employed for reductive amination and transfer hydrogenation reactions.[5][6][7] They offer a balance of reactivity and cost-effectiveness.
For the enantioselective synthesis of chiral amines, biocatalysts such as amine dehydrogenases (AmDHs) present a compelling green and highly selective option.[8] While the target molecule in this guide is achiral, it is important to note the potential of this technology for synthesizing chiral analogues. AmDHs catalyze the direct reductive amination of a ketone or aldehyde using ammonia or an amine as the nitrogen source, with the reducing power typically supplied by a cofactor like NADH or NADPH, which is regenerated in situ.[8]
Performance Comparison of Reductive Amination Catalysts
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Estimated Yield Range |
| Sodium Triacetoxyborohydride (STAB) | Room temperature, atmospheric pressure | Mild, selective, non-toxic, broad functional group tolerance.[2] | Stoichiometric waste generation. | 80-95% |
| Palladium on Carbon (Pd/C) | 1-10 bar H₂, 25-80 °C | Recyclable, high activity, good for scale-up.[1][2] | Potential for hydrodehalogenation, requires pressure equipment.[3] | 70-90% |
| Raney Nickel | High pressure and temperature | Cost-effective.[1] | Requires forcing conditions, potential for side reactions. | 60-80% |
| Iridium/Ruthenium Complexes | Mild temperature and pressure | High activity, broad scope, low catalyst loading.[4][5] | Catalyst cost and sensitivity. | 85-98% |
| Amine Dehydrogenases (AmDHs) | Aqueous buffer, ambient temperature | High enantioselectivity (for chiral amines), environmentally benign.[8] | Limited substrate scope, requires cofactor regeneration. | N/A (for achiral target) |
Direct N-Alkylation: A Classical Transformation
Direct N-alkylation involves the reaction of 2-methoxy-1-methylethylamine with a 2-fluorobenzyl halide (e.g., bromide or chloride) via a nucleophilic substitution (SN2) reaction.[9] While conceptually straightforward, this method presents challenges, most notably the potential for over-alkylation to form a tertiary amine and ultimately a quaternary ammonium salt.[9]
Strategies for Selective N-Alkylation
A common strategy to favor mono-alkylation is to use a large excess of the amine relative to the alkylating agent.[9] Slow, dropwise addition of the 2-fluorobenzyl halide to the amine solution can also help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.[9]
The choice of base can significantly influence the selectivity of N-alkylation. Inorganic bases like potassium carbonate or cesium carbonate are often employed to neutralize the hydrohalic acid formed during the reaction. Cesium carbonate, in particular, has been reported to promote selective mono-alkylation in some cases.[9]
Experimental Protocol: Direct N-Alkylation
-
To a solution of 2-methoxy-1-methylethylamine (2.0-5.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to an appropriate temperature (e.g., 60-80 °C).
-
Slowly add a solution of 2-fluorobenzyl bromide (1.0 eq) in the same solvent to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography, paying careful attention to separate the desired secondary amine from any over-alkylated products and unreacted starting amine.
Caption: The potential pathway leading to over-alkylation products.
While less common for this specific transformation, modern catalytic methods for N-alkylation exist. For instance, Nickel/photoredox dual catalysis has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to form N-benzylic heterocycles.[10] Such advanced methods could potentially be adapted for the synthesis of the target molecule, although they are generally more complex and may require specialized reagents and equipment.
Conclusion and Recommendations
The choice of the optimal catalytic system for the synthesis of this compound depends on several factors, including the desired scale of the reaction, available equipment, cost considerations, and purity requirements.
-
For laboratory-scale synthesis with a focus on high yield and simplicity , reductive amination using sodium triacetoxyborohydride (STAB) is highly recommended. It is a reliable, mild, and safe method that generally provides excellent yields with straightforward purification.
-
For larger-scale production where atom economy and catalyst recyclability are paramount , heterogeneous catalytic hydrogenation using Pd/C is a strong contender. However, careful optimization is necessary to mitigate the risk of hydrodehalogenation.
-
Direct N-alkylation can be a viable option, especially if the starting materials are readily available and the separation of the desired product from over-alkylated byproducts can be efficiently achieved. The use of a large excess of the amine is crucial for maximizing the yield of the target secondary amine.
Ultimately, the most suitable method will be determined by a thorough evaluation of the specific needs of the project. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
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- New Catalysts for Reductive Amin
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
- (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE - ChemBK.
- CAS No.355817-00-4,(2-FLUORO-BENZYL) - LookChem.
- Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC c
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones - Sci-Hub.
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- Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - NIH.
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Safety Operating Guide
Navigating the Disposal of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards.
Hazard Assessment and Chemical Profile
This compound is a substituted benzylamine containing a fluorine atom. While specific hazard data for this compound is limited, its structural components—a fluorinated aromatic ring and an amine group—suggest that it should be handled with caution. Structurally similar compounds, such as benzylamines and fluorinated organic molecules, can exhibit corrosive properties, toxicity, and potential for environmental harm if not disposed of correctly.[1][2][3] Therefore, it is imperative to treat this compound as hazardous waste.
Key Hazard Considerations:
| Hazard Type | Description | Rationale |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[4][5] | Amine compounds can be toxic, and fluorinated compounds can have unique biological effects.[2][4] |
| Skin and Eye Irritation | May cause irritation or severe burns upon contact.[4][6] | Amines are often corrosive or irritating to skin and eyes.[1][4] |
| Environmental Hazard | Potentially harmful to aquatic life.[4][7] | Amines and their degradation products can be toxic to aquatic ecosystems.[4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Recommended PPE:
-
Eye Protection: Chemical splash goggles are mandatory. For enhanced protection, a face shield is recommended.[1]
-
Hand Protection: Use chemically resistant gloves. Given the compound's structure, consider double-gloving with a nitrile glove as the inner layer for added safety.[2]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron should be worn.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator is necessary.
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely. Have a spill kit readily available in the laboratory.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable): For many amines, cautious neutralization with a weak acid may be an option, but this should only be performed by trained personnel and with a clear understanding of the reaction. Given the lack of specific data for this compound, absorption is the safer initial approach.
-
Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically use high-temperature incineration.[8][11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[7]
-
Waste Identification: Classify all waste containing this compound as hazardous chemical waste.[8]
-
Segregation:
Containerization and Labeling
-
Container Selection: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof lid.[8]
-
Labeling:
Storage of Waste
-
Location: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][7]
-
Accumulation Time: Adhere to your institution's policy on the maximum allowable storage time for hazardous waste, which is typically not to exceed one year.[8]
Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Record Keeping: Maintain accurate records of the waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.[7]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust safety culture in the laboratory. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
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Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
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EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. The Acta Group. Available from: [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available from: [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Available from: [Link]
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BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Loba Chemie. Available from: [Link]
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BENZYLAMINE For Synthesis. Alpha Chemika. Available from: [Link]
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(2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. ChemBK. Available from: [Link]
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BENZYLAMINE - (For Synthesis) MSDS CAS. Oxford Lab Fine Chem LLP. Available from: [Link]
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Table 8-1, Regulations and Guidelines Applicable to Fluoride, Sodium Fluoride, Hydrogen Fluoride, and Fluorine. NCBI. Available from: [Link]
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METHOXYPROPYLAMINE (MOPA). Ataman Kimya. Available from: [Link]
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Operational Guide: Personal Protective Equipment for Handling (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
This guide provides essential safety and operational protocols for the handling of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine. As a substituted benzylamine, this compound requires a rigorous approach to personal protection. The procedures outlined below are derived from the known hazards of its constituent chemical classes and are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.
Hazard Assessment and Risk Profile
While comprehensive toxicological data for this compound is not widely available, its structure—containing a fluorinated aromatic ring and an amine functional group—necessitates handling it with significant caution. The hydrochloride salt form is classified as an irritant.[1] Structurally related benzylamines are known to be corrosive, causing severe skin burns and eye damage, and are harmful if swallowed or inhaled.[2][3][4] Therefore, a conservative risk assessment is critical.
| Potential Hazard | Description | Rationale & Primary Sources |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns with prolonged contact. | Amine functional groups are frequently corrosive. General safety data for amines supports this precaution.[2][3][4] |
| Serious Eye Damage | May cause serious and potentially irreversible eye damage upon contact. | The hydrochloride salt is a known irritant[1], and amines are often severely damaging to eye tissue.[3][5] |
| Acute Toxicity (Oral, Dermal) | Assumed to be harmful if swallowed or absorbed through the skin. | This is a standard precaution for functionalized amine compounds used in research and development.[3][6] |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. | Inhalation of vapors should be avoided.[2][4][6] |
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a dynamic risk mitigation strategy. The following recommendations constitute the minimum standard for handling this compound.
Primary Barrier: Hand Protection
The primary route of exposure is dermal contact. Therefore, glove selection is the most critical decision. The efficacy of a glove material is determined by its resistance to permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical deterioration of the glove material upon chemical contact).[7][8]
Given the aromatic and amine nature of the compound, the following glove materials are recommended. A double-gloving strategy is mandatory to provide protection during glove removal and in case of a breach in the outer layer.
| Glove Material | Recommended Use | Rationale |
| Butyl Rubber | Prolonged Handling / Immersion Risk: Ideal for tasks involving larger quantities or significant splash potential. | Provides excellent resistance to a wide variety of chemicals, including many amines, ketones, and esters.[9] |
| Nitrile Rubber | Incidental Contact / Splash Protection: Suitable as the outer or inner glove for small-quantity transfers and manipulations. | Offers good general chemical resistance but is not intended for prolonged, direct exposure.[9][10] Gloves should be replaced immediately if contamination occurs.[10] |
| Natural Rubber (Latex) | Not Recommended | Can cause allergic reactions and offers inferior chemical resistance compared to butyl or nitrile for this class of compound.[9] |
Glove Usage Protocol:
-
Always inspect gloves for tears or pinholes before use.[6]
-
Wear two pairs of gloves, preferably with the inner glove tucked under the cuff of the lab coat and the outer glove pulled over the cuff.
-
Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[2][6]
Secondary Barrier: Body, Eye, and Face Protection
Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant, impervious gown or lab coat made of materials like polyethylene-coated polypropylene is required.[11][12] For tasks with a high risk of splashing, such as large-scale transfers or reaction quenching, a chemical-resistant apron should be worn over the gown.
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[11]
-
Enhanced Protection: When handling quantities greater than a few milliliters or when there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles .[5]
Respiratory Protection
Mechanical ventilation is the primary method for controlling inhalation exposure.
-
Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood.[4][6]
-
Personal Respiratory Protection: A respirator is required when engineering controls are insufficient or during emergency situations (e.g., a large spill). A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation and annual fit-testing.
Operational Plans and Workflows
Adherence to standardized procedures is essential for safety. The following workflows provide a clear, step-by-step guide for key operations.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection logic based on quantity and aerosolization risk.
Step-by-Step Protocol: Safe Handling and Use
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don PPE in the following order: chemical gown, inner gloves, outer gloves, safety goggles, and face shield (if required).
-
Chemical Transfer: Perform all transfers of the material slowly and carefully to avoid splashing. Use a secondary container to move the chemical from storage to the fume hood.
-
Post-Handling: After completing the work, decontaminate any surfaces.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The general order is: outer gloves, face shield, gown, inner gloves. Remove goggles last.
-
Hygiene: Immediately wash hands and forearms with soap and water.[3]
Step-by-Step Protocol: Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Small Spill (<100 mL): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2][5] Collect the material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal. Ventilate the area.
-
Large Spill: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal is the final and critical step in the chemical handling lifecycle.
Chemical Handling and Disposal Lifecycle
Caption: The lifecycle of the chemical from receipt to final disposal.
Waste Collection and Disposal:
-
Chemical Waste: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[13] The container must be made of a compatible material, kept tightly sealed when not in use, and stored in a secondary containment bin.[13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[14]
-
Empty Containers: Original containers of the chemical are not to be disposed of in regular trash. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses should also be collected. After rinsing and air-drying, the container can be managed for disposal.
Never dispose of this chemical down the drain or in the regular trash.[13] Always follow your institution's specific hazardous waste disposal guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
